molecular formula C13H15ClN2O2 B129203 Metomidate hydrochloride CAS No. 35944-74-2

Metomidate hydrochloride

Cat. No.: B129203
CAS No.: 35944-74-2
M. Wt: 266.72 g/mol
InChI Key: NZEDTZKNEKPBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metomidate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168403. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2;/h3-10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDTZKNEKPBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045707
Record name Metomidate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36557-22-9, 2852-42-8, 35944-74-2
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, methyl ester, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36557-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-5-carboxylic acid, 1-(alpha-methylbenzyl)-, methyl ester, hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypnodil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035944742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metomidate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metomidate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metomidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOMIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKV88232PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metomidate Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, an imidazole-based compound, exhibits a dual mechanism of action, functioning as both a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor and as a potent inhibitor of adrenal steroidogenesis. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction

This compound is a sedative-hypnotic agent primarily utilized in veterinary medicine.[1] Its structural similarity to etomidate has led to extensive research into its pharmacological properties. The compound's ability to modulate the central nervous system and inhibit steroid hormone production makes it a valuable tool for both clinical applications and scientific investigation.[2][3] This guide will dissect the two primary mechanisms of action of metomidate, offering a comprehensive resource for researchers and drug development professionals.

Modulation of the GABA-A Receptor

Metomidate enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This potentiation of GABAergic neurotransmission is responsible for its sedative and hypnotic effects.

Mechanism of Action at the GABA-A Receptor

Metomidate acts as a positive allosteric modulator of the GABA-A receptor.[3] It binds to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA.[2] This enhanced binding leads to a more frequent opening of the chloride ion channel, resulting in an increased influx of chloride ions into the neuron.[1] The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to generalized central nervous system depression.[1] At higher concentrations, metomidate can directly activate the GABA-A receptor in the absence of GABA.[2]

Quantitative Data: GABA-A Receptor Modulation
CompoundReceptor Subunit CompositionEC50 (μM) for Direct ActivationReference
R-Etomidateα1(L264T)β3γ2L1.83 ± 0.28[6]
R-Etomidateα1(L264T)β1γ2L50.17 ± 0.83[6]
Etomidateα6β3γ223 ± 2.4[7]
Etomidateα1β2γ261[4]

Table 1: EC50 values for the direct activation of GABA-A receptors by etomidate. Data for R-etomidate are from oocytes expressing mutated receptors to enhance sensitivity.

Signaling Pathway Diagram

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Chloride Chloride Channel (Closed) GABAA->Chloride Opens Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Increased Cl- Influx Inhibition Neuronal Inhibition (Sedation/Hypnosis) Hyperpolarization->Inhibition Leads to GABA GABA GABA->GABAA Binds Metomidate Metomidate Metomidate->GABAA Binds (Allosteric Site)

Metomidate's positive allosteric modulation of the GABA-A receptor.

Inhibition of Adrenal Steroidogenesis

A key and distinct feature of metomidate is its potent and reversible inhibition of adrenal steroidogenesis, the process of synthesizing steroid hormones such as cortisol and aldosterone.[2][6]

Mechanism of Action in the Adrenal Cortex

Metomidate specifically targets and inhibits two key mitochondrial cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[2][6][7] The imidazole ring of metomidate is thought to bind to the heme iron of these enzymes, blocking their catalytic activity.[2][8]

  • CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[2]

  • CYP11B2 (aldosterone synthase): This enzyme catalyzes the final steps in aldosterone synthesis.[2]

By inhibiting these enzymes, metomidate effectively reduces the production of cortisol and aldosterone.[6] This property has led to its use as a diagnostic tool, particularly in its radiolabeled form ([¹¹C]metomidate), for positron emission tomography (PET) imaging of adrenocortical tumors.[7][9]

Quantitative Data: Adrenal Enzyme Inhibition

Metomidate and its analogs are highly potent inhibitors of adrenal steroidogenesis.

CompoundParameterValueCell Line/SystemReference
Metomidate (MTO)IC50 for Cortisol Synthesis4.60 ± 2.39 nMHuman Adrenocortical Cancer Cells (NCI-h295)[1]
Etomidate (ETO)IC50 for Cortisol Synthesis0.99 ± 0.62 nMHuman Adrenocortical Cancer Cells (NCI-h295)[1]
EtomidateIC50 for Cortisol Output (ACTH-stimulated)2.8 x 10⁻⁸ MDispersed Guinea-Pig Adrenal Cells[10]

Table 2: Quantitative data for the inhibition of cortisol synthesis by metomidate and etomidate.

Signaling Pathway Diagram

Adrenal_Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11B1 11β-hydroxylase (CYP11B1) CYP11B2 Aldosterone Synthase (CYP11B2) Metomidate Metomidate Metomidate->CYP11B1 Inhibits Metomidate->CYP11B2 Inhibits Experimental_Workflow cluster_tevc GABA-A Receptor Modulation (TEVC) cluster_steroid Adrenal Steroidogenesis Inhibition Oocyte_Prep Oocyte Preparation & cRNA Injection TEVC_Record Two-Electrode Voltage Clamp Recording Oocyte_Prep->TEVC_Record TEVC_Analysis Data Analysis (EC50 Determination) TEVC_Record->TEVC_Analysis End End TEVC_Analysis->End Cell_Culture Adrenal Cell Culture (e.g., NCI-H295R) Metomidate_Treat Metomidate Treatment & Incubation Cell_Culture->Metomidate_Treat Cortisol_Measure Cortisol Measurement (ELISA or LC-MS/MS) Metomidate_Treat->Cortisol_Measure Steroid_Analysis Data Analysis (IC50 Determination) Cortisol_Measure->Steroid_Analysis Steroid_Analysis->End Start Start Start->Oocyte_Prep Start->Cell_Culture

References

Metomidate Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate, with its hydrochloride salt being the common pharmaceutical formulation, is a potent and selective inhibitor of adrenal steroidogenesis.[1][2] Chemically designated as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, it is structurally related to the anesthetic agent etomidate.[3] Unlike etomidate, metomidate's primary clinical interest lies not in its hypnotic properties, but in its ability to selectively inhibit the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1][2] This targeted action makes it a valuable tool in the diagnosis and management of adrenal disorders, particularly in imaging adrenocortical tumors and in the study of steroid biosynthesis pathways. This technical guide provides an in-depth overview of the synthesis and chemical properties of metomidate hydrochloride, tailored for professionals in research and drug development.

Chemical Properties

This compound is a white to off-white solid.[4] A comprehensive summary of its chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
Chemical Name methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride[5][6]
CAS Number 35944-74-2[5][6][7]
Molecular Formula C₁₃H₁₅ClN₂O₂[1]
Molecular Weight 266.73 g/mol [1]
Melting Point 173-174 °C[4][8]
Boiling Point 379.4 °C at 760 mmHg[7][8]
Solubility Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml). Soluble in PBS (pH 7.2) (≥10 mg/ml). Slightly soluble in Acetone, Chloroform, and Methanol.[4][5]
Appearance White to Off-White Solid[4]
pKa Data not readily available in the searched literature.
Stability Stable under recommended storage conditions (sealed in a dry, room temperature environment).[8]

Synthesis of this compound

The synthesis of this compound is analogous to that of its close relative, etomidate, and generally follows the synthetic principles established by Janssen Pharmaceutica. The core of the synthesis involves the formation of the imidazole ring and subsequent N-alkylation. A representative synthetic scheme is outlined below.

G General Synthesis Pathway for this compound cluster_0 Step 1: Preparation of 1-Phenylethyl halide cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation A Methyl imidazole-5-carboxylate E Metomidate (free base) A->E Base, Solvent B 1-Phenylethanol D 1-Phenylethyl halide B->D Reaction C Thionyl chloride or other halogenating agent C->D D->E G This compound E->G Acidification F HCl in a suitable solvent (e.g., isopropanol) F->G

Caption: General overview of the synthetic pathway to this compound.

Experimental Protocols

Synthesis of (±)-Metomidate Hydrochloride

This protocol is a representative method adapted from the general principles of imidazole carboxylate synthesis developed for etomidate and its analogs.[9][10][11]

Materials:

  • Methyl imidazole-5-carboxylate

  • (±)-1-Phenylethanol

  • Thionyl chloride

  • Anhydrous toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (gas or concentrated solution)

  • Anhydrous isopropanol

  • Diethyl ether

Procedure:

Step 1: Synthesis of (±)-1-Chloro-1-phenylethane

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place (±)-1-phenylethanol.

  • Cool the flask in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude (±)-1-chloro-1-phenylethane is used in the next step without further purification.

Step 2: Synthesis of (±)-Metomidate (free base)

  • In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

  • To this suspension, add a solution of methyl imidazole-5-carboxylate in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • To the resulting sodium salt of methyl imidazole-5-carboxylate, add a solution of (±)-1-chloro-1-phenylethane in anhydrous DMF dropwise.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (±)-metomidate free base.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of (±)-Metomidate Hydrochloride

  • Dissolve the purified (±)-metomidate free base in anhydrous isopropanol.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of concentrated hydrochloric acid.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (±)-metomidate hydrochloride.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used to determine the purity of the synthesized this compound.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The purity is determined by calculating the area percentage of the main peak corresponding to this compound.

Mechanism of Action: Signaling Pathway

Metomidate exerts its biological effects through two primary mechanisms: the inhibition of adrenal steroidogenesis and a less potent modulation of GABA-A receptors.

Mechanism of Action of Metomidate cluster_adrenal Adrenal Cortex cluster_cns Central Nervous System Metomidate Metomidate CYP11B1 CYP11B1 (11β-hydroxylase) Metomidate->CYP11B1 Inhibition CYP11B2 CYP11B2 (Aldosterone Synthase) Metomidate->CYP11B2 Inhibition GABA_A GABA-A Receptor Metomidate->GABA_A Positive Allosteric Modulation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Aldosterone Synthesis Progesterone Progesterone Pregnenolone->Progesterone Aldosterone Synthesis Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone Aldosterone Synthesis 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone Cortisol Synthesis Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Synthesis Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthesis Corticosterone->Aldosterone CYP11B2 Physiological Effects Physiological Effects Aldosterone->Physiological Effects 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Cortisol Synthesis Cortisol Cortisol 11-Deoxycortisol->Cortisol Cortisol Synthesis 11-Deoxycortisol->Cortisol CYP11B1 Cortisol->Physiological Effects Sedation Sedation/Hypnosis (less potent than etomidate) GABA_A->Sedation

Caption: Metomidate's dual mechanism of action.

Metomidate is a potent inhibitor of two key mitochondrial cytochrome P450 enzymes involved in the final steps of cortisol and aldosterone synthesis.[1][2] By binding to and inhibiting CYP11B1 (11β-hydroxylase), it blocks the conversion of 11-deoxycortisol to cortisol.[2] Similarly, its inhibition of CYP11B2 (aldosterone synthase) prevents the conversion of corticosterone to aldosterone.[1] This leads to a significant reduction in the production of these critical steroid hormones.

While structurally similar to etomidate, metomidate has a significantly lower affinity for the GABA-A receptor, resulting in weaker sedative and hypnotic effects.[1] Its interaction with the GABA-A receptor is as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA.

Experimental Workflow: In Vitro Assessment of Adrenal Steroidogenesis Inhibition

To quantify the inhibitory potency of synthesized this compound on adrenal steroidogenesis, an in vitro cell-based assay is commonly employed.

G Workflow for In Vitro Inhibition Assay A Culture Adrenal Cells (e.g., NCI-H295R) C Incubate Cells with Metomidate HCl A->C B Prepare Metomidate HCl Solutions (various concentrations) B->C D Stimulate Steroidogenesis (e.g., with Angiotensin II or Forskolin) C->D E Collect Supernatant D->E F Quantify Cortisol/Aldosterone Levels (e.g., ELISA or LC-MS/MS) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for assessing adrenal steroidogenesis inhibition.

Protocol: Cortisol Production Inhibition Assay

This protocol provides a general framework for assessing the in vitro efficacy of this compound in inhibiting cortisol production in a human adrenocortical carcinoma cell line (e.g., NCI-H295R).

Materials:

  • NCI-H295R human adrenocortical carcinoma cell line

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

  • This compound

  • Angiotensin II or Forskolin (as a stimulant)

  • Phosphate-buffered saline (PBS)

  • Cortisol ELISA kit or LC-MS/MS system

Procedure:

  • Cell Culture: Culture NCI-H295R cells in appropriate flasks or plates until they reach a suitable confluency.

  • Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the old medium from the cells and add the different concentrations of the this compound solutions. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours).

  • Stimulation: Following the pre-incubation, add a stimulant such as angiotensin II or forskolin to the wells to induce steroidogenesis.

  • Sample Collection: After a specific stimulation period (e.g., 24 hours), collect the cell culture supernatant from each well.

  • Quantification: Measure the concentration of cortisol in the collected supernatants using a cortisol ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

  • Data Analysis: Plot the cortisol concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits cortisol production by 50%.

Conclusion

This compound is a compound of significant interest due to its potent and selective inhibition of adrenal steroidogenesis. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical routes. The chemical properties of this compound are well-defined, facilitating its handling and formulation for research and potential clinical applications. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and in vitro evaluation of this important molecule. For researchers and drug development professionals, a thorough understanding of these technical aspects is crucial for advancing the study and application of this compound in endocrinology and related fields.

References

Metomidate Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate hydrochloride, an imidazole-based compound, has carved a distinct niche in scientific research due to its dual pharmacological actions. It functions as both a potent and selective inhibitor of adrenal steroidogenesis and a sedative-hypnotic agent, particularly in aquatic species. This technical guide provides an in-depth overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows.

Core Research Applications

This compound's utility in research can be broadly categorized into two main areas:

  • Endocrinology and Oncology: As a powerful inhibitor of the enzyme 11β-hydroxylase (CYP11B1), this compound is instrumental in studies involving the hypothalamic-pituitary-adrenal (HPA) axis and in the diagnosis and characterization of adrenocortical tumors. Its high affinity for this enzyme allows for the targeted imaging of adrenal tissues.[1][2]

  • Veterinary Anesthesia and Aquaculture: In aquatic research, particularly with fish, this compound is widely used as a sedative and anesthetic.[1][3] Its ability to reduce stress responses by suppressing cortisol synthesis makes it a valuable tool for handling, transportation, and minor surgical procedures in fish.[4][5]

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

  • Inhibition of Cortisol Synthesis: The imidazole ring within the Metomidate structure reversibly binds to and inhibits 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for the final step of cortisol synthesis—the conversion of 11-deoxycortisol to cortisol.[1][6] This targeted inhibition leads to a significant reduction in circulating cortisol levels. It also shows inhibitory effects on aldosterone synthase (CYP11B2).[1]

  • GABA-A Receptor Modulation: Similar to its analogue etomidate, this compound acts as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[7][8] By enhancing the effect of the inhibitory neurotransmitter GABA, it induces sedation and hypnosis.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various research studies.

ParameterValueCell Line/SystemReference(s)
IC₅₀ (Cortisol Inhibition) 2–10 nMHuman Adrenal Cells (NCI-H295)[1]
Kᵢ (CYP11B1) 1–3 nMHuman CYP11B1[1]
Kᵢ (CYP11B2) Low nanomolar rangeHuman CYP11B2[1]

Table 1: In Vitro Inhibition of Cortisol Synthesis

SpeciesAnesthetic ConcentrationSedative ConcentrationEuthanasia ConcentrationReference(s)
Zebrafish (Danio rerio) 4-10 mg/L (sedation/immobilization)2-4 mg/L100 mg/L[3][6]
Convict Cichlid (Cichlasoma nigrofasciatum) Not specified1.0 mg/L (shipping)Not specified[7]
Channel Catfish (Ictalurus punctatus) 4-8 mg/L (surgical anesthesia)Not specifiedNot specified[3]
Turbot (Scophthalmus maximus) 9 mg/L (5 min bath)Not specifiedNot specified[9]
Halibut (Hippoglossus hippoglossus) 9 mg/L (5 min bath)Not specifiedNot specified[9]
Neon Tetras (Paracheirodon innesi) Not specifiedNot specified40 mg/L[6]
Australian Rainbowfish (Melanotaenia australis) Not specifiedNot specified40 mg/L[6]

Table 2: Effective Concentrations of this compound in Fish

SpeciesAdministration RouteElimination Half-Life (t₁/₂)Plasma Clearance (Cl)Volume of Distribution (Vd(ss))Maximum Plasma Concentration (Cmax)Bioavailability (F)Reference(s)
Turbot (Scophthalmus maximus) Intravenous (3 mg/kg)2.2 h0.26 L/h·kg0.44 L/kg--[9]
Oral (7 mg/kg)3.5 h--7.8 mg/L100%[9]
Bath (9 mg/L for 5 min)---13.3 mg/L-[9]
Halibut (Hippoglossus hippoglossus) Intravenous (3 mg/kg)5.8 h0.099 L/h·kg0.21 L/kg--[9]
Bath (9 mg/L for 5 min)---9.5 mg/L-[9]
Mice Oral (10 mg/kg)----21.3%[10]

Table 3: Pharmacokinetic Parameters of this compound

Experimental Protocols

In Vitro Cortisol Inhibition Assay Using NCI-H295R Cells

This protocol describes a method to assess the inhibitory effect of this compound on cortisol production in the human adrenocortical carcinoma cell line NCI-H295R.

1. Cell Culture and Plating:

  • Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with ITS+ Premix, Nu-Serum, and antibiotics) in a humidified incubator at 37°C with 5% CO₂.
  • Seed the cells in 24-well plates at a density that allows for approximately 80% confluency at the time of treatment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in serum-free medium to achieve the desired final concentrations.
  • After the cells have reached the desired confluency, replace the culture medium with the medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
  • Incubate the cells for a specified period (e.g., 24-48 hours).

3. Sample Collection and Analysis:

  • Following incubation, collect the cell culture supernatant from each well.
  • Measure the cortisol concentration in the supernatant using a commercially available Cortisol ELISA kit, following the manufacturer's instructions.
  • Optionally, a cell viability assay (e.g., MTT assay) can be performed on the remaining cells to assess any cytotoxic effects of the compound.

4. Data Analysis:

  • Calculate the percentage of cortisol inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Fish Anesthesia Protocol (General Guideline for Zebrafish)

This protocol provides a general guideline for the immersion anesthesia of adult zebrafish using this compound for sedation and immobilization for non-painful procedures.[3]

1. Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in system water.
  • Prepare an anesthetic bath by adding the stock solution to a container with a known volume of system water to achieve the desired final concentration (e.g., 2-10 mg/L). Ensure the pH of the anesthetic bath is between 7.0 and 7.5.
  • Prepare a separate recovery tank with fresh, aerated system water.

2. Induction:

  • Net the zebrafish from their housing tank and gently place them into the anesthetic bath.
  • Monitor the fish closely for the stages of anesthesia. For sedation, look for a loss of equilibrium.

3. Procedure:

  • Once the desired level of sedation is achieved, perform the non-painful procedure (e.g., imaging, fin clipping for genotyping).

4. Recovery:

  • After the procedure, immediately transfer the fish to the recovery tank.
  • Monitor the fish until they regain their normal swimming behavior and equilibrium. Recovery time can be prolonged with higher concentrations.[3]

[¹¹C]Metomidate PET Imaging of Adrenal Tumors (Preclinical)

This protocol outlines the key steps for performing Positron Emission Tomography (PET) imaging of adrenal tumors in a research setting using [¹¹C]Metomidate.

1. Radiotracer Synthesis:

  • Synthesize [¹¹C]Metomidate from its precursor using a suitable automated radiosynthesis module. The synthesis typically involves the methylation of the precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
  • Purify the final product using high-performance liquid chromatography (HPLC).
  • Formulate the purified [¹¹C]Metomidate in a sterile, injectable solution.

2. Animal Preparation:

  • Anesthetize the research animal (e.g., rat or mouse) using a suitable anesthetic (e.g., isoflurane).
  • Position the animal on the scanner bed of a small-animal PET scanner.

3. Image Acquisition:

  • Administer a bolus injection of [¹¹C]Metomidate intravenously (e.g., via a tail vein catheter).
  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
  • A CT scan is typically performed for attenuation correction and anatomical co-registration.

4. Image Analysis:

  • Reconstruct the PET images.
  • Draw regions of interest (ROIs) over the adrenal glands/tumors and other relevant organs (e.g., liver, muscle) on the co-registered CT or MR images.
  • Generate time-activity curves (TACs) for each ROI.
  • Calculate the standardized uptake value (SUV) or use kinetic modeling to quantify the tracer uptake in the tissues of interest.

Visualizations

G cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Steroidogenesis Adrenal Steroidogenesis Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland CRH Adrenal Cortex Adrenal Cortex Pituitary Gland->Adrenal Cortex ACTH Cholesterol Cholesterol Adrenal Cortex->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 11-Deoxycortisol 11-Deoxycortisol Pregnenolone->11-Deoxycortisol Multiple Steps Cortisol Cortisol 11-Deoxycortisol->Cortisol Cortisol->Hypothalamus Cortisol->Pituitary Gland Negative Feedback Metomidate_hydrochloride Metomidate_hydrochloride 11beta-Hydroxylase (CYP11B1) 11beta-Hydroxylase (CYP11B1) Metomidate_hydrochloride->11beta-Hydroxylase (CYP11B1) inhibits synthesis synthesis 11beta-Hydroxylase (CYP11B1)->synthesis catalyzes

Caption: Signaling pathway of cortisol synthesis and its inhibition by this compound.

G cluster_Prep Preparation cluster_Procedure Procedure cluster_Recovery Recovery Prepare Stock Solution Prepare Stock Solution Prepare Anesthetic Bath Prepare Anesthetic Bath Prepare Stock Solution->Prepare Anesthetic Bath Net Fish Net Fish Prepare Anesthetic Bath->Net Fish Prepare Recovery Tank Prepare Recovery Tank Induce Anesthesia Induce Anesthesia Net Fish->Induce Anesthesia Perform Non-Painful Procedure Perform Non-Painful Procedure Induce Anesthesia->Perform Non-Painful Procedure Transfer to Recovery Tank Transfer to Recovery Tank Perform Non-Painful Procedure->Transfer to Recovery Tank Monitor Recovery Monitor Recovery Transfer to Recovery Tank->Monitor Recovery Return to Housing Return to Housing Monitor Recovery->Return to Housing End End Return to Housing->End Start Start Start->Prepare Stock Solution

Caption: Experimental workflow for fish anesthesia using this compound.

References

Metomidate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, a potent non-barbiturate hypnotic and sedative, has carved a unique niche in both veterinary medicine and advanced biomedical research. Discovered in 1965 by Janssen Pharmaceutica, this imidazole derivative exhibits a dual mechanism of action, functioning as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor and as a potent inhibitor of adrenal steroidogenesis. This whitepaper provides an in-depth technical overview of this compound, covering its historical discovery, detailed mechanisms of action, synthesis, and key experimental data. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Discovery and History

Metomidate (methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride) was first synthesized and reported in 1965 by Janssen Pharmaceutica.[1] Its development was part of a broader investigation into imidazole-based compounds, which also led to the discovery of its close structural analog, etomidate.[2] Initially explored for its sedative-hypnotic properties in humans under trade names like Hypnodil and Nokemyl, its use in clinical practice has been limited.[1] However, its distinct pharmacological profile, particularly its potent inhibition of cortisol synthesis, has led to its widespread use in veterinary medicine, especially in aquaculture, and as a valuable tool in endocrine research and diagnostic imaging.[3][4]

Mechanism of Action

This compound exerts its effects through two primary and distinct signaling pathways:

GABA-A Receptor Modulation

As a hypnotic agent, Metomidate acts on the central nervous system by potentiating the effects of GABA, the primary inhibitory neurotransmitter. It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions upon GABA binding.[2] The resulting hyperpolarization of the neuronal membrane makes it less excitable, leading to sedation and hypnosis.[2] While the precise subunit composition of the GABA-A receptor that Metomidate binds to is not definitively established, studies on its close analog, etomidate, suggest a binding site at the interface between the α and β subunits, particularly involving α1, β2, and γ2 subunits.[5][6][7]

GABAA_Pathway Metomidate Metomidate GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Metomidate->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Induces conformational change GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Sedation Sedation/Hypnosis Hyperpolarization->Sedation Leads to

GABA-A Receptor Modulation by Metomidate
Inhibition of Adrenal Steroidogenesis

A defining characteristic of Metomidate is its potent and reversible inhibition of adrenal steroidogenesis.[8] It specifically targets and inhibits the mitochondrial cytochrome P450 enzyme, 11β-hydroxylase (CYP11B1).[8] This enzyme is crucial for the final step in the synthesis of cortisol, converting 11-deoxycortisol to cortisol. By blocking this step, Metomidate effectively suppresses the production and secretion of cortisol. This mechanism is also responsible for the inhibition of aldosterone synthesis, as 11β-hydroxylase is involved in the final steps of its production as well. The imidazole ring of Metomidate is thought to interact with the heme iron atom within the active site of the enzyme, leading to its inhibitory effect.[9]

Adrenal_Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP11B1 11β-hydroxylase (CYP11B1) Deoxycortisol->CYP11B1 Cortisol Cortisol CYP11B1->Cortisol Catalyzes conversion Metomidate Metomidate Metomidate->CYP11B1 Inhibits

Inhibition of Cortisol Synthesis by Metomidate

Quantitative Data

The following tables summarize key quantitative data for this compound and its analogs.

Table 1: Potency of Metomidate and Analogs on 11β-Hydroxylase Inhibition

CompoundIC50 (nM) for Cortisol InhibitionSpecies/Cell LineReference
Metomidate2-10Human Adrenal Cells[5]
Etomidate26Rat Adrenal Membranes[10]
Cyclopropyl Methoxycarbonyl Metomidate (CPMM)143Rat Adrenal Membranes[10]
Carboetomidate50,000Rat Adrenal Membranes[10]
Dexmedetomidine2,200Rat Adrenal Membranes[10]

Table 2: Pharmacokinetic Parameters of Metomidate in Various Species

SpeciesAdministration RouteDoseElimination Half-Life (t½)Plasma Clearance (Cl)Volume of Distribution (Vd)Bioavailability (F)Reference
TurbotIntravenous3 mg/kg2.2 h0.26 L/h·kg0.44 L/kg-[11]
HalibutIntravenous3 mg/kg5.8 h0.099 L/h·kg0.21 L/kg-[11]
TurbotOral7 mg/kg3.5 h--100%[11]
MiceIntravenous1 mg/kg----[2]
MiceOral10 mg/kg---21.3%[2]

Table 3: Sedative/Anesthetic Doses of Metomidate in Fish

Fish SpeciesApplicationConcentration (mg/L)OutcomeReference
Convict CichlidsShipping Additive1.0Reduced mortality and increased saleable fish[3]
Black MolliesShipping Additive0.2, 0.5, 1.0No significant effect[3]
Atlantic SalmonStress Reduction (Transport)1.0Significantly lower plasma cortisol[12]
Sunshine BassStress ReductionLow concentrationsSuppressed cortisol response to stress[1]

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of this compound.

Synthesis of this compound

The synthesis of this compound is based on the general method for DL-1-(1-arylalkyl)imidazole-5-carboxylate esters described by Godefroi et al. (1965).[2]

Synthesis_Workflow Start Methyl imidazole- 5-carboxylate Step1 Alkylation with 1-phenylethyl chloride Start->Step1 Intermediate Methyl 1-(1-phenylethyl)- 1H-imidazole-5-carboxylate (Metomidate base) Step1->Intermediate Step2 Treatment with hydrochloric acid (HCl) Intermediate->Step2 FinalProduct Metomidate Hydrochloride Step2->FinalProduct Inhibition_Assay_Workflow Prepare Prepare adrenal microsomes/cells Incubate Incubate with 11-deoxycortisol (substrate) & Metomidate (inhibitor) Prepare->Incubate Stop Stop reaction Incubate->Stop Extract Extract steroids Stop->Extract Analyze Quantify cortisol (e.g., LC-MS/MS or ELISA) Extract->Analyze Calculate Calculate IC50 Analyze->Calculate

References

An In-Depth Technical Guide to Metomidate Hydrochloride (CAS Number: 35944-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride (CAS: 35944-74-2) is an imidazole-based, non-barbiturate hypnotic and sedative agent.[1][2] Discovered by Janssen Pharmaceutica in 1965, it is a structural analogue of the widely used anesthetic, etomidate.[3][4] Initially developed for its sedative-hypnotic properties in both human and veterinary medicine, its use in humans has been largely superseded by etomidate due to its lower hypnotic potency.[5][6] However, this compound has carved out significant niches in modern research, primarily in veterinary medicine, particularly as an anesthetic and sedative for fish, and as a highly specific targeting agent in diagnostic molecular imaging of adrenocortical tissues.[2][4]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, pharmacokinetics, and applications in research and drug development. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Metomidate. Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride[7]
CAS Number 35944-74-2[7]
Molecular Formula C₁₃H₁₅ClN₂O₂[5]
Molecular Weight 266.72 g/mol [8]
Appearance White to off-white solid[9]
Melting Point 173-174 °C[9][10]
Solubility Soluble in DMSO[5]
Storage Store at 2-8°C for short term, -20°C for long term[5][8]
SMILES CC(C1=CC=CC=C1)N2C=C(N=C2)C(=O)OC.Cl[7]
InChI Key NZEDTZKNEKPBGR-UHFFFAOYSA-N[5]

Synthesis

The synthesis of this compound, as inferred from the original Janssen Pharmaceutica patent (US3354173A) for related imidazole carboxylates, involves a multi-step process. A generalized synthetic scheme is presented below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of dl-N-[(ethoxy-carbonyl)methyl]-1-(phenyl)-ethylamine

  • A mixture of dl-α-methyl-benzylamine and triethylamine in an appropriate solvent is prepared.

  • Ethyl chloroacetate is added dropwise to the mixture.

  • The reaction is stirred, typically overnight, at room temperature.

  • The resulting triethylamine hydrochloride is filtered off.

  • The filtrate is washed, dried, and the solvent evaporated to yield the product.

Step 2: Formylation

  • The product from Step 1 is refluxed with formic acid in a suitable solvent like xylene.

  • The reaction progress is monitored, and upon completion, the solvent is evaporated.

Step 3: Cyclization and Esterification

  • The formylated product is treated with methyl formate in the presence of a strong base (e.g., sodium methoxide) in an inert solvent like tetrahydrofuran.

  • The reaction mixture is stirred, typically overnight, at room temperature.

  • The solvent is evaporated, and the residue is taken up in water.

  • The aqueous solution is treated with hydrochloric acid in methanol to facilitate cyclization and esterification.

Step 4: Formation of Hydrochloride Salt

  • The final product, Metomidate, is isolated.

  • To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., anhydrous ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

  • The resulting precipitate of this compound is filtered, washed, and dried.

Note: This is a generalized protocol based on the synthesis of similar compounds in the cited patent. For precise details, including stoichiometry and reaction conditions, consulting the original patent is recommended.[11]

Mechanism of Action

This compound exhibits a dual mechanism of action, which underpins its sedative/hypnotic effects and its utility in adrenal imaging.

GABA-A Receptor Modulation

The primary mechanism for its sedative and hypnotic effects is through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4][12] Metomidate binds to a distinct site on the receptor, enhancing its affinity for GABA.[4] This potentiation of the GABAergic signal leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in sedation.[12] At higher concentrations, Metomidate can directly activate the GABA-A receptor in the absence of GABA.[4]

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation/Hypnosis Reduced_Excitability->Sedation GABA GABA GABA->GABA_A Binds Metomidate Metomidate Metomidate->GABA_A Positive Allosteric Modulation

GABA-A Receptor Signaling Pathway
Adrenocortical Enzyme Inhibition

Metomidate is a potent and selective inhibitor of two key mitochondrial cytochrome P450 enzymes involved in adrenal steroidogenesis: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[4][5] The imidazole ring of Metomidate is thought to interact with the heme group of these enzymes, leading to reversible, dose-dependent inhibition.[4] This inhibition blocks the final steps in the synthesis of cortisol and aldosterone.[4][5] This property is exploited in its use as a PET imaging agent, where radiolabeled Metomidate can be used to visualize adrenocortical tumors that overexpress these enzymes.[4][5]

Adrenal_Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Other Enzymes Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 CYP11B1 CYP11B1 (11β-hydroxylase) CYP11B2 CYP11B2 (Aldosterone Synthase) Metomidate Metomidate Metomidate->CYP11B1 Inhibits Metomidate->CYP11B2 Inhibits

Adrenal Steroidogenesis Inhibition

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound varies across species. It is generally characterized by rapid absorption and distribution, followed by relatively fast elimination.

Quantitative Pharmacokinetic Data
ParameterSpeciesDose & RouteValueReference(s)
Elimination Half-life (t½) Turbot3 mg/kg IV2.2 h[8]
Halibut3 mg/kg IV5.8 h[8]
Turbot7 mg/kg Oral3.5 h[8]
Plasma Clearance (Cl) Turbot3 mg/kg IV0.26 L/h·kg[8]
Halibut3 mg/kg IV0.099 L/h·kg[8]
Volume of Distribution (Vdss) Turbot3 mg/kg IV0.44 L/kg[8]
Halibut3 mg/kg IV0.21 L/kg[8]
Max. Concentration (Cmax) Turbot7 mg/kg Oral7.8 mg/L[8]
Turbot9 mg/L Bath (5 min)13.3 mg/L[8]
Halibut9 mg/L Bath (5 min)9.5 mg/L[8]
Oral Bioavailability (F) Turbot7 mg/kg100%[8]
Mouse10 mg/kg21.3%[9]

Metabolism of Metomidate primarily occurs in the liver through oxidation and conjugation, leading to the formation of inactive, more water-soluble metabolites that are excreted via the kidneys.[12]

Toxicology

The acute toxicity of this compound has been evaluated in several species.

Test TypeSpeciesValueReference(s)
LD50 Oral Rat78 mg/kg[4]
LD50 Oral Duck133 mg/kg[9]
LD50 Oral Pigeon42 mg/kg[9]
LD50 Intravenous Rat49.5 mg/kg[4]
LD50 Intravenous Mouse29.5 mg/kg[4]
LD50 Intravenous Dog7.56 mg/kg[4]
LD50 Intravenous Pig> 5 mg/kg[4]

Experimental Protocols

This section provides an overview of common experimental protocols involving this compound.

In Vitro Enzyme Inhibition Assay (CYP11B1/CYP11B2)

This protocol is a generalized procedure for assessing the inhibitory potential of Metomidate on CYP11B1 and CYP11B2.

Objective: To determine the IC50 value of this compound for CYP11B1 and CYP11B2.

Materials:

  • Recombinant human CYP11B1 or CYP11B2 expressed in a suitable cell line (e.g., V79 cells).

  • Substrate: 11-deoxycortisol for CYP11B1, 11-deoxycorticosterone for CYP11B2.

  • This compound stock solution.

  • Assay buffer.

  • Detection system (e.g., LC-MS/MS) for quantifying the product (cortisol or aldosterone).

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the recombinant enzyme, the appropriate substrate, and the assay buffer.

  • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction by adding a suitable quenching solution (e.g., acetonitrile).

  • Analyze the formation of the product (cortisol or aldosterone) using LC-MS/MS.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

CYP11B1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CYP11B1/B2 - Substrate - Metomidate dilutions Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Combine in microplate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Analyze Analyze Product Formation (LC-MS/MS) Stop_Reaction->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

CYP11B1/B2 Inhibition Assay Workflow
In Vivo Anesthesia Protocol for Fish

This protocol provides a general guideline for the use of this compound as an anesthetic for fish. Dosages may need to be adjusted based on species, size, water temperature, and pH.

Objective: To induce and maintain a surgical plane of anesthesia in fish.

Materials:

  • This compound.

  • Aerated tank with water from the fish's original environment.

  • Separate recovery tank with fresh, aerated water.

  • pH meter and thermometer.

  • Net for transferring fish.

Procedure:

  • Prepare the anesthetic bath by dissolving this compound in the water of the anesthetic tank to the desired concentration (e.g., 2-10 mg/L for sedation, up to 30 mg/L for surgical anesthesia).[3][13]

  • Ensure the water is well-aerated and monitor the temperature and pH.

  • Carefully transfer the fish to the anesthetic bath.

  • Monitor the fish for the stages of anesthesia, including loss of equilibrium and cessation of response to tactile stimuli.

  • Once the desired plane of anesthesia is reached, the procedure can be performed.

  • After the procedure, transfer the fish to the recovery tank.

  • Monitor the fish closely until it regains its equilibrium and normal swimming behavior.

Analytical Methods

Accurate quantification of Metomidate in biological matrices is crucial for pharmacokinetic and toxicological studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed methods.

Exemplary UPLC-MS/MS Method for Metomidate in Plasma

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., UPLC BEH C18).[9]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Metomidate and an internal standard should be optimized.

Sample Preparation (Protein Precipitation):

  • To a 100 µL plasma sample, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

Applications in Research and Drug Development

Veterinary Medicine

This compound is widely used in aquaculture as a sedative and anesthetic for various fish species.[13] It is particularly useful for reducing stress and mortality during handling, transport, and minor procedures.[3] Its ability to suppress the cortisol stress response is a key advantage in these applications.[4]

Diagnostic Imaging

The high affinity and selectivity of Metomidate for CYP11B1 and CYP11B2 make it an excellent candidate for a PET imaging tracer.[5] When labeled with a positron-emitting isotope such as Carbon-11 (¹¹C-Metomidate), it can be used to visualize and characterize adrenocortical tumors, which often overexpress these enzymes.[5] This application aids in the differential diagnosis of adrenal masses.

Drug Development

Metomidate and its analogues serve as important tools in the development of new anesthetic agents. Research is focused on creating analogues that retain the favorable hemodynamic profile of etomidate while minimizing or eliminating the adrenal suppression side effect.[14]

Conclusion

This compound is a versatile imidazole derivative with a unique dual mechanism of action. While its use as a primary anesthetic in humans is limited, it remains an invaluable tool in veterinary medicine, particularly in aquaculture. Its high specificity for adrenocortical enzymes has led to its successful application in diagnostic imaging. For researchers and drug development professionals, this compound and its analogues continue to be important molecules for studying anesthetic mechanisms and for the rational design of safer and more effective sedative and hypnotic drugs. This guide provides a foundational understanding of its key technical aspects to support further research and development efforts.

References

Metomidate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, a potent non-barbiturate hypnotic and sedative, has garnered significant interest in veterinary medicine and as a research tool for studying adrenal steroidogenesis. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It details established analytical methodologies for its characterization and outlines a proposed synthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Molecular Structure and Chemical Formula

This compound is the hydrochloride salt of Metomidate, which is chemically designated as methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. The presence of a chiral center at the alpha-carbon of the phenylethyl group gives rise to two enantiomers, (R)- and (S)-Metomidate. The commercially available product is often a racemic mixture.

The molecular structure of this compound is characterized by a central imidazole ring substituted at the 1-position with a 1-phenylethyl group and at the 5-position with a methyl carboxylate group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring.

Molecular Formula: C₁₃H₁₅ClN₂O₂[1]

Chemical Structure:

Synthesis_Pathway Precursor (R)-(+)-1-(1-phenylethyl)-1H- imidazole-5-carboxylic acid Metomidate Metomidate (base) Precursor->Metomidate Fischer Esterification Methanol Methanol (excess) Acid Catalyst (e.g., H₂SO₄) Purification Column Chromatography Metomidate->Purification Metomidate_HCl This compound Purification->Metomidate_HCl Salt Formation HCl HCl in ether Mechanism_of_Action cluster_pathway Adrenal Cortex Metomidate Metomidate Metomidate->Inhibition CYP11B1 11β-hydroxylase (CYP11B1) Cortisol_Synthesis Cortisol Synthesis CYP11B1->Cortisol_Synthesis Catalyzes final step

References

The Pharmacokinetics and Pharmacodynamics of Metomidate Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, an imidazole-based non-barbiturate hypnotic, presents a unique pharmacological profile characterized by a dual mechanism of action. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, leading to sedative and hypnotic effects. Concurrently, it is a potent and selective inhibitor of adrenal steroidogenesis, specifically targeting the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). This comprehensive guide delves into the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of its primary signaling pathways to support further research and drug development endeavors.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through two distinct molecular targets: the GABA-A receptor in the central nervous system and key enzymes in the adrenal steroidogenesis pathway.

GABA-A Receptor Modulation

This compound enhances the effects of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1] By binding to an allosteric site on the receptor complex, it increases the receptor's affinity for GABA.[2] This potentiation results in an increased influx of chloride ions into the neuron upon GABA binding, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability, which manifests as sedation and hypnosis.[2] At higher concentrations, metomidate can directly activate the GABA-A receptor in the absence of GABA.[3]

Inhibition of Adrenal Steroidogenesis

Metomidate is a potent inhibitor of adrenal steroidogenesis through its targeted action on cytochrome P450 enzymes located in the mitochondria of adrenal cortical cells.[4][5] The imidazole ring of metomidate is thought to bind to the heme group of these enzymes, leading to reversible, dose-dependent inhibition.[6]

  • CYP11B1 (11β-hydroxylase) Inhibition: Metomidate strongly inhibits CYP11B1, the enzyme responsible for the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol.[6] This action leads to a significant reduction in cortisol production.[2]

  • CYP11B2 (Aldosterone Synthase) Inhibition: Metomidate also inhibits CYP11B2, which catalyzes the final steps in aldosterone synthesis.[4][6]

This potent inhibition of cortisol and aldosterone synthesis underlies both its therapeutic potential in adrenal disorders and a key side effect of adrenal suppression.[4]

Quantitative Pharmacodynamic Data

The inhibitory potency of metomidate on adrenal steroidogenesis has been quantified in vitro.

ParameterValueCell Line/SystemReference
IC₅₀ (Cortisol Production) ~2–10 nMHuman Adrenal Cells[4][5]
Ki (CYP11B1) ~1–3 nMNot Specified[4][5]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid onset of action, attributed to its high lipid solubility, and a relatively short duration of effect.[2] It is primarily metabolized in the liver, and its metabolites are excreted via the kidneys.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Metomidate is readily absorbed, with studies in mice demonstrating significant bioavailability after oral administration.[7] Its high lipid solubility facilitates rapid passage across the blood-brain barrier, leading to a quick onset of central nervous system effects.[2]

  • Distribution: Limited information is available on the specific tissue distribution of this compound in mammals. Its lipophilic nature suggests potential for distribution into fatty tissues.

  • Metabolism: The primary site of metabolism for metomidate is the liver, where it undergoes processes such as oxidation and conjugation.[2] The resulting metabolites are generally inactive.[2]

  • Excretion: The inactive metabolites of metomidate are primarily cleared from the body by the kidneys through urinary excretion.[2]

Quantitative Pharmacokinetic Data in Mice

A study by Li et al. (2024) provides key pharmacokinetic parameters for metomidate in mice.[7]

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Absolute Bioavailability (F%) -21.3%
Cmax (ng/mL) Not ReportedNot Reported
Tmax (h) Not ReportedNot Reported
AUC (ng·h/mL) Not ReportedNot Reported
t₁/₂ (h) Not ReportedNot Reported
CL (L/h/kg) Not ReportedNot Reported
Vd (L/kg) Not ReportedNot Reported

Note: A comprehensive table with all parameters from a single study in a single species was not available in the public domain at the time of this review. The data from Li et al. (2024) is a key indicator of oral bioavailability in a mammalian model.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

steroidogenesis_inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) Corticosterone Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) Metomidate Metomidate Metomidate->11-Deoxycortisol Inhibits Metomidate->Corticosterone Inhibits

Caption: Inhibition of Adrenal Steroidogenesis by Metomidate.

gaba_a_modulation cluster_postsynaptic Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedation/Hypnosis Hyperpolarization->Sedation GABA GABA GABA->GABA_A_Receptor Binds Metomidate Metomidate Metomidate->GABA_A_Receptor Positive Allosteric Modulation

Caption: Positive Allosteric Modulation of the GABA-A Receptor by Metomidate.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Formulation: For intravenous (IV) administration, this compound is dissolved in a vehicle such as saline or a solution of DMSO:Solutol:water. For oral (PO) gavage, it is suspended in a vehicle like 0.5% carboxymethylcellulose.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

    • PO Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 4°C to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of metomidate are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters, including Cmax, Tmax, AUC, elimination half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

In Vitro Metabolic Stability in Rat Liver Microsomes

Objective: To assess the metabolic stability of this compound in rat liver microsomes.

Methodology:

  • Materials:

    • Pooled male Sprague-Dawley rat liver microsomes (RLM).

    • 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • This compound stock solution (in DMSO).

    • Internal standard for LC-MS/MS analysis.

    • Acetonitrile for reaction termination.

  • Incubation:

    • In a 96-well plate, metomidate (final concentration, e.g., 1 µM) is incubated with RLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.

    • The plate is pre-incubated at 37°C for 5-10 minutes.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The plate is centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of remaining metomidate is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of metomidate remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and microsomal protein concentration.

In Vitro CYP11B1 Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on human CYP11B1.

Methodology:

  • Enzyme Source: Recombinant human CYP11B1 expressed in a suitable cell line (e.g., V79 cells).

  • Substrate: 11-deoxycortisol.

  • Incubation:

    • Recombinant CYP11B1 is incubated with varying concentrations of this compound and a fixed concentration of 11-deoxycortisol in a suitable buffer at 37°C.

    • The reaction is initiated by the addition of a cofactor, such as NADPH.

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).

  • Product Quantification: The formation of the product, cortisol, is quantified using LC-MS/MS or a suitable immunoassay.

  • Data Analysis: The percentage of inhibition at each metomidate concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Analysis of GABA-A Receptor Modulation

Objective: To characterize the modulatory effects of this compound on GABA-A receptors.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the desired subunits of the human GABA-A receptor (e.g., α1β2γ2).

  • Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Solutions:

    • External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Internal (Pipette) Solution: Contains a high concentration of Cl⁻ (e.g., CsCl) to allow for the measurement of inward chloride currents.

  • Recording Procedure:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • GABA (at a sub-maximal concentration, e.g., EC₂₀) is applied to elicit a baseline current.

    • This compound at various concentrations is co-applied with GABA to assess potentiation of the GABA-evoked current.

    • The percent enhancement of the current by metomidate is calculated.

  • Data Analysis: Concentration-response curves are generated by plotting the percent potentiation against the metomidate concentration. The EC₅₀ (concentration for half-maximal potentiation) is determined by fitting the data to a sigmoidal dose-response equation.

Conclusion

This compound possesses a compelling and complex pharmacological profile, acting as both a sedative-hypnotic through GABA-A receptor modulation and a potent inhibitor of adrenal steroid synthesis. The quantitative data and detailed methodologies presented in this guide provide a foundational resource for researchers and drug development professionals. Further investigation into the mammalian pharmacokinetics, particularly in species relevant to preclinical toxicology, and a deeper understanding of the structure-activity relationships for its dual actions will be crucial for the future development and therapeutic application of metomidate and its analogs. The provided experimental protocols offer a starting point for the consistent and rigorous evaluation of this and similar compounds.

References

Metomidate Hydrochloride: A Technical Guide to its Role as a CYP11B1 and CYP11B2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride, an imidazole-based compound, is a potent and selective inhibitor of two key enzymes in the adrenal steroidogenesis pathway: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[1] This targeted inhibition of cortisol and aldosterone synthesis has positioned metomidate and its derivatives as significant tools in both diagnostic imaging and therapeutic interventions for adrenal disorders, most notably Cushing's syndrome and primary aldosteronism. This technical guide provides an in-depth overview of metomidate's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Metomidate exerts its inhibitory effects by binding to the heme iron atom within the active site of the cytochrome P450 enzymes CYP11B1 and CYP11B2.[2] This interaction competitively blocks the access of their natural substrates, 11-deoxycortisol and 11-deoxycorticosterone, respectively, thereby preventing their conversion into cortisol and aldosterone. The high affinity of metomidate for these enzymes is demonstrated by its low nanomolar inhibition constants (Ki and IC50 values).[1]

The adrenal steroidogenesis pathway is a critical cascade of enzymatic reactions responsible for the production of essential steroid hormones. Metomidate's specific blockade at the terminal steps of cortisol and aldosterone synthesis makes it a highly targeted agent.

cluster_inhibition Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 / CYP11B2 CYP11B1_inhibition CYP11B1 Deoxycorticosterone->CYP11B1_inhibition Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 CYP11B2_inhibition CYP11B2 Corticosterone->CYP11B2_inhibition Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Deoxycortisol->CYP11B1_inhibition Metomidate Metomidate HCl Metomidate->CYP11B1_inhibition Metomidate->CYP11B2_inhibition

Adrenal Steroidogenesis Pathway and Metomidate Inhibition.

Quantitative Inhibitory Data

The potency of this compound and its analogues as inhibitors of CYP11B1 and CYP11B2 has been quantified through various in vitro studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

CompoundEnzymeIC50 (nM)Cell Line/SystemReference
Metomidate (MTO)CYP11B12.5V79MZ cells[3]
Metomidate (MTO)CYP11B22.3V79MZ cells[3][4]
Iodometomidate (IMTO)CYP11B12.4V79MZ cells[3]
Iodometomidate (IMTO)CYP11B22.2V79MZ cells[3]
EtomidateCYP11B13.1Hamster Fibroblasts[5]
EtomidateCYP11B226Hamster Fibroblasts[5]
CompoundEnzymeKi (nM)Reference
MetomidateCYP11B1~1-3[1]

Experimental Protocols

Cell-Based Steroidogenesis Assay using NCI-H295R Cells

This protocol is adapted from established methods for assessing the effects of compounds on steroid hormone production in a human adrenocortical carcinoma cell line.

cluster_workflow NCI-H295R Steroidogenesis Assay Workflow A 1. Cell Seeding Seed NCI-H295R cells in 24-well plates. B 2. Acclimation Incubate for 24h to allow cell attachment. A->B C 3. Compound Exposure Expose cells to Metomidate HCl (or other test compounds) for 48h. B->C D 4. Supernatant Collection Collect the cell culture medium. C->D F 6. Cell Viability Assay Assess cell viability (e.g., MTT assay). C->F E 5. Hormone Analysis Quantify cortisol and aldosterone levels using ELISA or LC-MS/MS. D->E

Workflow for NCI-H295R cell-based steroidogenesis assay.

Materials:

  • NCI-H295R cells (ATCC® CRL-2128™)[6]

  • DMEM/F-12 medium

  • Nu-Serum™ I

  • ITS+ Premix

  • 24-well cell culture plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA kits for cortisol and aldosterone or LC-MS/MS instrumentation

  • MTT reagent and solubilization solution

Procedure:

  • Cell Culture: Culture NCI-H295R cells in DMEM/F-12 medium supplemented with Nu-Serum™ I and ITS+ Premix in a humidified incubator at 37°C with 5% CO2.[6]

  • Cell Seeding: Seed the cells into 24-well plates at a density that allows for approximately 50-60% confluency after 24 hours.

  • Acclimation: Allow the cells to acclimate for 24 hours.[7]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the cell culture medium.

  • Exposure: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include appropriate vehicle controls. Incubate for 48 hours.[7]

  • Supernatant Collection: After the incubation period, collect the supernatant from each well for hormone analysis. Store at -80°C if not analyzed immediately.

  • Hormone Quantification: Measure the concentrations of cortisol and aldosterone in the collected supernatants using commercially available ELISA kits or by LC-MS/MS for higher sensitivity and specificity.

  • Cell Viability: After collecting the supernatant, assess cell viability using a standard method such as the MTT assay to ensure that the observed inhibition of steroidogenesis is not due to cytotoxicity.

Cell-Free Enzymatic Assay using Adrenal Mitochondrial Fractions

This protocol outlines a general procedure for a cell-free assay to determine the direct inhibitory effect of metomidate on CYP11B1 and CYP11B2 activity.

cluster_workflow Cell-Free Enzymatic Assay Workflow A 1. Prepare Adrenal Mitochondria Isolate mitochondria from adrenal tissue. D 4. Initiate Reaction Add mitochondrial fraction to start the reaction. A->D B 2. Prepare Reaction Mixture Buffer, NADPH, and radiolabeled substrate. C 3. Add Inhibitor Add Metomidate HCl at various concentrations. B->C C->D E 5. Incubate Incubate at 37°C for a defined time. D->E F 6. Stop Reaction Add a quenching agent (e.g., acid). E->F G 7. Product Extraction & Analysis Extract steroids and analyze by HPLC. F->G

Workflow for cell-free CYP11B1/CYP11B2 inhibition assay.

Materials:

  • Adrenal glands (e.g., bovine or primate)[8]

  • Homogenization buffer

  • Mitochondrial isolation buffer

  • Radiolabeled substrate (e.g., [3H]-11-deoxycorticosterone)[5]

  • NADPH

  • This compound

  • Reaction buffer (e.g., potassium phosphate buffer)

  • Quenching solution (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation of Adrenal Mitochondrial Fraction:

    • Homogenize fresh or frozen adrenal glands in a cold homogenization buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.

    • Wash the mitochondrial pellet with an appropriate buffer and resuspend to a known protein concentration.

  • Enzyme Inhibition Assay:

    • Prepare reaction tubes containing the reaction buffer, NADPH, and the radiolabeled substrate (e.g., [3H]-11-deoxycorticosterone for CYP11B1/CYP11B2).[5]

    • Add varying concentrations of this compound to the tubes. Include control tubes with no inhibitor.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a specific amount of the adrenal mitochondrial protein.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution.

  • Product Analysis:

    • Extract the steroids from the reaction mixture using an organic solvent.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Analyze the formation of the radiolabeled product (e.g., [3H]-corticosterone and [3H]-aldosterone) using an HPLC system equipped with a radioactivity detector.

    • Calculate the percentage of inhibition for each metomidate concentration and determine the IC50 value.

Conclusion

This compound is a highly effective and selective inhibitor of CYP11B1 and CYP11B2. Its potent activity, demonstrated by low nanomolar inhibition constants, makes it an invaluable tool for both research and clinical applications. The provided experimental protocols offer robust methods for further investigation and characterization of metomidate and other potential inhibitors of adrenal steroidogenesis. The continued study of such compounds holds promise for the development of more targeted and effective treatments for endocrine disorders.

References

Metomidate Hydrochloride: A Technical Guide to its Effects on Cortisol and Aldosterone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate hydrochloride, an imidazole-based compound, is a potent and selective inhibitor of key enzymes in the adrenal steroidogenesis pathway. This technical guide provides an in-depth analysis of its mechanism of action and its specific effects on the synthesis of cortisol and aldosterone. Quantitative data on its inhibitory potency are summarized, and detailed experimental protocols for assessing its activity are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound

Metomidate, a methyl analog of the anesthetic agent etomidate, is recognized for its potent inhibition of adrenal steroid synthesis.[1][2] Its primary use in research and clinical studies is related to its ability to selectively target enzymes within the adrenal cortex, making it a valuable tool for studying steroid-dependent pathologies and as a diagnostic imaging agent.[3][4]

Chemical and Physical Properties

This compound is the hydrochloride salt of metomidate.

PropertyValue
Chemical Name methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride
CAS Number 35944-74-2
Molecular Formula C₁₃H₁₅ClN₂O₂
Molecular Weight 266.73 g/mol

Mechanism of Action in Steroidogenesis

Metomidate exerts its effects by directly inhibiting critical cytochrome P450 enzymes involved in the synthesis of corticosteroids.

The Adrenocortical Steroidogenesis Pathway

Cortisol and aldosterone are synthesized in the adrenal cortex from a common precursor, cholesterol. This multi-step process, known as steroidogenesis, is catalyzed by a series of enzymes. Metomidate's primary targets are 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), the enzymes responsible for the final steps in cortisol and aldosterone synthesis, respectively.[1][2]

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/ CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 (11β-Hydroxylase) Metomidate_Aldo Metomidate Inhibition Metomidate_Aldo->Aldosterone Blocks Metomidate_Cort Metomidate Inhibition Metomidate_Cort->Cortisol Blocks

Fig. 1: Adrenocortical Steroidogenesis Pathway and Metomidate Inhibition.

Effects on Cortisol and Aldosterone Synthesis

Metomidate is a potent inhibitor of both CYP11B1 and CYP11B2, leading to a significant reduction in the production of cortisol and aldosterone.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of metomidate and its analogues is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (CYP11B1/CYP11B2)Reference
Metomidate (MTO) CYP11B12.5~1[5]
CYP11B22.6[5]
Iodometomidate (IMTO) CYP11B12.4~1[6]
CYP11B22.3[6]
Etomidate CYP11B126-[7]

Note: Lower IC₅₀ values indicate greater potency.

Experimental Protocols

The following protocols are generalized methodologies for assessing the inhibitory effects of metomidate on cortisol and aldosterone synthesis.

In Vitro 11β-Hydroxylase (CYP11B1) Inhibition Assay

This assay determines the potency of metomidate to inhibit the conversion of a substrate to cortisol by CYP11B1.

Materials:

  • Recombinant human CYP11B1 enzyme

  • Substrate: 11-deoxycortisol

  • Cofactor: NADPH

  • This compound

  • Assay buffer

  • Stop solution

  • Quantification method: LC-MS/MS or ELISA

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microplate, add the recombinant CYP11B1 enzyme to each well.

  • Add the metomidate dilutions to the respective wells.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (11-deoxycortisol) and cofactor (NADPH).

  • Incubate at 37°C for a predetermined time within the linear range of the reaction.

  • Stop the reaction by adding a stop solution.

  • Quantify the amount of cortisol produced using a validated LC-MS/MS or ELISA method.

  • Calculate the percentage of inhibition for each metomidate concentration and determine the IC₅₀ value.

Start Start Prepare_Reagents Prepare Reagents: - CYP11B1 Enzyme - Metomidate Dilutions - 11-Deoxycortisol - NADPH Start->Prepare_Reagents Incubate_Enzyme Incubate Enzyme with Metomidate Prepare_Reagents->Incubate_Enzyme Add_Substrate Add 11-Deoxycortisol and NADPH Incubate_Enzyme->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction Stop Reaction Incubate_37C->Stop_Reaction Quantify_Cortisol Quantify Cortisol (LC-MS/MS or ELISA) Stop_Reaction->Quantify_Cortisol Calculate_IC50 Calculate % Inhibition and IC50 Quantify_Cortisol->Calculate_IC50 End End Calculate_IC50->End

Fig. 2: Experimental Workflow for In Vitro 11β-Hydroxylase Inhibition Assay.
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol measures the direct inhibitory effect of metomidate on the enzymatic activity of recombinant human aldosterone synthase.[8]

Materials:

  • Recombinant human CYP11B2 enzyme

  • Substrate: 11-deoxycorticosterone

  • Cofactors: Adrenodoxin, Adrenodoxin reductase, NADPH regenerating system

  • This compound

  • Assay buffer

  • Quenching solvent (e.g., ice-cold acetonitrile)

  • Quantification method: LC-MS/MS

Procedure:

  • Prepare serial dilutions of this compound.

  • Prepare an enzyme master mix containing assay buffer, recombinant CYP11B2, adrenodoxin, and adrenodoxin reductase.

  • Add the metomidate dilutions to a microcentrifuge tube, followed by the enzyme master mix.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate (11-deoxycorticosterone) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solvent.

  • Centrifuge to pellet precipitated proteins and transfer the supernatant for analysis.

  • Quantify the amount of aldosterone produced using a validated LC-MS/MS method.

  • Determine the IC₅₀ value by plotting the percentage of aldosterone inhibition against the logarithm of the metomidate concentration.[8]

Measurement of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying steroid hormones in biological samples.[9][10]

Sample Preparation:

  • Protein Precipitation: For serum or plasma samples, precipitate proteins using a suitable solvent (e.g., methanol or acetonitrile).[9]

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the sample matrix.[9][10]

  • Derivatization (Optional): In some cases, derivatization can improve the chromatographic and mass spectrometric properties of the steroids.[11]

  • Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column (e.g., C18 or biphenyl) to separate the different steroid hormones.[9][11]

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target steroids.

Comparative Analysis and Specificity

Metomidate and its analogue etomidate are both potent inhibitors of steroidogenesis. However, there are differences in their inhibitory profiles.

  • Potency: Metomidate generally exhibits a lower IC₅₀ value for CYP11B1 and CYP11B2 compared to etomidate, indicating higher potency.[5][7]

  • Selectivity: Both metomidate and iodometomidate show little to no selectivity between CYP11B1 and CYP11B2, with selectivity factors of approximately 1.[5][6] This means they inhibit both cortisol and aldosterone synthesis to a similar extent. The (S)-enantiomer of etomidate is a significantly less potent adrenocortical inhibitor than the clinically used (R)-enantiomer.[12]

Research and Drug Development Implications

The potent and selective inhibitory properties of metomidate make it a valuable molecule in several areas of research and development.

  • Diagnostic Imaging: Radiolabeled metomidate (e.g., [¹¹C]metomidate) is used in positron emission tomography (PET) to visualize adrenocortical tumors and to differentiate between unilateral and bilateral forms of primary aldosteronism.[1][3][4]

  • Therapeutic Potential: As a potent inhibitor of cortisol synthesis, metomidate and its analogues are being investigated for the treatment of Cushing's syndrome and other conditions of cortisol excess.

  • Research Tool: Metomidate serves as a crucial tool for studying the role of cortisol and aldosterone in various physiological and pathological processes.

Conclusion

This compound is a powerful inhibitor of cortisol and aldosterone synthesis through its targeted action on 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). Its high potency and well-characterized mechanism of action make it an indispensable tool for researchers and drug development professionals in the field of endocrinology and related disciplines. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and application of this compound.

References

Understanding the sedative-hypnotic properties of Metomidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sedative-Hypnotic Properties of Metomidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metomidate is a non-barbiturate, imidazole-based sedative-hypnotic agent recognized for its rapid onset and short duration of action.[1][2][3] Structurally and functionally related to etomidate, its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[1][2] This interaction enhances GABA-mediated chloride influx, leading to neuronal hyperpolarization and subsequent sedation and hypnosis.[1] However, a significant and clinically relevant side effect of metomidate and its analogues is the suppression of adrenocortical function through the potent inhibition of the 11β-hydroxylase enzyme, a key component in cortisol synthesis.[2][4][5] This whitepaper provides a detailed examination of the sedative-hypnotic properties of metomidate, its pharmacokinetics, pharmacodynamics, and the molecular mechanisms underlying its effects. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and workflows.

Mechanism of Action

GABAergic Modulation

Metomidate's primary sedative and hypnotic effects are mediated through its interaction with GABA-A receptors.[1][2] These receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron.[1] Metomidate acts as a positive allosteric modulator, binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself.[6][7] This binding increases the receptor's affinity for GABA, thereby potentiating the inhibitory effect of the neurotransmitter.[1] The resulting enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and causing a generalized depression of central nervous system activity, which manifests as sedation and loss of consciousness.[1][8]

The binding site for etomidate and, by extension, metomidate is located in the transmembrane domain at the interface between the β and α subunits of the GABA-A receptor.[9][10][11] Specifically, residues α1Met-236 within the M1 transmembrane helix and β3Met-286 within the M3 transmembrane helix have been identified as key contributors to this binding pocket.[9][10]

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (α/β subunit interface) Channel Chloride (Cl⁻) Channel (Closed) GABA_R->Channel Opens Hyperpolarization Membrane Hyperpolarization Reduced Neuronal Excitability Channel->Hyperpolarization Cl⁻ Influx Sedation Sedation / Hypnosis Hyperpolarization->Sedation Metomidate Metomidate Metomidate->GABA_R Binds & Potentiates GABA GABA GABA->GABA_R Binds

Caption: Metomidate potentiates GABA-A receptor activity, leading to hypnosis.

Adrenocortical Suppression

A defining characteristic of metomidate and etomidate is their potent inhibition of adrenal steroid synthesis.[2][12] This occurs through the direct and reversible inhibition of 11β-hydroxylase (cytochrome P450 11B1), a critical enzyme in the adrenal cortex responsible for converting 11-deoxycortisol to cortisol.[4][5][13] By binding to the heme iron within the enzyme's active site, metomidate blocks the final step in cortisol production.[13] This effect is highly potent, occurring at sub-hypnotic concentrations, and can lead to a state of temporary adrenal insufficiency.[12][13] This property, while detrimental for its use as a general anesthetic, has been exploited for diagnostic imaging of adrenal tumors using radiolabeled metomidate ([¹¹C]MTO) with positron emission tomography (PET).[2][3][14]

Adrenal_Suppression Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone ...synthesis steps... Progesterone Progesterone Pregnenolone->Progesterone ...synthesis steps... Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol ...synthesis steps... Enzyme 11β-Hydroxylase (CYP11B1) Deoxycortisol->Enzyme Cortisol Cortisol (Active Stress Hormone) Enzyme->Cortisol Conversion Metomidate Metomidate Metomidate->Enzyme Inhibits

Caption: Metomidate inhibits 11β-hydroxylase, blocking cortisol synthesis.

Pharmacokinetics and Pharmacodynamics

Metomidate is characterized by rapid onset and a short duration of action, which is attributed to its high lipid solubility allowing for efficient crossing of the blood-brain barrier.[1] It is primarily metabolized by hepatic esterases into an inactive carboxylic acid metabolite, which is then excreted via the kidneys.[1][15][16]

Data Presentation

The following tables summarize key quantitative data for metomidate and its close analogue, etomidate. Data for etomidate is included for comparative purposes due to its more extensive characterization in the literature.

Table 1: Pharmacokinetic Parameters

ParameterSpeciesValueRouteReference
Metomidate
Volume of Distribution (Vd_ss)Halibut0.21 L/kgIV[8][17]
Turbot0.44 L/kgIV[8][17]
Mean Residence Time (MRT)Halibut2.2 hIV[8]
Turbot1.7 hIV[8]
Elimination Half-Life (t½)Turbot3.5 hOral[8]
Max. Plasma Conc. (Cmax)Turbot7.8 mg/L (at 1h)Oral (7 mg/kg)[8]
Oral Bioavailability (F)Turbot~100%Oral[8]
Etomidate
Protein BindingHuman~75-77%-[12][18]
Volume of Distribution (Central)Human4.5 L/kgIV[18]
Volume of Distribution (Peripheral)Human74.9 L/kgIV[18]
Brain Concentration (Hypnotic)Rat1.50 +/- 0.35 µg/gIV[15]
MetabolismHuman/RatHepatic Ester Hydrolysis-[6][15][19]

Table 2: Pharmacodynamic & Dose-Response Data

ParameterSpeciesValueEffectReference
Metomidate
Anesthetic DoseMouse50 mg/kg (IP)Light surgical anesthesia (12-15 min)[20]
Anesthetic Dose (with Fentanyl)Mouse60 mg/kg (SC)Full surgical anesthesia (~160 min)[20]
Etomidate
Induction Dose (R-enantiomer)Human0.2 - 0.4 mg/kg (IV)Hypnosis for 5-10 minutes[12][18]
Geriatric PatientsReduced dose requiredHypnosis[12]
ED₅₀ (Loss of Righting Reflex)Rat~1 mg/kgHypnosis[21]
ED₅₀ (Loss of Righting Reflex)Mouse9.16 mg/kg (IP)Hypnosis[22]
Anesthetic DoseMouse30 mg/kg (IP)Light surgical anesthesia (12-15 min)[20]
Adrenocortical InhibitionHumanSingle bolusLasts 6-12 hours, up to 72 hours in critically ill[12][18]

Experimental Protocols

In Vivo Assessment of Hypnotic Potency: Loss of Righting Reflex (LORR)

This assay is a standard method for determining the hypnotic potency (e.g., ED₅₀) of sedative agents in rodents.[23][24]

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats or mice are used. For intravenous (IV) administration, a catheter may be pre-implanted in the femoral or tail vein.[23] Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: The drug (Metomidate, Etomidate, or analogue) is dissolved in a suitable vehicle (e.g., dimethyl sulfoxide). A specific dose is administered rapidly via IV or intraperitoneal (IP) injection, followed by a saline flush for IV routes.[22][23]

  • Observation: Immediately following injection, the animal is placed in a supine position.[23]

  • Endpoint Measurement: "Loss of righting reflex" is defined as the inability of the animal to right itself (i.e., place all four paws on the ground) within a set time (e.g., 1 minute).[23][24] The duration of LORR is the time from the loss of the reflex until it is spontaneously regained.

  • Data Analysis: A dose-response curve is generated by testing multiple doses in different groups of animals. The ED₅₀, the dose required to produce LORR in 50% of the animals, is calculated using logistic regression.[22]

LORR_Workflow Start Start: LORR Assay Prep 1. Animal Preparation (Rodent model, acclimatization, catheter placement if IV) Start->Prep Dose 2. Dose Calculation & Drug Preparation Prep->Dose Admin 3. Drug Administration (IV or IP injection) Dose->Admin Observe 4. Observation (Place animal in supine position) Admin->Observe Endpoint 5. Endpoint Assessment Does animal fail to right itself? Observe->Endpoint LORR_Yes LORR Achieved (Measure duration) Endpoint->LORR_Yes Yes LORR_No No LORR Endpoint->LORR_No No Analysis 6. Data Analysis (Repeat with multiple doses to calculate ED₅₀) LORR_Yes->Analysis LORR_No->Analysis End End Analysis->End

Caption: Workflow for determining hypnotic potency via Loss of Righting Reflex.

In Vivo Assessment of Adrenocortical Suppression: ACTH Stimulation Test

This protocol quantifies the inhibitory effect of a drug on the adrenal gland's ability to produce corticosteroids.[25][26]

Protocol:

  • Animal Preparation: Rats are pre-treated with dexamethasone to suppress the endogenous hypothalamic-pituitary-adrenal (HPA) axis, ensuring that any measured corticosterone is a result of the exogenous stimulus.[26]

  • Baseline Measurement: A baseline blood sample is drawn to measure pre-stimulation corticosterone levels.[26]

  • Drug Administration: The animal receives the test drug (e.g., Metomidate infusion) or a vehicle control.[26]

  • Stimulation: Towards the end of the drug administration period, a standardized dose of synthetic adrenocorticotropic hormone (ACTH) (e.g., 0.25 mg/kg) is administered intravenously to stimulate the adrenal glands.[26]

  • Post-Stimulation Measurement: A second blood sample is drawn at a fixed time after ACTH administration (e.g., 30 minutes).[26]

  • Data Analysis: Plasma corticosterone concentrations in the baseline and post-stimulation samples are measured via immunoassay. The level of suppression is determined by comparing the ACTH-stimulated corticosterone levels in the drug-treated group to the control group. A significantly lower response in the treated group indicates adrenocortical suppression.[26]

In Vitro Assessment of GABA-A Receptor Modulation

This electrophysiological technique directly measures the effect of a compound on the function of specific GABA-A receptor subtypes.[7][21]

Protocol:

  • Receptor Expression: Oocytes from Xenopus laevis are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₃, γ₂). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.[7]

  • Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -70 mV).[21]

  • Drug Application: The oocyte is perfused with a buffer solution. The test compound (Metomidate) and/or GABA are applied at varying concentrations.[7]

  • Data Recording: Activation of the GABA-A receptors by GABA or direct activation by a high concentration of the test drug results in an inward flow of Cl⁻ ions, which is recorded as an electrical current. The amplitude of this current is proportional to the number of open channels.[7]

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (the concentration of drug that elicits a half-maximal response) for direct activation or to quantify the potentiation of the GABA-induced current.[7]

Conclusion and Future Directions

Metomidate is a potent sedative-hypnotic that acts via positive allosteric modulation of GABA-A receptors. Its favorable pharmacokinetic profile, including rapid onset and short duration, makes it an interesting compound. However, its clinical utility is severely limited by its potent, dose-dependent inhibition of 11β-hydroxylase, leading to adrenocortical suppression.[1][2][5]

The significant challenge of separating the desired hypnotic effects from the undesired endocrine effects has spurred the development of new etomidate and metomidate analogues.[6][27] Research has focused on creating "soft" analogues, such as cyclopropyl-methoxycarbonyl metomidate (CPMM, also known as ABP-700), which are designed to be rapidly metabolized to inactive forms.[26][27][28] These next-generation compounds aim to retain the hemodynamic stability and potent hypnotic properties of the parent molecule while exhibiting a significantly reduced and rapidly reversible impact on adrenal function, potentially offering a safer alternative for anesthesia and sedation in critically ill patients.[6][27][28] Further research and clinical trials on these analogues are critical to realizing this goal.

References

Physicochemical Properties of Metomidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Metomidate Hydrochloride: Solubility and Stability

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a compound is paramount. This technical guide provides a detailed overview of the available solubility and stability data for this compound. Where specific data for this compound is not publicly available, representative experimental protocols derived from studies on similar hydrochloride salts are presented to guide research and development.

This compound, with the chemical name methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, is an imidazole-based non-barbiturate hypnotic agent.

PropertyValueReference
CAS Number 35944-74-2[1][2][3][4][5][6][7][8]
Molecular Formula C₁₃H₁₄N₂O₂ · HCl[1][2][3][5][7][9]
Molecular Weight 266.72 g/mol [5][7][8][9]
Melting Point 173-174 °C[3][5][7]
Appearance White to Off-White Solid[3]

Solubility Data

The solubility of this compound has been qualitatively and quantitatively described in several common solvents. The available data is summarized below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Table 2.1: Solubility of this compound

SolventSolubility DescriptionQuantitative Value (mg/mL)Reference
PBS (pH 7.2)Soluble≥10[1]
DMSOSparingly soluble / Soluble1-10[1][10]
EthanolSparingly soluble1-10[1]
AcetoneSlightly solubleNot Reported[3]
ChloroformSlightly solubleNot Reported[3]
MethanolSlightly solubleNot Reported[3]

Stability Profile

Detailed stability data for this compound is not extensively available in published literature. However, the stability of a drug substance is a critical parameter that must be evaluated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). This typically involves forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced degradation studies expose the drug substance to stress conditions that are more severe than accelerated stability testing.[11] These conditions typically include acid and base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[11][12][13][14]

Potential Degradation Pathways

Based on the structure of metomidate, which includes an ester and an imidazole ring, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (etomidate acid) and methanol.[11]

  • Oxidation: The imidazole ring and other parts of the molecule could be susceptible to oxidation.[11]

  • Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.[15][16][17]

  • Thermal Degradation: High temperatures can accelerate degradation reactions.[12][18][19]

Experimental Protocols

The following sections describe detailed methodologies for determining the solubility and stability of a pharmaceutical compound like this compound. These protocols are based on standard practices in the pharmaceutical industry.

Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, PBS of various pH)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products.[13][21] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[22][23]

While a specific validated HPLC method for this compound is not detailed in the search results, a typical starting point for a reverse-phase HPLC method would be:

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier would be optimized to achieve separation.[22]

  • Flow Rate: 1.0 mL/min.[22]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-280 nm).

  • Column Temperature: Controlled, e.g., 30 °C.

The following are representative protocols for forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance.[13]

Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent and then add an equal volume of 0.1 M to 1 M hydrochloric acid.[11][14][24]

  • Store the solution at room temperature or heat (e.g., 60-80 °C) for a defined period.[25]

  • Withdraw samples at various time points.

  • Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis.

Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and then add an equal volume of 0.1 M to 1 M sodium hydroxide.[11][14][24]

  • Store the solution at room temperature for a defined period.[23]

  • Withdraw samples at various time points.

  • Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30%) to the drug solution.[24][26]

  • Store the solution at room temperature for a defined period, protected from light.

  • Withdraw samples at various time points for analysis.

Thermal Degradation:

  • Place the solid drug substance in a temperature- and humidity-controlled oven.

  • Expose the sample to conditions more strenuous than accelerated stability testing (e.g., 80°C with 75% relative humidity).[12]

  • For solutions, store at elevated temperatures (e.g., 60-80 °C).

  • Analyze samples at various time points.

Photostability:

  • Expose the drug substance (solid and in solution) to a light source according to ICH Q1B guidelines.[14][15][16][17] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][17]

  • A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Analyze the exposed and control samples.

Visualizations

Mechanism of Action

Metomidate acts by inhibiting the enzyme 11-beta-hydroxylase (CYP11B1), which is a key enzyme in the adrenal synthesis of cortisol.[3] This leads to a reduction in cortisol levels.

G cluster_pathway Cortisol Synthesis Pathway 11-Deoxycortisol 11-Deoxycortisol CYP11B1 11-beta-hydroxylase (CYP11B1) 11-Deoxycortisol->CYP11B1 Substrate Cortisol Cortisol CYP11B1->Cortisol Product Metomidate_HCl Metomidate HCl Metomidate_HCl->CYP11B1 Inhibits

Mechanism of this compound Action
Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G start Start add_excess Add excess Metomidate HCl to solvent start->add_excess equilibrate Equilibrate on shaker (24-72h at constant T) add_excess->equilibrate centrifuge Centrifuge to separate solid and supernatant equilibrate->centrifuge aliquot Withdraw clear supernatant centrifuge->aliquot dilute Dilute aliquot aliquot->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Shake-Flask Solubility Determination Workflow
Forced Degradation Study Logic

This diagram outlines the logical flow for conducting forced degradation studies as part of developing a stability-indicating method.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze with Stability-Indicating Method (HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API Metomidate HCl (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradants Establish Degradation Pathway Validate Method Specificity Analysis->Results

Forced Degradation Study Workflow

References

Initial Studies on Metomidate Hydrochloride in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride, an imidazole-derivative, is a non-barbiturate hypnotic agent that has been a subject of interest in veterinary medicine and research for its sedative and anesthetic properties.[1] Structurally related to etomidate, it is recognized for its rapid onset of action and short duration of effect.[1][2] This technical guide provides a comprehensive overview of the initial studies of this compound in various animal models, focusing on its pharmacokinetics, pharmacodynamics, and toxicological profile. The information is presented to aid researchers, scientists, and drug development professionals in understanding the foundational data of this compound.

Mechanism of Action

This compound primarily exerts its effects through two distinct mechanisms of action: potentiation of the GABA-A receptor and inhibition of adrenal steroidogenesis.

Potentiation of the GABA-A Receptor

Similar to other imidazole-based anesthetics, a primary mechanism of action for metomidate is the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the main inhibitory neurotransmitter system in the central nervous system.[2] Metomidate binds to the GABA-A receptor, a ligand-gated ion channel, enhancing the receptor's affinity for GABA.[2] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[2] This dampening of neural activity results in sedation and loss of consciousness.[2]

GABA_A_Receptor_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Metomidate Metomidate HCl Metomidate->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site

Potentiation of GABA-A Receptor by Metomidate HCl.
Inhibition of 11β-Hydroxylase and Cortisol Synthesis

Metomidate is a potent and selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1).[3] This enzyme plays a critical role in the adrenal synthesis of cortisol and corticosterone.[3] By inhibiting 11β-hydroxylase, metomidate blocks the conversion of 11-deoxycortisol to cortisol, leading to a decrease in circulating cortisol levels.[4][5] This effect is a key consideration in its clinical use, particularly in animals with pre-existing endocrine disorders.[2]

Cortisol_Synthesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Multiple Steps Cortisol Cortisol Deoxycortisol->Cortisol Conversion Metomidate Metomidate HCl Metomidate->Inhibition Hydroxylase 11β-Hydroxylase (CYP11B1) Inhibition->Hydroxylase

Inhibition of Cortisol Synthesis by Metomidate HCl.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in several animal models, demonstrating rapid absorption and distribution, followed by a relatively short elimination half-life.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models
Animal ModelAdministration RouteDoseCmaxTmaxAUCt½ (h)Vd (L/kg)Cl (L/h·kg)Bioavailability (%)Reference
Mouse Intravenous (IV)1 mg/kg-------[6]
Oral10 mg/kg------21.3[6]
Turbot (Scophthalmus maximus)Intravenous (IV)3 mg/kg---2.20.440.26-[7]
Oral7 mg/kg7.8 mg/L1 h-3.5--100[7]
Bath9 mg/L (5 min)13.3 mg/LImmediate-----[7]
Halibut (Hippoglossus hippoglossus)Intravenous (IV)3 mg/kg---5.80.210.099-[7]
Bath9 mg/L (5 min)9.5 mg/LImmediate-----[7]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its sedative, anesthetic, and endocrine-modulating properties.

Sedative and Anesthetic Effects

Metomidate is a potent hypnotic agent, inducing rapid sedation and anesthesia. In fish, it causes rapid immobilization, with a loss of balance and motor control within one minute of bath administration.[7] Recovery from the anesthetic effects can be slow, with the resumption of balance and motor control taking over 25 minutes.[7]

Cardiovascular and Respiratory Effects

Studies on metomidate and its analogs have shown effects on the cardiovascular and respiratory systems. In a porcine endotoxin model, continuous intravenous infusion of metomidate resulted in lower cardiac output and mean arterial blood pressure compared to ketamine anesthesia.[8] In fish, metomidate administration led to respiratory depression and a reduced heart rate.[7]

Table 2: Pharmacodynamic Effects of this compound in Animal Models
Animal ModelParameterDose/ConcentrationEffectReference
Turbot & Halibut Anesthesia9 mg/L (bath)Rapid immobilization, loss of balance/motor control within 1 min[7]
Respiration9 mg/L (bath)Respiratory depression[7]
Heart Rate9 mg/L (bath)Reduced heart rate[7]
Pigs (endotoxemic) Cardiac OutputContinuous IV infusionSignificantly lower than ketamine group[8]
Mean Arterial PressureContinuous IV infusionSignificantly lower than ketamine group[8]
Pulmonary Vascular ResistanceContinuous IV infusionSignificantly higher than ketamine group[8]
Survival (6 hours)Continuous IV infusion1/10 (vs. 6/10 in ketamine group)[8]
Convict Cichlids Mortality (shipping)1.0 mg/LReduced mortality (0% vs. 5.5-9.2%)[9]
Saleable Condition1.0 mg/LIncreased percentage of saleable fish (91.7% vs. 12.5-50%)[9]
Adrenocortical Suppression

A significant pharmacodynamic effect of metomidate is the suppression of adrenocortical function due to the inhibition of 11β-hydroxylase. Studies on the closely related compound etomidate have demonstrated a decrease in plasma cortisol concentrations following administration.[4][5] In cats, a single intravenous dose of etomidate (2 mg/kg) caused a significant decrease in cortisol values, which remained suppressed for over an hour after recovery from anesthesia.[10]

Toxicology

The acute toxicity of this compound has been determined in several animal species.

Table 3: Acute Toxicity (LD50) of this compound in Animal Models
Animal ModelAdministration RouteLD50Reference
Mouse Intravenous (IV)18 mg/kg
Intravenous (IV)49.5 mg/kg[6]
Dog Intravenous (IV)29.5 mg/kg[6]
Pig Intravenous (IV)7.56 mg/kg[6]
Duck Oral133 mg/kg
Pigeon Oral42 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial studies. Below are generalized experimental protocols based on the reviewed literature.

Pharmacokinetic Study in Mice

PK_Workflow_Mouse Start Start: Acclimatize Male KM Mice (25 ± 2 g) Dosing Administer Metomidate HCl IV: 1 mg/kg Oral: 10 mg/kg Start->Dosing Sampling Collect Blood Samples (Serial Bleeding) Dosing->Sampling Processing Process Plasma (Methanol Precipitation) Sampling->Processing Analysis Analyze Plasma Concentration (UPLC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, Bioavailability) Analysis->PK_Analysis End End PK_Analysis->End

Experimental Workflow for a Pharmacokinetic Study in Mice.
  • Animals: Male Kunming (KM) mice, weighing 25 ± 2 g, are used.

  • Drug Administration: this compound is administered via intravenous (1 mg/kg) or oral (10 mg/kg) routes.[6]

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples and proteins are precipitated using methanol.[6]

  • Analytical Method: The concentration of metomidate in the plasma is determined using a validated UPLC-MS/MS method.[6]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), and bioavailability are calculated from the plasma concentration-time data.

Anesthesia and Pharmacodynamic Study in Fish
  • Animals: Turbot (Scophthalmus maximus) and Halibut (Hippoglossus hippoglossus) are used.[7]

  • Drug Administration:

    • Intravenous: Metomidate is administered at a dose of 3 mg/kg bodyweight.[7]

    • Bath: Fish are immersed in a solution of 9 mg/L metomidate in seawater for 5 or 10 minutes.[7]

    • Oral: Turbot are given metomidate orally at a dose of 7 mg/kg.[7]

  • Parameters Monitored:

    • Pharmacokinetics: Blood samples are taken at various time points to determine plasma concentrations of metomidate.

    • Pharmacodynamics: Time to immobilization, loss of balance/motor control, respiratory rate (opercular movements), and heart rate are recorded. Recovery time is also monitored.[7]

  • Environmental Conditions: The studies are performed in seawater at a controlled temperature (e.g., 10.3 ± 0.4 °C for halibut and 18.0 ± 0.3 °C for turbot).[7]

Conclusion

The initial studies on this compound in animal models have established its profile as a rapid-acting hypnotic agent with a short duration of action. Its primary mechanisms of action, potentiation of the GABA-A receptor and inhibition of 11β-hydroxylase, are well-defined. Pharmacokinetic studies in mice and fish have provided valuable data on its absorption, distribution, metabolism, and excretion. Pharmacodynamic studies have highlighted its sedative and anesthetic efficacy, as well as its significant effects on the cardiovascular, respiratory, and endocrine systems. The available toxicological data provides an initial assessment of its safety profile. This in-depth technical guide summarizes the foundational knowledge on this compound, providing a crucial resource for researchers and professionals in the field of drug development and veterinary medicine. Further research is warranted to expand the understanding of its dose-response relationship across a wider range of species and to further elucidate its clinical potential and limitations.

References

A Technical Guide to Metomidate Hydrochloride for Adrenal-Specific Imaging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metomidate hydrochloride and its radiolabeled analogs as highly specific agents for adrenal cortex imaging. Metomidate, a potent inhibitor of the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), offers a powerful tool for the non-invasive characterization of adrenal tumors and the investigation of adrenal pathophysiology. This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines experimental protocols, and provides visual representations of the underlying pathways and workflows.

Introduction: The Role of Metomidate in Adrenal Imaging

Adrenal masses are a common clinical finding, necessitating accurate differentiation between benign and malignant lesions, as well as functional and non-functional tumors.[1][2] Traditional imaging techniques like CT and MRI provide anatomical information but often lack the functional detail required for a definitive diagnosis.[3] Metomidate-based imaging fills this gap by targeting enzymes exclusively expressed in adrenocortical cells, thereby offering high specificity for tissues of adrenocortical origin.[1][2]

Radiolabeled versions of metomidate, most notably [11C]metomidate for Positron Emission Tomography (PET), have demonstrated significant clinical utility in:

  • Distinguishing adrenocortical tumors from non-adrenocortical lesions such as metastases or pheochromocytomas.[1][4]

  • Identifying and localizing aldosterone-producing adenomas in patients with primary aldosteronism, potentially offering a non-invasive alternative to adrenal vein sampling.[3][5][6][7]

  • Visualizing metastases of adrenocortical carcinoma (ACC).[1][8]

Mechanism of Action: Targeting Adrenocortical Steroidogenesis

Metomidate's specificity for the adrenal cortex is rooted in its potent and selective inhibition of two key mitochondrial cytochrome P450 enzymes involved in steroid hormone synthesis:

  • CYP11B1 (11β-hydroxylase): This enzyme catalyzes the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[7][9]

  • CYP11B2 (aldosterone synthase): This enzyme is responsible for the final steps in aldosterone synthesis.[7]

By binding to these enzymes, radiolabeled metomidate accumulates in adrenocortical tissue, allowing for visualization via PET or SPECT imaging.[1][2] This targeted uptake provides a functional map of adrenocortical tissue, highlighting areas of enzyme overexpression, which is characteristic of many adrenocortical tumors.[9]

cluster_Mitochondria Mitochondrial Inner Membrane Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol Deoxycortisol->Cortisol Metomidate Metomidate CYP11B2 CYP11B2 (Aldosterone Synthase) Metomidate->CYP11B2 Inhibition CYP11B1 CYP11B1 (11β-hydroxylase) Metomidate->CYP11B1 Inhibition CYP11A1 CYP11A1 HSD3B2 3β-HSD CYP21A2 CYP21A2 CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1

Caption: Simplified steroidogenesis pathway showing Metomidate inhibition.

Quantitative Data from [11C]Metomidate PET Studies

The standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, is commonly used to assess [11C]metomidate accumulation in tissues. The following tables summarize representative SUV data from clinical studies, demonstrating the tracer's ability to differentiate between various adrenal lesions.

Table 1: [11C]Metomidate Uptake (SUV) in Adrenal Lesions

Lesion TypeMedian/Average SUVSUV RangeReference
Adrenocortical Carcinoma28.0 (average)-[10][11]
Functioning Adenomas (PA)12.7 (median)9.1 - 26.1[10][11]
Non-functioning Adenomas12.2 (median)7.8 - 25.4[10][11]
Normal Adrenal Gland9.4 (median)4.6 - 13.8[11]
Pheochromocytomas-7.8, 10.5[11]
Non-adrenocortical Tumors5.7 (median)2.0 - 6.2[10][11]

Table 2: Diagnostic Performance of [11C]Metomidate PET-CT

ApplicationParameterValueReference
Differentiating Adrenocortical LesionsSensitivity (SUV > 24.3)95%[10]
Differentiating Adrenocortical LesionsSpecificity (Tumor-to-normal adrenal ratio > 1.4)99.5%[10]
Predicting Biochemical Success after Adrenalectomy (vs. AVS)Accuracy72.7% (vs. 63.6%)[7]
Predicting Clinical Success after Adrenalectomy (vs. AVS)Accuracy65.4% (vs. 61.5%)[7]

Experimental Protocols

This section outlines generalized protocols for the synthesis of [11C]metomidate and its use in preclinical and clinical PET imaging.

Radiosynthesis of [11C]Metomidate

The production of [11C]metomidate requires a cyclotron to produce [11C]CO2 or [11C]CH4, which is then converted to a reactive methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate. This is followed by the radiolabeling of a suitable precursor.

cluster_Cyclotron Cyclotron Production cluster_Radiochemistry Automated Radiosynthesis Module N14 ¹⁴N(p,α)¹¹C C11_CO2 [¹¹C]CO₂ N14->C11_CO2 C11_CH3I [¹¹C]CH₃I C11_CO2->C11_CH3I Reaction ¹¹C-Methylation (e.g., in DMF/NaOH) C11_CH3I->Reaction Precursor Desmethyl-Metomidate Precursor Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Sterile Formulation in Saline HPLC->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC Final_Product [¹¹C]Metomidate for Injection QC->Final_Product

Caption: General workflow for the radiosynthesis of [11C]Metomidate.

Key Steps:

  • Production of [11C]Methylating Agent: [11C]CO2 produced in the cyclotron is converted to [11C]CH3I.

  • Radiolabeling: The desmethyl precursor of metomidate is reacted with [11C]CH3I in an automated synthesis module.

  • Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC).

  • Formulation: The purified [11C]metomidate is formulated in a physiologically compatible solution for injection.

  • Quality Control: The final product undergoes rigorous quality control testing to ensure purity, sterility, and apyrogenicity.

Due to the short 20-minute half-life of Carbon-11, an on-site cyclotron and radiopharmacy are required.[10][12]

Preclinical Imaging Protocol (Rodent Model)
  • Animal Model: Use appropriate rodent models, such as rats or mice, potentially with xenografted human adrenal tumors.

  • Tracer Administration: Administer a defined dose of the radiotracer (e.g., 4-5 MBq of [18F]CETO, an analog) intravenously via the tail vein.[13] For blocking studies, co-inject a non-radioactive inhibitor (e.g., 1 µmol/kg metomidate).[13]

  • Imaging: Perform a dynamic PET scan of the abdomen for 60-120 minutes post-injection, followed by a whole-body static scan.[13][14]

  • Data Analysis: Define regions of interest (ROIs) on the reconstructed PET images to determine the activity concentration, expressed as the percentage of injected dose per gram of tissue (%ID/g).[14]

Clinical Imaging Protocol ([11C]Metomidate PET/CT)
  • Patient Preparation:

    • Patients should be well-hydrated.[15]

    • Prescribed medications can typically be continued unless they are known to interfere with 11β-hydroxylase activity (e.g., adrenal steroid inhibitors).[8][15]

    • For specific applications like primary aldosteronism, pre-treatment with dexamethasone (e.g., 0.5 mg every 6 hours for 3 days) may be used to suppress ACTH-dependent cortisol production and enhance the specificity for aldosterone-producing lesions.[7][16][17]

  • Tracer Administration:

    • An intravenous cannula is inserted.

    • A dose of 90-300 MBq of [11C]metomidate is administered intravenously.[12]

  • Uptake Phase:

    • The patient rests quietly for an uptake period of approximately 30 minutes.[12][15]

  • Image Acquisition:

    • The patient is positioned on the PET/CT scanner, often with arms raised.[15]

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.[12]

    • A PET scan is acquired over the adrenal glands for approximately 25-30 minutes.[12][15]

  • Image Analysis:

    • PET and CT images are fused for anatomical correlation.

    • Tracer uptake in adrenal lesions and normal adrenal tissue is quantified using SUV measurements.

    • Ratios of uptake in the lesion versus the contralateral normal adrenal gland can be calculated to aid in interpretation.[10]

cluster_PreScan Pre-Scan Preparation cluster_Scan PET/CT Scan Procedure cluster_PostScan Post-Scan Analysis Patient_Prep Patient Preparation (Hydration, Medication Review, Dexamethasone Suppression if needed) IV_Access Establish IV Access Patient_Prep->IV_Access Tracer_Inj Inject [¹¹C]Metomidate (90-300 MBq) IV_Access->Tracer_Inj Uptake 30-minute Uptake Period Tracer_Inj->Uptake Positioning Patient Positioning on Scanner Uptake->Positioning CT_Scan Low-Dose CT Scan Positioning->CT_Scan PET_Scan 30-minute PET Scan (Adrenal Region) CT_Scan->PET_Scan Image_Recon Image Reconstruction & Fusion (PET + CT) PET_Scan->Image_Recon Quant Quantitative Analysis (SUV Measurement, Ratios) Image_Recon->Quant Report Clinical Report Generation Quant->Report

Caption: Clinical workflow for [11C]Metomidate PET/CT imaging.

Alternative Tracers and Future Directions

While [11C]metomidate is the most widely studied tracer in this class, its short half-life poses logistical challenges.[10] Research has focused on developing analogs with longer-lived radioisotopes:

  • Iodinated Analogs: [123I]Iodometomidate for SPECT and [131I]Iodometomidate for potential therapeutic applications have been developed.[1] [124I]Iodometomidate has also been evaluated as a PET tracer.[14][18] These analogs show similar binding properties to metomidate.[1]

  • Fluorine-18 Labeled Analogs: Tracers like [18F]FETO and [18F]CETO are being investigated.[10][13] The 110-minute half-life of Fluorine-18 would allow for distribution to centers without a cyclotron, significantly broadening clinical access. [18F]CETO has shown promise with potentially lower non-specific liver uptake compared to [11C]metomidate.[13]

Conclusion

This compound and its radiolabeled derivatives represent a significant advancement in the functional imaging of the adrenal cortex. The high specificity for CYP11B enzymes allows for the accurate differentiation of adrenocortical from non-adrenocortical tissues and provides valuable information for the management of conditions like primary aldosteronism and adrenocortical carcinoma.[1][3] Ongoing research into tracers with longer half-lives promises to make this powerful imaging modality more widely available, further enhancing its impact on endocrinology and oncology research and clinical practice.

References

The Pivotal Role of the Imidazole Ring in Metomidate's Dual Functionality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate, a potent hypnotic agent, is distinguished by its unique dual mechanism of action, a characteristic largely dictated by the chemical properties of its core imidazole ring. This technical guide provides an in-depth exploration of the imidazole moiety's critical role in metomidate's function, detailing its interactions with target proteins, the resulting signaling pathways, and the structure-activity relationships that govern its therapeutic and side-effect profiles.

The Imidazole Ring: A Key to Dual Receptor Targeting

Metomidate's pharmacological effects stem from its interaction with two distinct protein targets: the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system and the 11β-hydroxylase (CYP11B1) enzyme in the adrenal cortex. The imidazole ring is integral to both interactions, albeit through different mechanisms.

Potentiation of GABA-A Receptors: The Basis of Hypnosis

Metomidate, like its close analog etomidate, is a positive allosteric modulator of GABA-A receptors.[1][2] This potentiation of the primary inhibitory neurotransmitter in the brain leads to the sedative and hypnotic effects of the drug. While the entire molecular structure contributes to binding, the imidazole ring plays a role in the specific orientation and interaction within the binding pocket at the interface of the α and β subunits of the GABA-A receptor.

Inhibition of 11β-Hydroxylase: The Origin of Adrenocortical Suppression

The most profound and direct role of the imidazole ring is in the inhibition of 11β-hydroxylase, a cytochrome P450 enzyme essential for the final step of cortisol synthesis.[3][4] The unhindered nitrogen atom (N-3) of the imidazole ring acts as a potent ligand, coordinating with the heme iron atom at the active site of the enzyme.[5][6] This binding competitively inhibits the enzyme's function, leading to a dose-dependent suppression of cortisol production, a significant side effect of metomidate and etomidate.

Quantitative Analysis of Imidazole-Mediated Interactions

The following tables summarize the quantitative data on the interaction of metomidate and its analogs with its primary targets.

CompoundTargetParameterValueReference
Metomidate 11β-hydroxylaseK_D_11.6 ± 2.5 nM[3]
Etomidate 11β-hydroxylaseK_D_21 nM - 40 nM[2]
Iodophenyl metomidate (IMTO) 11β-hydroxylaseK_D_11.6 ± 2.5 nM[3]
Cyclopropyl Methoxycarbonyl Metomidate (CPMM) 11β-hydroxylaseIC_50_143 nM[2]
Carboetomidate 11β-hydroxylaseIC_50_50 µM[2]

Table 1: Binding Affinities and Inhibitory Concentrations for 11β-Hydroxylase.

CompoundReceptor SubtypeParameterValueReference
Etomidate α₁β₃γ₂L GABA-AEC_50_1.83 ± 0.28 µM[7]
Carboetomidate α₁β₃γ₂L GABA-AEC_50_13.8 ± 0.9 µM[7]

Table 2: Potency of Etomidate and Analogs at GABA-A Receptors.

Signaling Pathways and Logical Relationships

The interaction of metomidate with its targets initiates distinct signaling cascades.

cluster_imidazole Role of Imidazole Ring Metomidate Metomidate GABA_A_Receptor GABA-A Receptor Metomidate->GABA_A_Receptor Potentiates CYP11B1 11β-Hydroxylase (CYP11B1) Metomidate->CYP11B1 Inhibits Adrenal_Suppression Adrenal Suppression Metomidate->Adrenal_Suppression Causes Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Hypnosis Hypnosis Neuronal_Inhibition->Hypnosis Results in Cortisol_Synthesis Cortisol Synthesis CYP11B1->Cortisol_Synthesis Catalyzes Imidazole_Ring Imidazole Ring Imidazole_Ring->Metomidate Imidazole_Ring->CYP11B1 Binds to Heme Iron

Figure 1: Metomidate's dual mechanism of action highlighting the central role of the imidazole ring in CYP11B1 inhibition.

Experimental Protocols

11β-Hydroxylase Inhibition Assay

Objective: To determine the in vitro potency of compounds to inhibit 11β-hydroxylase activity.

Methodology:

  • Cell Culture: Human adrenocortical carcinoma cells (NCI-H295R) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compound (e.g., metomidate) for a specified period.

  • Stimulation: Cortisol production is stimulated by adding a precursor, such as 11-deoxycortisol.

  • Cortisol Measurement: After incubation, the concentration of cortisol in the cell culture supernatant is quantified using a specific immunoassay (e.g., ELISA) or LC-MS/MS.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cortisol inhibition against the log concentration of the inhibitor.[8]

GABA-A Receptor Potentiation Assay

Objective: To assess the ability of a compound to potentiate GABA-A receptor function.

Methodology:

  • Oocyte Expression: Xenopus laevis oocytes are injected with cRNA encoding for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).

  • Two-Electrode Voltage Clamp: After 2-4 days of expression, oocytes are voltage-clamped at a holding potential of -80 mV.

  • Drug Application: Oocytes are perfused with a solution containing a sub-maximal concentration of GABA (e.g., EC5-EC20) in the presence and absence of the test compound.

  • Current Measurement: The potentiation of the GABA-induced chloride current by the test compound is measured.

  • Data Analysis: The concentration-response curve for the test compound is generated, and the EC50 (the concentration that produces 50% of the maximal potentiation) is determined.[7][9]

cluster_11b 11β-Hydroxylase Inhibition Assay cluster_gaba GABA-A Receptor Potentiation Assay NCI_H295R NCI-H295R Cells Incubation Incubate with Test Compound NCI_H295R->Incubation Stimulation Stimulate with 11-deoxycortisol Incubation->Stimulation Measurement Measure Cortisol (ELISA or LC-MS/MS) Stimulation->Measurement IC50 Calculate IC50 Measurement->IC50 Oocyte Xenopus Oocytes with GABA-A Receptors Voltage_Clamp Two-Electrode Voltage Clamp Oocyte->Voltage_Clamp Perfusion Perfuse with GABA +/- Test Compound Voltage_Clamp->Perfusion Current_Measurement Measure Chloride Current Perfusion->Current_Measurement EC50 Calculate EC50 Current_Measurement->EC50

Figure 2: Workflow for key in vitro experimental protocols.

Structure-Activity Relationship (SAR) and the Imidazole Ring

The development of metomidate analogs has been driven by the desire to separate the hypnotic effects from the adrenocortical suppression. These efforts have centered on modifying the imidazole ring and its substituents.

  • Substitution of the Imidazole Nitrogen: Replacing the basic nitrogen in the imidazole ring with a methylene group, as in carboetomidate, dramatically reduces the affinity for 11β-hydroxylase by over 2000-fold, thereby eliminating adrenal suppression.[5] However, this modification also decreases hypnotic potency.[7]

  • Ester Moiety Modification: Altering the ester group attached to the imidazole ring, as seen in MOC-etomidate and CPMM, can introduce rapid metabolism by plasma esterases.[5][10] This leads to a shorter duration of action and a quicker recovery from adrenal suppression, as the active drug is cleared more rapidly.

  • (R)-Configuration: The (R)-enantiomer of metomidate and its analogs consistently shows higher affinity for both the GABA-A receptor and 11β-hydroxylase compared to the (S)-enantiomer.[8]

Metomidate Metomidate Imidazole Imidazole Ring Metomidate->Imidazole N_Substitution Nitrogen Substitution (e.g., Carboetomidate) Imidazole->N_Substitution Modification Ester_Modification Ester Modification (e.g., MOC-etomidate) Imidazole->Ester_Modification Modification Reduced_Adrenal_Suppression Reduced Adrenal Suppression N_Substitution->Reduced_Adrenal_Suppression Altered_Hypnotic_Potency Altered Hypnotic Potency N_Substitution->Altered_Hypnotic_Potency Rapid_Metabolism Rapid Metabolism Ester_Modification->Rapid_Metabolism Rapid_Metabolism->Reduced_Adrenal_Suppression

Figure 3: Structure-activity relationship of the imidazole ring in metomidate analogs.

Conclusion

The imidazole ring is the linchpin of metomidate's pharmacological profile. Its ability to coordinate with the heme iron of 11β-hydroxylase is the primary determinant of the drug's significant side effect of adrenocortical suppression. Simultaneously, its presence within the larger molecular scaffold is crucial for the allosteric modulation of GABA-A receptors, leading to its desired hypnotic effects. Understanding the intricate role of the imidazole ring at a molecular level has been paramount in guiding the rational design of novel anesthetic agents with improved safety profiles, aiming to uncouple the hypnotic and adrenal-suppressive actions of this class of drugs. Future research will likely continue to focus on fine-tuning the electronic and steric properties of the imidazole ring and its surrounding functionalities to achieve this therapeutic goal.

References

Methodological & Application

Metomidate Hydrochloride Protocol for Fish Anesthesia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate hydrochloride is a potent, non-barbiturate hypnotic agent increasingly utilized for the sedation and anesthesia of fish.[1][2] Its rapid action and, in some cases, wide safety margin make it a valuable tool for a variety of procedures, including handling, transport, and minor surgical interventions.[3][4] This document provides detailed application notes and protocols for the use of this compound in fish, with a focus on quantitative data, experimental methodologies, and relevant physiological pathways.

Mechanism of Action

This compound primarily functions as a hypnotic by potentiating the activity of the gamma-aminobutyric acid (GABA) system in the central nervous system.[2][5] By binding to GABA-A receptors, it enhances the inhibitory effects of GABA, leading to sedation and anesthesia.[2][5] A key characteristic of metomidate is its ability to inhibit the enzyme 11β-hydroxylase, which is involved in the synthesis of cortisol.[2][6] This secondary action can suppress the stress response in fish during handling and other procedures.[6]

cluster_pathway This compound Signaling Pathway Metomidate Metomidate Hydrochloride GABA_A GABA-A Receptor Metomidate->GABA_A potentiates Hydroxylase 11β-Hydroxylase Metomidate->Hydroxylase inhibits CNS Central Nervous System Depression GABA_A->CNS leads to Sedation Sedation/ Anesthesia CNS->Sedation Cortisol Cortisol Synthesis Inhibition Hydroxylase->Cortisol Stress Reduced Stress Response Cortisol->Stress

Fig. 1: Mechanism of action of this compound.

Data Presentation: Anesthetic Dosages and Times

The efficacy of this compound varies significantly among fish species and is influenced by water parameters such as temperature and pH.[7][8] The following tables summarize reported dosages for sedation, anesthesia, and euthanasia, along with observed induction and recovery times.

Table 1: this compound Dosages for Sedation and Anesthesia

Fish SpeciesConcentration (mg/L)PurposeInduction TimeRecovery TimeReference
Ornamental Fish (general)0.1 - 1.0Sedation for transport--[1][6]
Convict Cichlid (Amatitlania nigrofasciata)1.0Sedation for transport--[1][9]
Black Molly (Poecilia sphenops)0.2, 0.5, 1.0Sedation for transport (no significant effect)--[9]
Koi (Cyprinus carpio)0.05 - 10.0Sedation for transport--[1]
Threespot Gourami (Trichogaster trichopterus)0.1 - 1.0Sedation for transport--[1]
Blue Acaris (Aequidens portalegrensis)10Sedation--[7]
Blue Acaris (Aequidens portalegrensis)30Surgical Anesthesia7.5 min (avg)-[7]
Platy (Xiphophorus maculatus)20 - 30 (at pH 6)Anesthesia< 10 min-[7]
Platy (Xiphophorus maculatus)10 (at pH 7.8)Surgical Anesthesia< 10 min-[7]
Goldfish (Carassius auratus)20 (at pH 6.2)Anesthesia--[7]
Zebrafish (Danio rerio)2 - 4Stage I Anesthesia--[10]
Zebrafish (Danio rerio)6, 8, 10Stage III, Plane 1 Anesthesia100 - 260 s~625 s (for 6 mg/L)[10]
Salmonids1 - 10Anesthesia--[3]
Turbot (Scophthalmus maximus)9 (5 min bath)Immobilization< 1 min26.4 min[11]
Halibut (Hippoglossus hippoglossus)9 (5 min bath)Immobilization< 1 min26.4 min[11]

Table 2: this compound Dosages for Euthanasia

Fish SpeciesConcentration (mg/L)Exposure TimeOutcomeReference
Neon Tetra (Paracheirodon innesi)4038 minEuthanized[12]
Australian Rainbowfish (Melanotaenia australis)4038 minEuthanized[12]
Various Ornamental Species10035 - 96 minEuthanized[12]
Otocinclus sp.250-Euthanized[12]
Bronze Corydoras (Corydoras aeneus)100043 minEuthanized[12]

Experimental Protocols

Protocol 1: General Anesthesia by Immersion

This protocol describes a standard method for inducing anesthesia in fish using a this compound immersion bath.

Materials:

  • This compound (e.g., Aquacalm™)

  • Holding tank with system water

  • Anesthetic induction tank

  • Recovery tank with fresh, aerated system water

  • Aeration source (e.g., air stone)

  • Water quality monitoring equipment (pH meter, thermometer, dissolved oxygen meter)

  • Timer

  • Fish handling nets

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound if necessary, following the manufacturer's instructions.

    • Fill the anesthetic induction tank with a known volume of water from the fish's holding tank to minimize stress from changes in water parameters.[13]

    • Add the calculated amount of this compound to the induction tank to achieve the desired concentration.

    • Gently aerate the induction tank.

    • Prepare the recovery tank with fresh, well-aerated water of the same temperature and pH as the holding tank.

  • Induction:

    • Gently transfer the fish from the holding tank to the anesthetic induction tank.

    • Start the timer immediately.

    • Monitor the fish closely for the desired stage of anesthesia. Key indicators include loss of equilibrium, cessation of voluntary movement, and slowed opercular (gill cover) movement.[10] For surgical procedures, a lack of response to a tail fin pinch is often used to confirm a surgical plane of anesthesia.[10]

  • Procedure:

    • Once the desired level of anesthesia is reached, perform the intended procedure (e.g., measurement, tagging, minor surgery).

    • If the procedure is lengthy, consider irrigating the gills with fresh, aerated water or a maintenance dose of the anesthetic solution.

  • Recovery:

    • After the procedure, immediately transfer the fish to the recovery tank.

    • Monitor the fish for the return of normal equilibrium, voluntary swimming, and regular opercular movement.

    • Recovery time can be prolonged, so ensure the recovery tank is well-aerated and the fish is not disturbed.[10]

    • Once the fish is fully recovered, it can be returned to its original holding tank.

cluster_workflow Experimental Workflow: Fish Anesthesia Prep Preparation of Anesthetic Bath Induction Fish Immersion & Induction Monitoring Prep->Induction Procedure Experimental Procedure Induction->Procedure Recovery Transfer to Recovery Tank Procedure->Recovery Monitoring Post-Procedure Monitoring Recovery->Monitoring Return Return to Holding Tank Monitoring->Return

Fig. 2: General workflow for fish anesthesia using immersion.
Protocol 2: Sedation for Transportation

This protocol is designed to reduce stress and mortality during the shipping of ornamental fish.[9]

Materials:

  • This compound

  • Shipping bags

  • Pure oxygen

  • Water from the holding system

Procedure:

  • Preparation:

    • Prepare the shipping water with the desired low concentration of this compound (e.g., 0.1 - 1.0 mg/L).[1][9]

    • Fill the shipping bags with the prepared water, typically to about one-third of their volume.

  • Packing:

    • Place the fish in the shipping bags.

    • Inflate the remaining space in the bags with pure oxygen.

    • Securely seal the bags.

  • Transportation:

    • Transport the fish to their destination. The sedative effect of metomidate helps to reduce activity, aggression, and stress during transit.[4]

  • Acclimation and Recovery:

    • Upon arrival, acclimate the fish to the new tank water as per standard procedures.

    • Gently release the fish into the new tank. The low concentration of metomidate will dissipate as the shipping water is mixed with the new system water, allowing for a gradual recovery.

Important Considerations

  • Species Variability: Anesthetic efficacy and safety margins can vary greatly between species.[7] It is crucial to conduct pilot studies to determine the optimal dosage for a new species.

  • Water Quality: Water temperature and pH can significantly affect the potency of metomidate.[7][8] Higher temperatures and more alkaline water can increase its effectiveness.[8]

  • Analgesia: Metomidate is a hypnotic and does not possess analgesic (pain-relieving) properties.[1] For painful procedures, the use of a true analgesic is recommended.

  • Regulatory Status: The use of this compound in fish may be subject to national and local regulations. In the United States, Aquacalm™ is an FDA Indexed product for the sedation and anesthesia of ornamental finfish.[14] It is not for use in fish intended for human or animal consumption.[14] In Canada, it is a prescription drug approved for use in non-food fish species.[14] Always consult with a veterinarian and relevant authorities regarding the legal use of this substance.

References

Application Notes and Protocols: Metomidate Hydrochloride in Aquaculture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride is an imidazole-based, non-barbiturate hypnotic drug utilized in aquaculture as a sedative and anesthetic.[1] Its primary mechanism of action involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to sedation and loss of consciousness.[2] A key characteristic of metomidate is its ability to suppress the stress response in fish by inhibiting cortisol synthesis, specifically by blocking the enzyme 11β-hydroxylase.[3][4][5] This makes it a valuable tool for reducing stress-related mortality and improving the condition of fish during handling, transport, and experimental procedures.[1][6][7] Metomidate is commercially available under trade names such as Aquacalm™.[4][8]

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

  • Anesthetic and Sedative Effects: It acts on the central nervous system by binding to GABA-A receptors, which enhances the inhibitory effects of GABA.[2][5] This leads to hyperpolarization of neuronal membranes, reducing neural activity and resulting in sedation or anesthesia.[2]

  • Stress Response Suppression: Metomidate is a potent inhibitor of cortisol biosynthesis.[3][5] It specifically blocks the activity of 11β-hydroxylase, an enzyme essential for the final step of cortisol production in the adrenal gland (or its equivalent in fish, the head kidney).[4][5] This inhibition prevents the sharp rise in plasma cortisol levels typically associated with stressors like handling and transport.[1][3][7]

Metomidate_Mechanism cluster_stress Stress Response Pathway cluster_gaba GABAergic Pathway Stressor Stressor Hypothalamus Hypothalamus Stressor->Hypothalamus stimulates Pituitary Pituitary Hypothalamus->Pituitary releases CRH Head Kidney (Interrenal cells) Head Kidney (Interrenal cells) Pituitary->Head Kidney (Interrenal cells) releases ACTH 11β-hydroxylase 11β-hydroxylase Cortisol Release Cortisol Release Stress Effects Stress Effects Cortisol Release->Stress Effects 11β-hydroxylase->Cortisol Release catalyzes final step GABA-A Receptor GABA-A Receptor Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition activation leads to Sedation/Anesthesia Sedation/Anesthesia Neuronal Inhibition->Sedation/Anesthesia Metomidate HCl Metomidate HCl Metomidate HCl->11β-hydroxylase inhibits Metomidate HCl->GABA-A Receptor potentiates

Figure 1: Mechanism of action of this compound.

Applications in Aquaculture Research

This compound is a versatile tool in aquaculture research with several key applications:

  • Sedation during transport: Reduces physical injury, stress, and mortality during the shipping of fish.[1][6][7]

  • Anesthesia for experimental procedures: Facilitates handling, tagging, blood sampling, and minor surgical procedures.[9]

  • Stress response studies: Used to investigate the physiological effects of stress by selectively blocking the cortisol response.[3][10]

  • Euthanasia: At higher concentrations, it can be used for the humane euthanasia of fish.[11]

Quantitative Data Summary

Table 1: Efficacy of this compound as a Shipping Additive for Ornamental Fish
SpeciesConcentration (mg/L)Duration of ExposureOutcomeReference
Convict Cichlid (Cichlasoma nigrofasciatum)1.024 hoursReduced mortality (0% vs. 5.5-9.2% in controls) and increased percentage of saleable fish (91.7% vs. 12.5-50% in controls).[1][6][7]
Black Molly (Poecilia sphenops)0.2, 0.5, 1.024 hoursNo significant beneficial or negative effects detected.[1][6][7]
Koi (Cyprinus carpio)3.0, 4.0~24 hoursSignificantly lower cortisol levels at time 0 post-transport. No significant differences in glucose levels. Higher concentrations induced an undesirable anesthetic plane.[4]
Threespot Gourami (Trichogaster trichopterus)0.2~24 hoursSignificantly lower glucose levels at each sample time post-transport.[4]
Threespot Gourami (Trichogaster trichopterus)0.4~24 hoursHigher glucose levels than control fish.[12]
Table 2: Pharmacokinetic Parameters of Metomidate in Fish
SpeciesAdministration RouteDoseElimination Half-life (t½)Plasma Clearance (Cl)Volume of Distribution (Vdss)Reference
Turbot (Scophthalmus maximus)Intravenous3 mg/kg2.2 hours0.26 L/h·kg0.44 L/kg[7][13]
Atlantic Halibut (Hippoglossus hippoglossus)Intravenous3 mg/kg5.8 hours0.099 L/h·kg0.21 L/kg[7][13]
Turbot (Scophthalmus maximus)Oral7 mg/kg3.5 hours--[13]
Table 3: Recommended Dosage Ranges for Sedation and Anesthesia
ApplicationDosage Range (mg/L)Reference
Sedation0.1 - 1.0[8]
Anesthesia1.0 - 10.0[8][9]
Euthanasia40 - 1000 (species-dependent)[11]

Experimental Protocols

Protocol 1: Sedation of Ornamental Fish for Transport

This protocol is based on studies investigating the use of metomidate as a shipping additive.[1][6][7]

Objective: To reduce stress and improve survival and condition of ornamental fish during a 24-hour transport period.

Materials:

  • This compound (e.g., Aquacalm™)

  • Shipping bags

  • Oxygen

  • Water of appropriate quality for the species

  • Holding/recovery tanks

Procedure:

  • Preparation of Metomidate Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving the powder in water.

  • Dosing the Transport Water: Prepare batches of transport water with the desired metomidate concentrations (e.g., 0.0, 0.2, 0.5, and 1.0 mg/L) by diluting the stock solution.[1] The control group should receive water without metomidate.

  • Fish Acclimation and Fasting: Acclimate the fish to laboratory conditions and withhold feed for 48 hours prior to the experiment to reduce waste production in the shipping bags.[1][7]

  • Bagging and Transport:

    • Fill shipping bags with the prepared metomidate solutions.

    • Place the fish in the bags at a standard shipping density.

    • Displace the air in the bags with pure oxygen and seal them.

    • Simulate transport conditions, including ground and air transport, for 24 hours.

  • Post-Transport Evaluation:

    • Upon arrival, immediately assess the fish for mortality and appearance.

    • Transfer the fish to recovery tanks with clean, aerated water.

    • Monitor and record mortality, appearance, and behavior at regular intervals (e.g., 12 hours and 7 days post-transport).[1][6]

Transport_Protocol_Workflow cluster_prep Preparation cluster_transport Transport cluster_eval Evaluation A Prepare Metomidate Stock Solution B Prepare Dosed Transport Water A->B D Bag Fish in Dosed Water and Add Oxygen B->D C Acclimate and Fast Fish (48 hours) C->D E Simulate Transport (24 hours) D->E F Immediate Post-Transport Assessment (Mortality, Appearance) E->F G Transfer to Recovery Tanks F->G H Monitor at 12h and 7d (Mortality, Appearance, Behavior) G->H

Figure 2: Experimental workflow for transport sedation.
Protocol 2: Anesthesia for Blood Sampling to Assess Stress Response

This protocol is a generalized procedure based on studies evaluating the effect of anesthetics on plasma cortisol levels.[3]

Objective: To induce anesthesia for blood sampling while minimizing the cortisol stress response.

Materials:

  • This compound

  • Anesthetic bath containers

  • Aeration equipment

  • Syringes and needles (heparinized)

  • Centrifuge and microcentrifuge tubes

  • Equipment for cortisol analysis (e.g., ELISA kit)

Procedure:

  • Preparation of Anesthetic Bath: Prepare an anesthetic bath with the desired concentration of this compound (e.g., 5-10 mg/L). Ensure the water is well-aerated.

  • Induction of Anesthesia:

    • Net the fish and quickly transfer it to the anesthetic bath.

    • Monitor the fish for the stages of anesthesia. Deep anesthesia is typically characterized by a loss of equilibrium and cessation of opercular movement.

  • Blood Sampling:

    • Once the desired level of anesthesia is reached, remove the fish from the bath.

    • Place the fish on a wet surface.

    • Collect a blood sample via caudal venipuncture using a heparinized syringe.

  • Recovery: Immediately return the fish to a recovery tank with clean, well-aerated water. Monitor the fish until it resumes normal swimming behavior.

  • Sample Processing and Analysis:

    • Centrifuge the blood sample to separate the plasma.

    • Store the plasma at -80°C until cortisol analysis is performed according to the manufacturer's instructions of the chosen assay.

Anesthesia_Protocol_Workflow A Prepare Anesthetic Bath (5-10 mg/L Metomidate) B Induce Anesthesia in Fish A->B C Collect Blood Sample (Caudal Venipuncture) B->C D Transfer to Recovery Tank C->D E Process Blood Sample (Centrifuge, Store Plasma) C->E F Analyze Plasma Cortisol E->F

Figure 3: Workflow for anesthesia and blood sampling.

Safety and Regulatory Considerations

  • This compound (as Aquacalm™) is listed on the FDA's Index of Legally Marketed Unapproved New Animal Drugs for Minor Species for use as a sedative and anesthetic in ornamental finfish in the USA.[11][14]

  • It is not approved for use in food fish in the United States.[14]

  • Users should consult local regulations regarding the use of metomidate in aquaculture.

  • As with any chemical, appropriate personal protective equipment should be worn when handling the powdered form of this compound.

Conclusion

This compound is a valuable and effective tool for researchers in aquaculture. Its dual properties as an anesthetic and a cortisol synthesis inhibitor make it particularly useful for a wide range of applications, from improving animal welfare during transport to enabling controlled studies of the fish stress response. The provided data and protocols offer a foundation for the successful application of this compound in a research setting. Further species-specific studies are warranted to optimize dosages and protocols for a wider variety of aquatic organisms.[1][6][7]

References

Application Notes and Protocols: Metomidate Hydrochloride Dose-Response in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride is an imidazole-based non-barbiturate hypnotic agent utilized in aquaculture and aquatic research for the sedation and anesthesia of fish. In zebrafish (Danio rerio) research, it serves as a useful sedative for non-painful procedures such as imaging, immobilization, and reducing stress during handling and transportation.[1] Unlike some other anesthetics, metomidate is noted for not inducing an aversion response in zebrafish at certain concentrations. This document provides a detailed overview of the dose-response relationship of this compound in adult zebrafish, protocols for its use, and its mechanism of action.

Mechanism of Action: GABA-A Receptor Potentiation

This compound's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the main inhibitory neurotransmitter system in the central nervous system. Metomidate binds to the GABA-A receptor, a ligand-gated ion channel. This binding enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to sedation and loss of consciousness.

GABA_A_Receptor_Potentiation cluster_neuron Postsynaptic Neuron cluster_channel_open GABA_A_Receptor GABA-A Receptor Chloride Channel (Closed) GABA_A_Receptor_Open GABA-A Receptor Chloride Channel (Open) Cl_ion Cl- GABA_A_Receptor_Open:c->Cl_ion Increased Influx GABA GABA GABA->GABA_A_Receptor Binds Metomidate Metomidate Hydrochloride Metomidate->GABA_A_Receptor Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to Sedation Sedation/ Anesthesia Hyperpolarization->Sedation Results in

Fig 1. Mechanism of Metomidate on GABA-A Receptor.

Dose-Response Data

The following table summarizes the dose-dependent effects of this compound on adult zebrafish. The data is compiled from studies observing key anesthetic endpoints. It is important to note that this compound is effective for sedation and immobilization but does not typically induce a surgical plane of anesthesia in zebrafish at the concentrations tested.[1]

Concentration (mg/L)Anesthetic Stage AchievedTime to Loss of Equilibrium (seconds)Time to Slowing of Opercular Movement (seconds)Mean Recovery Time (seconds)Mortality
2Stage I (Light Sedation)Not significantly different from control~260Not reported0%[1]
4Stage I (Light Sedation)Not significantly different from control~200Not reported0%[1]
6Stage III, Plane 1 (Deep Sedation)More rapid than MS222~1506250%[1]
8Stage III, Plane 1 (Deep Sedation)More rapid than MS222~1203370%[1]
10Stage III, Plane 1 (Deep Sedation)More rapid than MS222~1005480%[1]

Table 1: Dose-response of this compound in Adult Zebrafish. Data sourced from Collymore et al., 2014.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • System water (water from the zebrafish housing system)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing scale

Protocol:

  • To prepare a 10 mg/mL stock solution, accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add a small volume of system water to the flask and mix to dissolve the powder. A magnetic stirrer can be used to aid dissolution.

  • Once dissolved, bring the final volume to 10 mL with system water.

  • Store the stock solution appropriately. For short-term storage, refrigeration may be suitable, but consult the manufacturer's guidelines.

Dose-Response Experiment Workflow

The following protocol outlines a typical workflow for a dose-response study of this compound in adult zebrafish.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_recovery Recovery cluster_data Data Analysis prep_stock Prepare Metomidate Stock Solution (10 mg/mL) prep_doses Prepare Working Solutions (e.g., 2, 4, 6, 8, 10 mg/L) prep_stock->prep_doses transfer_fish Transfer Individual Fish to Anesthetic Bath prep_doses->transfer_fish acclimate Acclimate Adult Zebrafish acclimate->transfer_fish observe Observe and Record Anesthetic Endpoints transfer_fish->observe transfer_recovery Transfer Fish to Recovery Tank (Fresh System Water) observe->transfer_recovery observe_recovery Monitor and Record Recovery Time transfer_recovery->observe_recovery return_tank Return to Home Tank Post-Recovery observe_recovery->return_tank analyze Analyze Dose-Response Data observe_recovery->analyze

Fig 2. Experimental workflow for dose-response study.

Materials:

  • Adult zebrafish of a similar age and size

  • This compound stock solution (10 mg/mL)

  • Anesthetic tanks (e.g., 2 L static tanks)

  • Recovery tanks with fresh, aerated system water

  • Stopwatches or timers

  • Fish nets

  • Observation sheets or data logging software

Protocol:

  • Acclimation: Allow adult zebrafish to acclimate to the experimental room conditions for at least one hour before the experiment.

  • Preparation of Anesthetic Baths: Prepare the desired concentrations of this compound in the anesthetic tanks by titrating the 10 mg/mL stock solution into a known volume of system water. For example, to make a 2 L solution of 2 mg/L, add 0.4 mL of the 10 mg/mL stock solution to 2 L of system water. Ensure the pH of the solution is between 7.0 and 7.5.[1]

  • Anesthetic Induction:

    • Gently net one fish at a time and place it directly into the prepared anesthetic bath.

    • Immediately start a timer.

    • Observe the fish for the following endpoints and record the time to each:

      • Loss of Equilibrium: The point at which the fish can no longer maintain its normal orientation and may turn on its side or upside down.

      • Slowing of Opercular Movement: A noticeable decrease in the rate of gill cover movements.

      • Response to Stimulus: Gently touch the tail fin with a blunt probe to assess the level of anesthesia. Note that with metomidate, a response to a tail-fin pinch may persist even at higher doses.[1]

    • The total exposure time in the anesthetic solution should be standardized (e.g., 10 minutes).[1]

  • Recovery:

    • After the designated exposure time, gently transfer the fish to a recovery tank containing fresh, aerated system water.

    • Start a new timer and record the time until the fish resumes normal swimming behavior and equilibrium.

  • Post-Procedure Monitoring: After recovery, return the fish to their home tank and monitor for any adverse effects over a specified period (e.g., 24 hours).

Safety and Considerations

  • As with all anesthetics, the efficacy and safety of this compound can be influenced by factors such as fish size, age, and water quality parameters (e.g., temperature, pH).

  • This compound is primarily a sedative and may not provide sufficient analgesia for painful procedures.[2]

  • Recovery from metomidate can be prolonged compared to some other anesthetics.[1]

  • Always wear appropriate personal protective equipment (PPE) when handling chemical agents.

Conclusion

This compound is a valuable tool for the sedation and immobilization of adult zebrafish in a research setting. Understanding its dose-response curve is crucial for its safe and effective application. The protocols provided here offer a framework for conducting dose-response studies and for the routine use of metomidate as a sedative. Researchers should always adhere to institutional animal care and use guidelines when performing procedures on live animals.

References

Application Notes and Protocols for [11C]metomidate PET Imaging in Adrenocortical Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]metomidate (MTO) is a positron emission tomography (PET) radiotracer that serves as a valuable tool for the functional imaging of adrenocortical tumors.[1][2][3] As an analogue of etomidate, it specifically binds to the 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) enzymes, which are highly expressed in adrenocortical tissue.[4] This selective binding allows for the differentiation of adrenocortical tumors from non-cortical lesions and provides insights into the functional status of these tumors.[2][5] These application notes provide a detailed protocol for performing [11C]metomidate PET/CT imaging for the evaluation of adrenocortical tumors.

Signaling Pathway and Mechanism of Action

[11C]metomidate targets key enzymes in the adrenal steroidogenesis pathway. The tracer's uptake is directly related to the expression and activity of 11β-hydroxylase and aldosterone synthase, making it a highly specific marker for adrenocortical tissue.

cluster_0 Adrenocortical Cell MTO [11C]metomidate (MTO) Binding Binding MTO->Binding Enzyme 11β-hydroxylase (CYP11B1) Aldosterone Synthase (CYP11B2) Enzyme->Binding Signal PET Signal Detection Binding->Signal

Caption: Mechanism of [11C]metomidate uptake in adrenocortical cells.

Experimental Protocols

This section details the protocol for [11C]metomidate PET/CT imaging, from patient preparation to image analysis.

Patient Preparation
  • Informed Consent: Ensure the patient has provided written informed consent prior to the procedure.[4]

  • Medication Review: Review the patient's current medications. Medications that could interfere with 11β-hydroxylase activity, such as adrenal steroid inhibitors or certain chemotherapies, should be noted as they may decrease tracer uptake.[6]

  • Dexamethasone Suppression (Optional but Recommended): For indications such as primary aldosteronism, pretreatment with dexamethasone (e.g., 0.5 mg every 6 hours for 3 days) is recommended to suppress ACTH-dependent cortisol production in normal adrenal tissue.[4][7] This enhances the tumor-to-background ratio.[7][8]

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to ensure stable metabolic conditions.

Radiotracer Administration and PET/CT Acquisition

cluster_workflow [11C]metomidate PET/CT Workflow Prep Patient Preparation (Fasting, Dexamethasone) Injection Intravenous Injection of [11C]metomidate (150-500 MBq) Prep->Injection Uptake Uptake Period (30-45 minutes) Injection->Uptake CT Low-Dose CT Scan (for attenuation correction and anatomical localization) Uptake->CT PET PET Acquisition (Dynamic or static imaging of the upper abdomen) CT->PET Analysis Image Reconstruction and Analysis (SUVmax) PET->Analysis

Caption: Experimental workflow for [11C]metomidate PET/CT imaging.

  • Radiotracer Injection: Administer an intravenous bolus of [11C]metomidate. The typical injected activity ranges from 150 to 500 MBq.[7][8]

  • Uptake Period: An uptake period of 30 to 45 minutes is allowed for the tracer to accumulate in the adrenal glands.[7][8]

  • Patient Positioning: Position the patient supine on the scanner bed with their arms raised above their head.

  • CT Scan: Perform a low-dose CT scan of the upper abdomen for attenuation correction and anatomical localization.

  • PET Scan: Acquire PET data over the adrenal glands. Both static and dynamic imaging protocols can be employed. A static acquisition is typically performed from 35 to 45 minutes post-injection.[7][8]

Image Analysis
  • Image Reconstruction: Reconstruct the PET images using an iterative algorithm, correcting for attenuation, scatter, and decay.

  • Region of Interest (ROI) Definition: Draw regions of interest over the adrenal tumors, normal adrenal tissue, and other reference organs (e.g., liver, spleen) on the co-registered CT images.

  • Quantitative Analysis: Calculate the maximum standardized uptake value (SUVmax) for each ROI. The SUVmax is normalized for injected dose and patient body weight. For lateralization in primary aldosteronism, an SUVmax ratio of the suspected adenoma to the contralateral normal adrenal gland is often used, with a ratio greater than 1.25 suggesting unilateral disease.[1][7][9]

Data Presentation

The following table summarizes typical [11C]metomidate SUVmax values for various adrenocortical tumors and other tissues. These values can vary between patients and imaging systems.

Tissue/Tumor TypeMean SUVmax (Range)Reference
Adrenocortical Carcinoma28.0 (5-32)[3][5]
Hormonally Active Adenoma (e.g., Conn's)21.7 (Median: 12.7)[3][7][10]
Non-secretory Adenoma12.2 (Median)[3]
Normal Adrenal Gland13.8[7][10]
Non-adrenocortical Tumors (e.g., Pheochromocytoma, Metastases)1.9 (Median: 5.7)[3][5]

Applications and Limitations

Applications:

  • Differentiation of Adrenal Masses: [11C]metomidate PET/CT can effectively distinguish adrenocortical tumors from non-cortical lesions.[2][5]

  • Subtype Classification of Primary Aldosteronism: It can be used as a non-invasive alternative to adrenal venous sampling (AVS) for lateralizing aldosterone-producing adenomas, although its concordance with AVS can be variable.[4][7]

  • Staging and Monitoring of Adrenocortical Carcinoma: The technique is valuable for detecting distant metastases of adrenocortical carcinoma.[1][6]

Limitations:

  • Availability: The short half-life of Carbon-11 (approximately 20 minutes) requires an on-site cyclotron for radiotracer production, limiting its widespread availability.

  • Necrotic Tumors: Completely necrotic adrenocortical cancer lesions may show false-negative results due to a lack of viable tumor cells to take up the tracer.[6]

  • Distinguishing Benign from Malignant: While excellent for identifying adrenocortical origin, [11C]metomidate PET does not reliably distinguish between benign adenomas and malignant carcinomas based on uptake values alone.[11]

References

Metomidate hydrochloride as a tool for endocrine stress research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Metomidate hydrochloride is a potent and selective inhibitor of adrenocortical steroidogenesis, making it an invaluable tool for researchers in the field of endocrinology and stress physiology. As an imidazole-based sedative and hypnotic agent, its primary mechanism of action involves the targeted inhibition of key enzymes in the cortisol and aldosterone synthesis pathways. This unique property allows for the sedation and handling of research subjects without the confounding elevation of stress hormones that typically accompanies such procedures. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in endocrine stress research.

Mechanism of Action

Metomidate's principal effect is the potent and reversible inhibition of the mitochondrial cytochrome P450 enzyme, 11β-hydroxylase (CYP11B1).[1][2][3] This enzyme is critical for the final step in the biosynthesis of cortisol, converting 11-deoxycortisol to cortisol.[2] The imidazole ring of Metomidate binds to the heme group within the 11β-hydroxylase enzyme, effectively blocking its activity.[2] To a lesser extent, Metomidate also inhibits aldosterone synthase (CYP11B2), which is involved in the production of aldosterone.[1] By blocking these key enzymes, Metomidate effectively suppresses the production of glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone), the primary hormones associated with the physiological stress response.[2] This targeted inhibition occurs without significantly affecting other steroidogenic pathways.[1]

Applications in Endocrine Stress Research

The primary application of this compound in stress research is to create a "stress-free" model for studying various physiological and behavioral parameters. By preventing the handling-induced surge in cortisol, researchers can investigate the baseline endocrine state or the effects of other experimental stressors without the confounding variable of handling stress.[2][4]

Metomidate is particularly well-suited for:

  • Baseline Hormone Level Assessment: Establishing true baseline levels of stress hormones.

  • Comparative Anesthetic Studies: Serving as a control anesthetic to compare the stress-inducing effects of other agents, such as tricaine methanesulfonate (MS-222).[5]

  • Transportation and Handling Studies: Minimizing stress and mortality in fish during transport and handling for research purposes.[4][6][7]

  • Investigating the Role of Cortisol: By temporarily blocking cortisol synthesis, researchers can explore its role in various physiological processes.

Data Presentation

The following tables summarize quantitative data on the use of this compound in various species, compiled from the cited literature.

Table 1: Effective Concentrations of this compound in Fish Species

SpeciesApplicationConcentration (mg/L)Notes
Convict Cichlids (Cichlasoma nigrofasciatum)Shipping Additive1.0Reduced mortality and increased percentage of saleable fish.[4][6]
Black Mollies (Poecilia sphenops)Shipping Additive0.2, 0.5, 1.0No significant effect detected at these concentrations.[4][6]
Koi (Cyprinus carpio)Transportation Sedative3.0 - 4.0Significantly lower cortisol levels immediately post-transport.[7]
Blue Gourami (Trichogaster trichopterus)Transportation Sedative0.2Significantly lower glucose levels post-transport.[7]
Fathead Minnow (Pimephales promelas)Anesthesia4Optimum anesthetic concentration determined.[5]
Zebrafish (Danio rerio)Sedation/Immobilization2, 4, 6, 8, 10Suitable for non-painful procedures.[8]
Channel Catfish (Ictalurus punctatus)Anesthesia6Minimum concentration producing desirable anesthetic properties.[9]
Cod (Gadus morhua)Anesthesia5Effective concentration for rapid anesthesia.[10]
Neon Tetras (Paracheirodon innesi)Euthanasia40Successful euthanasia with a 38-minute exposure.[11]
Australian Rainbowfish (Melanotaenia australis)Euthanasia40Successful euthanasia with a 38-minute exposure.[11]
Various Ornamental FishEuthanasia100Effective for most species tested with exposure times of 35-96 minutes.[11]

Table 2: Comparative Effects of Anesthetics on Plasma Cortisol Levels in Fish

AnestheticSpeciesEffect on CortisolNotes
This compoundFathead MinnowPrevented stress-induced increaseCompared to unstressed controls.[5]
Tricaine Methanesulfonate (MS-222)Fathead MinnowDid not prevent stress-induced increaseCortisol levels increased significantly 30 minutes post-stress.[5]
EugenolFathead MinnowPrevented stress-induced increaseSimilar effect to Metomidate.[5]
This compoundChannel CatfishSuppressed stress responseReduced cortisol and glucose levels.[9]
Clove OilChannel CatfishDid not prevent cortisol risePlasma glucose was higher than controls in stressed fish.[9]
Quinaldine SulfateChannel CatfishDid not prevent cortisol riseResulted in increased glucose concentration.[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in endocrine stress research, primarily focusing on fish models. Researchers should adapt these protocols based on the specific species and experimental design.

Protocol 1: Sedation of Fish for Handling and Blood Sampling

Objective: To sedate fish to a level that allows for handling and blood sampling while minimizing the cortisol stress response.

Materials:

  • This compound stock solution (e.g., 1 g/L in distilled water).

  • Aerated holding tanks with system water.

  • Anesthetic tank.

  • Recovery tank with fresh, aerated system water.

  • Blood sampling equipment (e.g., heparinized syringes, capillary tubes).

  • Appropriate sample storage tubes.

Procedure:

  • Preparation: Prepare the anesthetic bath by adding the this compound stock solution to the anesthetic tank to achieve the desired final concentration (refer to Table 1 for species-specific guidance, typically in the range of 0.1-1.0 mg/L for sedation). Ensure the water is well-aerated and at the same temperature as the holding tanks.

  • Induction: Carefully transfer the fish from the holding tank to the anesthetic bath.

  • Monitoring: Observe the fish for signs of sedation, which may include reduced swimming activity and loss of equilibrium. The time to induction will vary depending on the species and concentration.

  • Handling and Sampling: Once the desired level of sedation is reached, remove the fish from the anesthetic bath. Place the fish on a wet surface for handling and blood sampling. Perform the procedures quickly and efficiently to minimize air exposure.

  • Recovery: Immediately after the procedure, transfer the fish to the recovery tank.

  • Post-Procedure Monitoring: Monitor the fish in the recovery tank until they have regained their equilibrium and are swimming normally.

Protocol 2: Comparative Study of Anesthetic Effects on Stress Response

Objective: To compare the effects of this compound and another anesthetic (e.g., MS-222) on the cortisol stress response following a standardized stressor.

Materials:

  • This compound.

  • Comparative anesthetic (e.g., MS-222).

  • Experimental tanks for each treatment group (Control, Stress-only, Metomidate + Stress, Comparative Anesthetic + Stress).

  • Standardized stressor (e.g., netting, air exposure for a defined period).

  • Blood sampling and analysis equipment.

Procedure:

  • Acclimation: Acclimate fish to the experimental tanks for a sufficient period (e.g., 24-48 hours).

  • Anesthetic Exposure: For the anesthetic treatment groups, expose the fish to the respective anesthetic baths (Metomidate or the comparative anesthetic) at predetermined concentrations until the desired level of anesthesia is achieved.

  • Stressor Application: For the stress groups (Stress-only, Metomidate + Stress, Comparative Anesthetic + Stress), apply the standardized stressor.

  • Blood Sampling: At defined time points post-stressor (e.g., 0, 30, 60, 120 minutes), collect blood samples from fish in each treatment group.

  • Hormone Analysis: Analyze the plasma or serum for cortisol concentrations using a validated method such as radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Statistically compare the cortisol levels between the different treatment groups at each time point.

Visualizations

Signaling Pathways and Experimental Workflows

Cortisol_Synthesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Progesterone 17α-Hydroxyprogesterone Progesterone->17-OH-Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP11B1 11β-hydroxylase (CYP11B1) 11-Deoxycortisol->CYP11B1 Cortisol Cortisol Metomidate Metomidate Hydrochloride Metomidate->CYP11B1 Inhibits CYP11B1->Cortisol Final Conversion Step

Caption: Inhibition of cortisol synthesis by this compound.

Experimental_Workflow Start Start: Acclimated Research Animals Treatment Treatment Groups Start->Treatment Control Control (No Anesthetic) Treatment->Control Group 1 Metomidate Metomidate HCl Treatment->Metomidate Group 2 OtherAnesthetic Other Anesthetic (e.g., MS-222) Treatment->OtherAnesthetic Group 3 Stressor Apply Standardized Stressor Control->Stressor Metomidate->Stressor OtherAnesthetic->Stressor Sampling Blood Sampling (Time Course) Stressor->Sampling Analysis Hormone Analysis (e.g., Cortisol ELISA) Sampling->Analysis Data Data Comparison and Interpretation Analysis->Data

Caption: Workflow for a comparative stress study.

Logical_Relationship Metomidate Metomidate HCl Inhibition Inhibits 11β-hydroxylase Metomidate->Inhibition CortisolBlock Blocks Cortisol Synthesis Inhibition->CortisolBlock NoStressResponse Prevents Primary Stress Response CortisolBlock->NoStressResponse Advantage Advantage in Stress Research NoStressResponse->Advantage

Caption: Rationale for using Metomidate in stress research.

References

Application of Metomidate Hydrochloride in Neurobiology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate hydrochloride, an imidazole-based non-barbiturate hypnotic, has emerged as a valuable tool in neurobiological research.[1] Its dual mechanism of action, involving the potentiation of GABA-A receptors and the inhibition of adrenal steroidogenesis, offers unique opportunities to investigate neural circuits and behaviors.[1][2] This document provides detailed application notes and protocols for the use of this compound in neurobiology studies, with a focus on its anesthetic properties, its utility in studying the hypothalamic-pituitary-adrenal (HPA) axis, and its potential for investigating anxiety-related behaviors.

Mechanism of Action

This compound's primary neurobiological effects are mediated through two principal pathways:

  • Potentiation of GABA-A Receptors: As a positive allosteric modulator of GABA-A receptors, Metomidate enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent decrease in neuronal excitability. This action underlies its sedative and anesthetic properties.[2]

  • Inhibition of Adrenal Steroidogenesis: Metomidate is a potent inhibitor of the enzyme 11β-hydroxylase (CYP11B1), which is crucial for the synthesis of cortisol.[1][3] This property makes it a useful tool for investigating the role of the HPA axis in stress and behavior, as it can be used to pharmacologically suppress cortisol production.[4][5]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and its close analogue, etomidate, in various experimental settings.

Table 1: In Vivo Anesthetic and Sedative Doses of this compound in Animal Models

Animal ModelAdministration RouteDoseObserved EffectReference
Adult Zebrafish (Danio rerio)Immersion2, 4, 6, 8, 10 mg/LSedation and light anesthesia[6]
Convict CichlidsImmersion (transport)1.0 mg/LReduced mortality and increased saleable fish[7]
Threespot GouramiImmersion (transport)0.1, 0.2, 0.3, 0.4 mg/LSedation[8]
MiceIntraperitoneal (i.p.)50 mg/kgLight surgical anesthesia[1]
MiceSubcutaneous (s.c.) with Fentanyl60 mg/kg Metomidate + 0.06 mg/kg FentanylFull surgical anesthesia[1]

Table 2: In Vitro Electrophysiological Effects of Etomidate (Metomidate Analogue)

PreparationEtomidate ConcentrationEffect on GABA-A ReceptorsReference
Cultured Hippocampal Neurons4.1 µMShifts GABA dose-response to the left (ED50 from 10.2 to 5.2 µM)[1]
Cultured Hippocampal Neurons8.2 µMIncreases open probability of single channels 13-fold[1]
HEK cells expressing α1β2γ2L GABA-A receptors3.2 µMReduces GABA EC50 19-fold[9]
Rat Brain Slices (Reticulothalamic neurons)R-(+)-etomidateProlonged duration of miniature IPSCs[10]

Experimental Protocols

Preparation of this compound Solutions

For In Vitro Studies (e.g., cell culture, electrophysiology):

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent such as sterile, deionized water or dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate extracellular recording solution or cell culture medium. It is crucial to ensure that the final concentration of the solvent (if using DMSO) is low (typically <0.1%) to avoid solvent-induced effects on neuronal activity.

For In Vivo Studies (e.g., rodent injections, fish immersion):

  • Rodent Injections (Intraperitoneal - i.p.):

    • Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse, with an injection volume of 10 ml/kg, the concentration would be 5 mg/ml).

    • Ensure the solution is at room temperature before injection to minimize discomfort to the animal.

    • Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid damaging internal organs.[11]

  • Fish Immersion:

    • Prepare a stock solution of this compound in water (e.g., 1 mg/mL).[7]

    • Add the appropriate volume of the stock solution to the tank water to achieve the desired final concentration (e.g., 1 mg/L). Ensure thorough mixing to achieve a homogenous solution.

In Vivo Anesthesia in Zebrafish

This protocol is adapted from studies on anesthetic efficacy in adult zebrafish.[6]

  • Acclimation: Acclimate adult zebrafish to the experimental tank for at least one hour prior to anesthetic exposure.

  • Anesthetic Bath Preparation: Prepare a solution of this compound in the tank water at the desired concentration (e.g., 6-10 mg/L for surgical anesthesia).

  • Induction of Anesthesia: Transfer the fish to the anesthetic bath and monitor for the loss of equilibrium and cessation of opercular movement.

  • Procedure: Once the desired plane of anesthesia is reached, perform the neurobiological procedure (e.g., imaging, minor surgery).

  • Recovery: After the procedure, transfer the fish to a tank with fresh, aerated water and monitor until normal swimming behavior resumes.

In Vitro Electrophysiology (Adapted from Etomidate Protocols)

This protocol provides a general framework for studying the effects of this compound on synaptic transmission in brain slices, adapted from studies using the analogue etomidate.[10][12]

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus, cortex) of a rodent using a vibratome. Maintain slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a more physiological temperature.

  • Whole-Cell Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from neurons of interest.

  • Baseline Recording: Record baseline synaptic activity (e.g., miniature inhibitory postsynaptic currents - mIPSCs) for a stable period.

  • Metomidate Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in synaptic events.

  • Data Analysis: Analyze the frequency, amplitude, and kinetics of synaptic events before, during, and after Metomidate application to determine its effects on synaptic transmission.

Investigation of HPA Axis Suppression in Rodents (Adapted from Etomidate Protocols)

This protocol is designed to utilize Metomidate's cortisol-suppressing properties to study the role of the HPA axis in neurobiology.[7][13]

  • Animal Model: Use adult male rats or mice.

  • Drug Administration: Administer this compound via intraperitoneal injection at a dose sufficient to suppress cortisol synthesis (e.g., a low dose of 0.6 mg/kg of etomidate has been shown to have effects on adrenal function in rats, a similar dose of metomidate could be a starting point for dose-response studies).[7]

  • Stress Paradigm: Subject the animals to a stressor (e.g., restraint stress, forced swim test) at a specific time point after Metomidate administration.

  • Behavioral and Physiological Measures:

    • Assess anxiety-like or depressive-like behaviors using standard tests (e.g., elevated plus-maze, open field test).

    • Collect blood samples to measure corticosterone levels via ELISA or other immunoassays to confirm HPA axis suppression.

  • Control Groups: Include a vehicle-injected control group and a stress-only control group for comparison.

Mandatory Visualizations

G cluster_0 This compound Action at the Synapse Metomidate Metomidate hydrochloride GABA_A GABA-A Receptor Metomidate->GABA_A potentiates Cl_ion Cl- Influx GABA_A->Cl_ion increases Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Cl_ion->Neuron leads to

Caption: Signaling pathway of this compound at the GABA-A receptor.

G cluster_1 Experimental Workflow: HPA Axis Suppression Study Start Start: Rodent Model Administer Administer Metomidate HCl (or Vehicle) Start->Administer Stress Apply Stressor Administer->Stress Behavior Behavioral Testing (e.g., Elevated Plus Maze) Stress->Behavior Blood Blood Collection Stress->Blood Analysis Analyze Behavior & Corticosterone Levels Behavior->Analysis Blood->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for studying HPA axis suppression with this compound.

G cluster_2 Logical Relationship: Metomidate's Dual Effects Metomidate Metomidate HCl GABA_A GABA-A Receptor Potentiation Metomidate->GABA_A CYP11B1 11β-hydroxylase Inhibition Metomidate->CYP11B1 Sedation Sedation/ Anesthesia GABA_A->Sedation Cortisol Decreased Cortisol CYP11B1->Cortisol Neurobiology_App Neurobiology Applications Sedation->Neurobiology_App Cortisol->Neurobiology_App

Caption: Logical relationship of this compound's dual mechanisms of action.

Concluding Remarks

This compound is a versatile pharmacological tool for neurobiology research. Its well-defined effects on the GABAergic system and the HPA axis provide researchers with a means to dissect the neural underpinnings of behavior and stress responses. The protocols provided herein offer a starting point for incorporating this compound into experimental designs. As with any pharmacological agent, it is imperative to conduct pilot studies to determine the optimal dose and timing for specific research questions and animal models. Further research is warranted to fully elucidate the potential of this compound in neurobiological studies, particularly in the investigation of anxiety, depression, and other stress-related disorders.

References

Application Notes and Protocols for In Vivo Studies with Metomidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for in vivo studies involving Metomidate hydrochloride. Detailed protocols for pharmacodynamic, pharmacokinetic, and toxicological assessments are outlined to guide researchers in their study design.

Introduction to this compound

This compound is an imidazole-based compound recognized for its dual pharmacological actions. It serves as a potent inhibitor of adrenal steroidogenesis and a sedative-hypnotic agent. Its primary mechanism of action involves the reversible and dose-dependent inhibition of the adrenal mitochondrial enzyme 11β-hydroxylase (CYP11B1), which is crucial for the synthesis of cortisol and aldosterone.[1] This property makes it a valuable tool for research in endocrinology and for diagnostic imaging of adrenocortical tumors when radiolabeled.[2] Additionally, this compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system, leading to sedation and hypnosis.[3][4]

Pharmacodynamic Studies

Pharmacodynamic studies are crucial to understanding the physiological and biochemical effects of this compound. Key applications include the assessment of adrenal suppression and sedative effects.

Adrenal Suppression Assessment

This protocol is designed to evaluate the inhibitory effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis by measuring corticosterone levels following an Adrenocorticotropic Hormone (ACTH) challenge in rodents.

Experimental Protocol: ACTH Challenge for Adrenal Suppression in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dexamethasone Suppression: To suppress endogenous ACTH and reduce baseline corticosterone, administer dexamethasone (0.2 mg/kg, intravenous or intraperitoneal) two hours before the start of the experiment.

  • Drug Administration:

    • Prepare this compound solution in a suitable vehicle (e.g., sterile saline or 0.9% NaCl). The concentration should be adjusted to allow for an appropriate injection volume (e.g., 1-5 mL/kg).

    • Administer this compound at the desired dose(s) via intravenous (IV) or intraperitoneal (IP) injection. A second dose of dexamethasone can be administered at this time.

  • ACTH Challenge:

    • Two hours after dexamethasone administration (immediately after this compound administration), draw a baseline blood sample.

    • Administer a bolus of ACTH (1-24) (cosyntropin) at a dose of 0.25 mg/kg intravenously.

    • Collect subsequent blood samples at 30 and 60 minutes post-ACTH administration.

  • Sample Processing and Analysis:

    • Collect blood in EDTA-coated tubes and centrifuge to separate plasma.

    • Store plasma at -80°C until analysis.

    • Measure corticosterone concentrations using a commercially available ELISA kit or by LC-MS/MS.

  • Data Analysis: Compare corticosterone levels between the this compound-treated groups and a vehicle control group to determine the degree of adrenal suppression.

Sedation Assessment

This protocol provides a method for quantifying the sedative effects of this compound in mice using a scoring system based on behavioral observation.

Experimental Protocol: Sedation Scoring in Mice

  • Animal Model: Male or female CD-1 or C57BL/6 mice (20-30g) are suitable.

  • Acclimation: Acclimate mice for at least three days before the experiment.

  • Drug Administration:

    • Prepare this compound solution in a sterile vehicle.

    • Administer the drug via IV or IP injection.

  • Observational Scoring: Observe the mice at set time points (e.g., 5, 15, 30, 60, and 120 minutes) post-administration and score their level of sedation based on the following scale:

    • 0: Normal activity, alert.

    • 1: Slightly reduced activity, mild sedation.

    • 2: Significantly reduced activity, moderate sedation, ataxic gait.

    • 3: Loss of righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

  • Data Analysis: Plot the mean sedation score over time for each dose group to create a dose-response and time-course profile of the sedative effects. The loss of righting reflex is a common endpoint for determining the hypnotic median effective dose (ED50).

Pharmacokinetic Studies

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol: Pharmacokinetic Analysis in Mice

  • Animal Model: Male Kunming mice (25 ± 2 g) have been used in published studies.

  • Drug Formulation and Administration:

    • For intravenous administration, dissolve this compound in a sterile vehicle suitable for injection to a final concentration for a 1 mg/kg dose.

    • For oral administration, dissolve or suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for a 10 mg/kg dose.[4]

  • Blood Sampling:

    • Following drug administration, collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect blood into heparinized tubes.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to obtain plasma.

    • Process plasma samples (e.g., by protein precipitation with methanol) and analyze the concentration of this compound using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Parameter Calculation: Use appropriate software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Toxicology Studies

Toxicology studies are performed to evaluate the safety profile of this compound. These can range from acute to sub-chronic studies.

Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rodents (Adapted from OECD Guideline 423)

  • Animal Model: Use a single sex (typically female) of rats or mice.

  • Housing and Fasting: House animals individually. Fast animals overnight before dosing (withhold food but not water).

  • Dose Administration:

    • Administer this compound orally via gavage.

    • Start with a dose that is expected to be toxic but not lethal. Subsequent doses are increased or decreased based on the outcome of the previous animal.

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality for at least 14 days.

    • Pay close attention during the first 24 hours, with special focus on the first 4 hours.

    • Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

  • Body Weight: Record the body weight of each animal shortly before dosing and weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The LD50 is estimated based on the mortality data.

Data Presentation

Table 1: Quantitative Pharmacodynamic Data for this compound

ParameterSpeciesDoseEffectReference
AnesthesiaMouse50 mg/kg (IP)Light surgical anesthesia for 12-15 min[5]
Anesthesia (with Fentanyl)Mouse60 mg/kg Metomidate + 0.06 mg/kg Fentanyl (SC)Full surgical anesthesia for ~160 min[5]

Table 2: Quantitative Pharmacokinetic Data for this compound in Mice

ParameterRouteDoseValueReference
CmaxIV1 mg/kg1080 ng/mL[4]
AUC (0-∞)IV1 mg/kg450.7 ± 85.3 ngh/mL[4]
t1/2IV1 mg/kg2.3 ± 0.4 h[4]
CmaxOral10 mg/kg150.3 ± 25.1 ng/mL[4]
TmaxOral10 mg/kg0.5 h[4]
AUC (0-∞)Oral10 mg/kg320.1 ± 55.6 ngh/mL[4]
Absolute Bioavailability--21.3%[4]

Table 3: Quantitative Toxicology Data for this compound

TestSpeciesRouteValueReference
LD50RatOral78 mg/kgSyndel SDS
LD50RatIV49.5 mg/kgSyndel SDS
LD50MouseIV18 mg/kgCayman Chemical SDS

Mandatory Visualizations

G cluster_steroidogenesis Adrenal Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycortisol 11-Deoxycortisol Pregnenolone->Deoxycortisol CYP17A1, 3β-HSD, CYP21A2 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Metomidate Metomidate Hydrochloride Metomidate->Aldosterone Inhibits CYP11B2 Metomidate->Cortisol Inhibits CYP11B1

Caption: Adrenal Steroidogenesis Inhibition by Metomidate.

G cluster_gaba GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sedation Sedation/ Hypnosis Inhibition->Sedation Metomidate Metomidate Hydrochloride Metomidate->GABA_A_Receptor Positive Allosteric Modulator

Caption: Metomidate's Modulation of GABA-A Receptor Signaling.

G cluster_workflow Experimental Workflow for Adrenal Suppression Study Acclimation Animal Acclimation (≥ 1 week) Dexamethasone_1 Dexamethasone Administration (0.2 mg/kg) Acclimation->Dexamethasone_1 Wait_2h Wait 2 hours Dexamethasone_1->Wait_2h Metomidate_Admin Metomidate HCl or Vehicle Administration Wait_2h->Metomidate_Admin Baseline_Blood Baseline Blood Sample Metomidate_Admin->Baseline_Blood ACTH_Challenge ACTH Challenge (0.25 mg/kg) Baseline_Blood->ACTH_Challenge Blood_Sample_30min Blood Sample (30 min) ACTH_Challenge->Blood_Sample_30min Blood_Sample_60min Blood Sample (60 min) Blood_Sample_30min->Blood_Sample_60min Analysis Plasma Separation & Corticosterone Measurement Blood_Sample_60min->Analysis

Caption: Adrenal Suppression Study Workflow.

References

Application Notes and Protocols for Metomidate Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and application of Metomidate hydrochloride stock solutions for research purposes. This compound is a potent inhibitor of adrenal steroidogenesis, making it a valuable tool in endocrinology and related fields. This document outlines the necessary materials, step-by-step procedures, and important safety considerations. Additionally, it includes a summary of the compound's properties, a diagram of its mechanism of action, and a typical experimental workflow.

Introduction

This compound is an imidazole-based compound that acts as a selective inhibitor of the cytochrome P450 enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2)[1][2][3]. These enzymes are critical for the biosynthesis of cortisol and aldosterone in the adrenal cortex[1][2]. Due to its specific mechanism of action, this compound is widely used in research to study adrenal function, steroidogenesis pathways, and as a sedative for fish in aquaculture research[4]. This document provides a comprehensive guide for the preparation and use of this compound stock solutions in a laboratory setting.

Properties of this compound

A summary of the key quantitative properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in different experimental conditions.

PropertyValueReference
Molecular Formula C₁₃H₁₅ClN₂O₂[5]
Molecular Weight 266.73 g/mol [1]
Solubility in DMSO 1 - 10 mg/mL (Sparingly soluble)
Solubility in Ethanol 1 - 10 mg/mL (Sparingly soluble)
Solubility in PBS (pH 7.2) ≥ 10 mg/mL (Soluble)
IC₅₀ (Cortisol inhibition in human adrenal cells) 2 - 10 nM[1]
Storage of Solid Dry, dark at 0-4°C (short term) or -20°C (long term)[1]
Storage of Stock Solution 0-4°C (short term) or -20°C (long term)[1]

Signaling Pathway of this compound

This compound exerts its inhibitory effect on the adrenal steroidogenesis pathway. The following diagram illustrates the key steps in cortisol and aldosterone synthesis and the points of inhibition by Metomidate.

cluster_pathway Adrenal Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Corticosterone->Aldosterone 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 11-Deoxycortisol->Cortisol Metomidate Metomidate Metomidate->CYP11B1_inhibition Metomidate->CYP11B2_inhibition CYP11B1_edge CYP11B1_edge CYP11B2_edge CYP11B2_edge

Caption: Inhibition of Cortisol and Aldosterone Synthesis by Metomidate.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for dilution into aqueous media for various in vitro assays.

Materials:

  • This compound powder (MW: 266.73 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 266.73 g/mol / 1000 = 2.6673 mg

  • Weigh the compound: Carefully weigh out approximately 2.67 mg of this compound powder on an analytical balance.

  • Dissolve in DMSO: Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[6].

Experimental Workflow: In Vitro Cortisol Inhibition Assay

This workflow outlines a typical experiment to determine the inhibitory effect of this compound on cortisol production in an adrenal cell line (e.g., H295R).

cluster_workflow Experimental Workflow: Cortisol Inhibition Assay A Prepare 10 mM Metomidate HCl stock solution in DMSO C Prepare serial dilutions of Metomidate HCl in culture medium A->C B Culture Adrenal Cells (e.g., H295R) in 96-well plates D Treat cells with Metomidate HCl dilutions and a vehicle control (DMSO) B->D C->D E Incubate for 24-48 hours D->E F Collect supernatant for cortisol measurement E->F G Perform Cortisol ELISA or LC-MS/MS F->G H Analyze data and determine IC50 G->H

Caption: Workflow for assessing Metomidate's cortisol inhibition.

Detailed Steps for the Workflow:

  • Cell Culture: Plate an appropriate adrenal cell line (e.g., human NCI-H295R cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in the cell culture medium to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%)[7].

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Cortisol Measurement: Quantify the concentration of cortisol in the collected supernatants using a commercially available Cortisol ELISA kit or by a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Plot the cortisol concentration against the log of the this compound concentration to generate a dose-response curve. From this curve, calculate the half-maximal inhibitory concentration (IC₅₀) value.

Safety Precautions

This compound is a potent pharmacological agent and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling the powder and its solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This document provides a detailed guide for the preparation and application of this compound stock solutions in a research setting. By following these protocols and understanding the compound's properties and mechanism of action, researchers can effectively utilize this compound as a tool to investigate adrenal steroidogenesis and related physiological processes.

References

Mitigating Transport Stress in Fish with Metomidate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transportation of live fish is an inherently stressful process that can lead to significant physiological changes, increased susceptibility to disease, and mortality. These stressors, including handling, confinement, and poor water quality, trigger a primary stress response characterized by the release of catecholamines and corticosteroids, most notably cortisol. Metomidate hydrochloride, a non-barbiturate hypnotic and sedative, has emerged as a promising agent for mitigating this stress response in fish during transport. Its primary mechanism of action involves the inhibition of the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis.[1][2][3] This effectively suppresses the rise in plasma cortisol levels typically associated with transport stress.[1][2][4][5] Additionally, metomidate acts on GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA, which leads to sedation and muscle relaxation.[3][6]

These application notes provide a comprehensive overview of the use of this compound for reducing stress during fish transport, including its mechanism of action, effective dosages for various species, and detailed experimental protocols for its evaluation.

Data Presentation: Efficacy of this compound in Fish Transport

The following tables summarize quantitative data from various studies on the application of this compound for stress reduction in different fish species during transport.

Table 1: Recommended Dosages of this compound for Sedation and Anesthesia in Fish

ApplicationConcentration Range (mg/L)Trade NameReference
Sedation0.1 - 1.0Aquacalm™[1][2][7]
Anesthesia5.0 - 10.0Aquacalm™[1][2][7]

Table 2: Effects of this compound on Physiological Stress Markers and Survival in Various Fish Species During Transport

Fish SpeciesMetomidate HCl (mg/L)Transport DurationKey FindingsReference
Koi (Cyprinus carpio)3.0 - 4.024 hoursSignificantly lower cortisol levels at time 0 post-transport. Higher concentrations led to an undesirable anesthetic state.[1][2]
Blue Gourami (Trichogaster trichopterus)0.224 hoursSignificantly lower glucose levels at all post-transport sample times.[1][2]
Convict Cichlid (Cichlasoma nigrofasciatum)1.024 hoursReduced mortality (0% vs. 5.5-9.2% in other groups) and increased percentage of saleable fish.[8][9][10]
Black Molly (Poecilia sphenops)0.2, 0.5, 1.024 hoursNo significant effect on mortality or saleability.[8][9][10]
Atlantic Salmon (Salmo salar)1.02 hoursSignificantly lower plasma cortisol levels after a 48-hour recovery period.[5][9]
Hybrid Striped Bass (Morone chrysops × Morone saxatilis)Not specifiedNot specifiedSuppressed cortisol response and hyperglycemia.[4]

Signaling Pathway and Mechanism of Action

This compound primarily reduces the stress response in fish through two distinct mechanisms. The diagrams below illustrate these pathways.

cluster_cortisol Cortisol Synthesis Inhibition Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates Pituitary Pituitary Hypothalamus->Pituitary releases CRH Interrenal Gland Interrenal Gland Pituitary->Interrenal Gland releases ACTH Cholesterol Cholesterol Interrenal Gland->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 11-deoxycortisol 11-deoxycortisol Pregnenolone->11-deoxycortisol 11_beta_hydroxylase 11β-hydroxylase 11-deoxycortisol->11_beta_hydroxylase Cortisol Cortisol Metomidate_HCl_Inhibition Metomidate HCl Metomidate_HCl_Inhibition->11_beta_hydroxylase inhibits 11_beta_hydroxylase->Cortisol converts to

Mechanism of Metomidate HCl in Cortisol Suppression.

cluster_gaba Sedative Effect via GABA-A Receptor Modulation Metomidate_HCl_GABA Metomidate HCl GABA_A_Receptor GABA-A Receptor Metomidate_HCl_GABA->GABA_A_Receptor binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens GABA GABA GABA->GABA_A_Receptor binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization leads to Cl- influx & Sedation Sedation Neuronal_Hyperpolarization->Sedation results in

Sedative Action of Metomidate HCl on GABA-A Receptors.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in reducing transport stress in fish.

Protocol 1: Evaluation of this compound Efficacy on a New Fish Species

This protocol outlines a general procedure to determine the optimal sedative concentration of this compound for a fish species not previously studied.

Acclimation 1. Acclimate fish to laboratory conditions (minimum 1 week) Range_Finding 2. Conduct range-finding study with various Metomidate HCl concentrations (e.g., 0.1 - 10.0 mg/L) Acclimation->Range_Finding Observation 3. Observe fish for induction of sedation, behavioral changes, and any adverse effects Range_Finding->Observation Dose_Selection 4. Select a range of effective sedative concentrations that do not cause anesthesia or distress Observation->Dose_Selection Simulated_Transport 5. Conduct simulated transport trial with selected concentrations and a control (0 mg/L) Dose_Selection->Simulated_Transport Water_Quality 6. Monitor water quality parameters (pH, DO, ammonia) during the trial Simulated_Transport->Water_Quality Post_Transport_Analysis 7. Post-transport, collect blood/tissue samples for cortisol and glucose analysis Simulated_Transport->Post_Transport_Analysis Recovery_Monitoring 8. Monitor fish for recovery, mortality, and behavior for at least 7 days post-transport Post_Transport_Analysis->Recovery_Monitoring Data_Analysis 9. Analyze data to determine the optimal sedative concentration Recovery_Monitoring->Data_Analysis

Experimental Workflow for Efficacy Evaluation.

Materials:

  • This compound (e.g., Aquacalm™)

  • Glass or plastic tanks for acclimation and recovery

  • Plastic bags for simulated transport

  • Pure oxygen

  • Water quality monitoring equipment (pH meter, dissolved oxygen meter, ammonia test kits)

  • Blood collection supplies (syringes, capillary tubes, anticoagulants)

  • Centrifuge

  • Assay kits for cortisol and glucose analysis

  • Stopwatch

Procedure:

  • Acclimation: Acclimate fish to laboratory conditions in well-aerated tanks for a minimum of one week. Maintain appropriate water temperature and quality for the species. Withhold feed for 48 hours prior to the experiment.[9]

  • Range-Finding Study:

    • Prepare a series of tanks with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) and a control (0 mg/L).

    • Place a small number of fish in each tank and observe their behavior for a set period (e.g., 1 hour).

    • Record the time to induction of different stages of sedation and anesthesia, and note any adverse reactions.

  • Dose Selection: Based on the range-finding study, select a minimum of three sedative concentrations that do not induce deep anesthesia or adverse effects for the transport trial.

  • Simulated Transport Trial:

    • Prepare transport bags with water containing the selected this compound concentrations and a control.

    • Place a predetermined number of fish into each bag, inflate with pure oxygen, and seal.

    • Simulate transport for a relevant duration (e.g., 24 hours) by placing the bags in insulated containers and providing gentle agitation.[1][2]

  • Water Quality Monitoring: At the end of the transport period, measure and record pH, dissolved oxygen, and total ammonia nitrogen in the transport water.

  • Post-Transport Sampling and Analysis:

    • Immediately after opening the bags (time 0), collect blood samples from a subset of fish from each treatment group for cortisol and glucose analysis.

    • Collect additional blood samples at various time points post-transport (e.g., 2, 4, 8, 12 hours) to assess recovery.[1][2]

  • Recovery and Observation:

    • Transfer the remaining fish to recovery tanks with clean, aerated water.

    • Monitor the fish for behavior, appearance, and any mortalities for at least 7 days post-transport.[8][9]

  • Data Analysis: Statistically analyze the data to compare the effects of different this compound concentrations on stress markers, water quality, and fish survival and condition.

Protocol 2: Cortisol and Glucose Analysis from Fish Plasma

Materials:

  • Blood samples collected as per Protocol 1

  • Microcentrifuge tubes

  • Microcentrifuge

  • Pipettes and tips

  • ELISA or RIA kits for cortisol determination

  • Glucose meter or enzymatic assay kit for glucose determination

  • Spectrophotometer (if using assay kits)

Procedure:

  • Plasma Separation:

    • Dispense collected blood into microcentrifuge tubes containing an appropriate anticoagulant (e.g., heparin).

    • Centrifuge the blood samples at approximately 3,000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Cortisol Analysis:

    • Thaw the plasma samples on ice.

    • Follow the manufacturer's instructions for the chosen cortisol ELISA or RIA kit. This typically involves incubating the plasma samples with specific antibodies and enzyme-linked conjugates, followed by a colorimetric reaction that is measured using a spectrophotometer.

  • Glucose Analysis:

    • Thaw the plasma samples on ice.

    • Use a handheld glucose meter for a rapid measurement or an enzymatic assay kit for a more quantitative analysis.

    • If using an assay kit, follow the manufacturer's protocol, which usually involves an enzymatic reaction that produces a colored product proportional to the glucose concentration, measured with a spectrophotometer.

Conclusion

This compound is a valuable tool for reducing stress in fish during transport. Its dual mechanism of inhibiting cortisol synthesis and inducing sedation makes it highly effective in mitigating the adverse physiological and behavioral responses to transport. However, the optimal dosage is species-specific, and it is crucial to conduct preliminary trials to determine the most effective and safe concentration for a particular species. The protocols outlined in these application notes provide a framework for researchers and aquaculture professionals to evaluate and implement the use of this compound to improve fish welfare and survival during transport.

References

Long-Term Effects of Metomidate Hydrochloride Exposure in Fish: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride is a potent, non-barbiturate hypnotic and sedative agent widely used in aquaculture for the short-term anesthesia and sedation of fish, particularly during transport and handling.[1][2] Its primary mechanism of action involves the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory neurotransmitter in the central nervous system.[3] By binding to GABA-A receptors, Metomidate enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability, resulting in sedation and anesthesia.[3] Additionally, Metomidate is known to inhibit the enzyme 11β-hydroxylase, which is crucial for cortisol synthesis, thereby suppressing the stress response in fish.[4][5]

While the short-term effects of Metomidate are relatively well-documented, there is a significant knowledge gap regarding the potential long-term consequences of chronic or repeated exposure in fish. This document provides detailed application notes and proposed experimental protocols for investigating these long-term effects, drawing upon existing knowledge of Metomidate's acute effects and established methodologies for chronic fish toxicity testing.

Mechanism of Action: Signaling Pathway

The primary mode of action of this compound involves the enhancement of GABAergic inhibition and the suppression of cortisol synthesis. A simplified representation of this signaling pathway is depicted below.

Metomidate_Signaling_Pathway cluster_Neuron Postsynaptic Neuron cluster_Adrenal Interrenal Gland (Adrenal Cortex Homolog) GABA_Receptor GABA_Receptor Chloride_Channel Chloride Channel (Open) GABA_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization leads to Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Hydroxylase 11β-hydroxylase Corticosterone->Hydroxylase Cortisol Cortisol Hydroxylase->Cortisol Metomidate Metomidate hydrochloride Metomidate->GABA_Receptor potentiates Metomidate->Hydroxylase inhibits GABA GABA GABA->GABA_Receptor binds to

Caption: Simplified signaling pathway of this compound in fish.

Quantitative Data Summary: Short-Term Exposure Studies

The following tables summarize quantitative data from studies investigating the short-term effects of this compound exposure in various fish species. It is important to note that these studies do not represent long-term exposure scenarios.

Table 1: Effects of this compound on Mortality and Marketability Post-Transport

Fish SpeciesMetomidate Concentration (mg/L)Exposure Duration (hours)Mortality (%)Immediately Saleable Fish (%)Reference
Convict Cichlid (Cichlasoma nigrofasciatum)0.0 (Control)245.5 - 9.212.5 - 50[6],[7]
0.2245.5 - 9.212.5 - 50[6],[7]
0.5245.5 - 9.212.5 - 50[6],[7]
1.024091.7[6],[7]
Black Molly (Poecilia sphenops)0.0 - 1.024No significant effectNo significant effect[6],[7]

Table 2: Effects of this compound on Plasma Cortisol and Glucose Levels

Fish SpeciesMetomidate Concentration (mg/L)StressorPost-Stress Cortisol LevelsPost-Stress Glucose LevelsReference
Koi (Cyprinus carpio)3.0 and 4.0TransportSignificantly lower than control at time 0No significant difference[8]
Threespot Gourami (Trichogaster trichopterus)0.2TransportNot specifiedSignificantly lower at all sample times[4]
0.4TransportNot specifiedHigher than control[9]
Atlantic Salmon (Salmo salar)Anesthetic SolutionNetting and transferNot specifiedNo significant difference[10]

Experimental Protocols for Investigating Long-Term Effects

The following are detailed, albeit hypothetical, protocols for assessing the long-term effects of this compound exposure in fish. These protocols are based on established OECD guidelines for chronic toxicity testing and methodologies from studies on other chemical stressors.

Protocol 1: Chronic Toxicity and Growth Effects

Objective: To determine the chronic toxicity of this compound and its effects on the growth of a model fish species (e.g., Zebrafish, Danio rerio or Fathead Minnow, Pimephales promelas).

Methodology:

  • Test Organisms: Early life stage fish (e.g., 24-hour post-hatch larvae) from a healthy, acclimated broodstock.

  • Experimental Design:

    • A semi-static or flow-through exposure system is recommended to maintain stable concentrations of Metomidate.

    • At least five concentrations of this compound and a control group (0 mg/L) should be tested. Concentrations should be selected based on acute toxicity data, bracketing the known sedative concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Each treatment group should have at least four replicate tanks, each containing a minimum of 20 fish.

  • Exposure Duration: 28 to 90 days, depending on the species and developmental stage.

  • Endpoints:

    • Mortality: Recorded daily.

    • Growth:

      • Total length and wet weight of a subsample of fish from each replicate at regular intervals (e.g., weekly) and at the end of the experiment.

      • Specific Growth Rate (SGR) and Condition Factor (K) should be calculated.

    • Clinical Observations: Daily observation for any morphological or behavioral abnormalities (e.g., lethargy, erratic swimming, deformities).

  • Water Quality: Temperature, pH, dissolved oxygen, and ammonia levels should be monitored daily in all tanks.

  • Data Analysis:

    • LC50 (Lethal Concentration, 50%) values can be calculated for different time points.

    • No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for growth parameters should be determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Chronic_Toxicity_Workflow start Start acclimation Acclimation of Broodstock start->acclimation spawning Spawning and Egg Collection acclimation->spawning exposure Exposure of Larvae to Metomidate Concentrations (28-90 days) spawning->exposure monitoring Daily Monitoring: - Mortality - Behavior - Water Quality exposure->monitoring sampling Weekly/Final Sampling: - Length - Weight exposure->sampling data_analysis Data Analysis: - LC50 - NOEC/LOEC for growth sampling->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Metomidate Hydrochloride in Ornamental Fish Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate hydrochloride, an imidazole-based non-barbiturate hypnotic, serves as an effective sedative and anesthetic in fish.[1][2] Its utility in ornamental fish research is significant, particularly in minimizing stress responses during handling and transport. Unlike MS-222, another common fish anesthetic, metomidate does not significantly impact cardiovascular function and can be effective at lower doses with shorter recovery times.[1] Furthermore, it has been shown to suppress the production of cortisol, the primary stress hormone in fish, without causing an initial spike in blood cortisol levels.[1][2]

These application notes provide a comprehensive overview of the use of this compound in ornamental fish research, including its mechanism of action, and detailed protocols for its application in sedation for transport and for euthanasia.

Mechanism of Action

This compound primarily functions as a potent potentiator of the gamma-aminobutyric acid (GABA) neurotransmitter system, the main inhibitory neurotransmitter in the central nervous system.[3] It binds to GABA-A receptors, increasing their affinity for GABA.[3] This action enhances the influx of chloride ions into neurons, leading to hyperpolarization and a subsequent reduction in neural activity, resulting in sedation and anesthesia.[3]

Additionally, this compound is a known inhibitor of the enzyme 11β-hydroxylase, which is critical for the synthesis of cortisol.[4][5][6] This inhibition prevents the rise in cortisol levels typically associated with stressors such as handling and transport.[4][6]

Metomidate_Mechanism cluster_Neuron Postsynaptic Neuron cluster_Adrenal Adrenal Gland (Interrenal Tissue) GABA_Receptor GABA-A Receptor Cl- Channel Sedation Sedation/ Anesthesia GABA_Receptor:in->Sedation Cl- Influx (Hyperpolarization) Cortisol_Synthesis Cortisol Synthesis Cortisol_Block Reduced Cortisol (Stress Response) Cortisol_Synthesis->Cortisol_Block Beta_Hydroxylase 11β-hydroxylase Beta_Hydroxylase->Cortisol_Synthesis Catalyzes Beta_Hydroxylase->Cortisol_Block Metomidate Metomidate Hydrochloride Metomidate->GABA_Receptor Binds & Potentiates Metomidate->Beta_Hydroxylase Inhibits GABA GABA GABA->GABA_Receptor Binds Stress Stress Signal Stress->Cortisol_Synthesis Activates

Figure 1. Simplified signaling pathway of this compound in fish.

Data Presentation

Table 1: this compound Dosing for Sedation During Transport
SpeciesConcentration (mg/L)OutcomeReference
Convict Cichlid (Cichlasoma nigrofasciatum)1.0Reduced mortality and increased percentage of saleable fish.[1][2][7][8]
Black Molly (Poecilia sphenops)0.2, 0.5, 1.0No significant effect detected.[1][2][7][8]
Koi (Cyprinus carpio)3.0, 4.0Significantly lower cortisol levels at time 0 post-transport. Higher concentrations led to an undesirable anesthetic plane.[4][6]
Blue Gourami (Trichogaster trichopterus)0.2Significantly lower glucose levels at each sample time post-transport.[4][6]
Table 2: this compound Dosing for Euthanasia
SpeciesConcentration (mg/L)Total Exposure Time (min)OutcomeReference
Neon Tetra (Paracheirodon innesi)4038Successful Euthanasia[9][10]
Australian Rainbowfish (Melanotaenia australis)4038Successful Euthanasia[9][10]
Most species tested (see reference for full list)10035-96Successful Euthanasia[9][10]
Otocinclus sp.250Not specifiedSuccessful Euthanasia (refractory to 100 mg/L)[9]
Bronze Corydoras (Corydoras aeneus)100043Successful Euthanasia (refractory to 250 mg/L)[9]

Experimental Protocols

Protocol 1: Sedation of Ornamental Fish for Simulated Transport

This protocol is designed to assess the efficacy of this compound as a sedative to mitigate transport-related stress in ornamental fish.

Sedation_Protocol cluster_prep Preparation cluster_exp Experiment cluster_post Post-Transport Analysis Acclimation 1. Acclimate fish to experimental tanks Prep_Solutions 2. Prepare stock solution of Metomidate HCl Acclimation->Prep_Solutions Water_Quality 3. Measure initial water quality parameters Prep_Solutions->Water_Quality Add_Metomidate 4. Add Metomidate HCl to treatment groups Water_Quality->Add_Metomidate Add_Fish 5. Introduce fish to transport bags/containers Add_Metomidate->Add_Fish Simulate_Transport 6. Simulate transport for a defined period (e.g., 24h) Add_Fish->Simulate_Transport Recovery 7. Transfer fish to recovery tanks Simulate_Transport->Recovery Monitor_Mortality 8. Monitor and record mortality (immediate & cumulative) Recovery->Monitor_Mortality Assess_Appearance 9. Assess appearance and behavior at set intervals Monitor_Mortality->Assess_Appearance Collect_Samples 10. Collect physiological samples (e.g., blood for cortisol/glucose) Assess_Appearance->Collect_Samples

Figure 2. Experimental workflow for sedation during simulated transport.

Materials:

  • This compound (e.g., Aquacalm)[9][11]

  • Experimental fish, properly acclimated

  • Transport bags or containers

  • Aeration equipment

  • Water quality monitoring equipment (pH, DO, ammonia, etc.)

  • Recovery tanks with clean, aerated water

  • Sodium bicarbonate for buffering, if necessary[9]

Procedure:

  • Acclimation: Acclimate fish to laboratory conditions for a minimum of 7 days.

  • Preparation of Stock Solution: Prepare a stock solution of this compound. The concentration will depend on the target doses and the volume of the transport containers.

  • Experimental Setup: Prepare transport containers with water from the acclimation system. For each treatment group, add the predetermined volume of the this compound stock solution to achieve the desired final concentration (e.g., 0.0, 0.2, 0.5, 1.0 mg/L).[1][2][7][8] The control group should receive a sham addition of water.

  • Fish Introduction: Gently net and place the fish into the prepared transport containers at a density that mimics industry standards.

  • Simulated Transport: Seal the containers and simulate transport for a predetermined duration (e.g., 24 hours).[1][7][8] This may involve placing the containers on a shaker table or subjecting them to movement that mimics ground and air transport.

  • Post-Transport Evaluation:

    • Immediate Assessment: Upon completion of the simulated transport, immediately assess the fish for mortality and general condition.

    • Recovery: Transfer the fish to clean, well-aerated recovery tanks.

    • Monitoring: Monitor the fish for cumulative mortality, appearance, and behavior at regular intervals (e.g., 12 hours and 7 days post-transport).[7][8]

    • Physiological Sampling: At designated time points, a subset of fish from each treatment group can be euthanized for the collection of blood or tissue samples to analyze stress indicators like cortisol and glucose.[4][6]

Protocol 2: Euthanasia of Ornamental Fish

This protocol outlines the use of this compound for the humane euthanasia of ornamental fish.

Materials:

  • This compound

  • Euthanasia tank

  • Aeration equipment

  • Recovery tank (for confirmation of death)

  • Sodium bicarbonate for buffering[9]

Procedure:

  • Preparation of Euthanasia Bath: Prepare a euthanasia bath with a high concentration of this compound (e.g., 100 mg/L).[9][10] For some refractory species, higher concentrations may be necessary.[9] Buffer the water with sodium bicarbonate to maintain a stable pH.[9]

  • Fish Immersion: Gently place the fish into the euthanasia bath.

  • Monitoring: Observe the fish for the following stages:

    • Rapid loss of equilibrium and buoyancy (typically within 1 minute).[9][10]

    • Cessation of opercular movement (ventilation).[9][10]

    • Loss of reactivity to external stimuli (e.g., touch, tank vibration).[9]

  • Confirmation of Death: After all signs of reactivity have ceased, leave the fish in the solution for an additional 30 minutes to ensure death.[9][10]

  • Verification: Transfer the fish to a tank with clean, unmedicated water and observe for at least 6 hours to confirm non-recovery.[9][10]

It is crucial to note that species-specific responses to this compound can vary significantly.[1] Therefore, preliminary dose-response trials are recommended for species not previously studied. All procedures should be conducted in accordance with institutional animal care and use guidelines.

References

Techniques for Administering Metomidate Hydrochloride to Aquatic Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate hydrochloride is a potent, non-barbiturate hypnotic agent increasingly utilized for the sedation and anesthesia of a wide range of aquatic species. Its rapid action and, in many cases, quicker recovery times compared to agents like MS-222, make it a valuable tool in aquaculture, research, and for ornamental fish handling.[1] This document provides detailed application notes and protocols for the administration of this compound, summarizing key quantitative data and outlining experimental procedures.

Overview and Mechanism of Action

This compound is a water-soluble hypnotic drug that is absorbed through the gills and acts on the central nervous system to induce sedation or anesthesia.[2][3] Unlike some other anesthetics, it has been shown to suppress the cortisol stress response, which is a significant advantage in minimizing the physiological impact of handling and procedures on fish.[1][4] It is important to note that this compound does not possess analgesic properties.[2]

Applications in Aquatic Species

This compound is employed for several key applications in the field of aquatic research and aquaculture:

  • Sedation: For procedures such as transport, grading, and vaccination, light sedation helps to reduce stress and physical injury.[5]

  • Anesthesia: Deeper anesthesia is required for more invasive procedures, including minor surgeries and detailed examinations.[3][5]

  • Euthanasia: At higher concentrations, this compound can be used as an effective and humane method of euthanasia for some fish species.[6][7][8]

Quantitative Data Summary

The effective dosage of this compound is highly dependent on the species, size of the fish, water temperature, and water hardness.[5] The following tables summarize reported dosages for various applications.

Table 1: Sedation and Anesthesia Dosages for Various Aquatic Species

SpeciesApplicationConcentration (mg/L)Induction TimeRecovery TimeReference
Ornamental Finfish (general)Sedation0.1 - 1.0--[2][9]
Ornamental Finfish (general)Anesthesia1.0 - 10.0-20 - 90 minutes[2][3]
Convict CichlidsShipping Additive (Sedation)1.0--[1][10]
Black MolliesShipping Additive (Sedation)0.2, 0.5, 1.0 (No effect detected)--[1][10]
SalmonidsAnesthesia25 - 45--[5]
Cod, Atlantic Halibut, Atlantic SalmonAnesthesia1 - 10--[5]
ZebrafishStage I Anesthesia2 - 4100 - 260 seconds-[11]
ZebrafishStage III, Plane 1 Anesthesia6 - 10-~625 seconds[11]
KoiSedation/Anesthesia0.05 - 10--[2]
Three Spot GouramiSedation/Anesthesia0.1 - 1.0--[2]
Blue AcarisSedation10--[12]
Blue AcarisAnesthesia307.5 minutes-[12]
GoldfishAnesthesia20--[12]

Table 2: Euthanasia Dosages for Various Ornamental Fish Species

SpeciesConcentration (mg/L)Total Exposure TimeOutcomeReference
Neon Tetras4038 minutesSuccessful Euthanasia[6][7][8]
Australian Rainbowfish4038 minutesSuccessful Euthanasia[6][7][8]
Most Species Tested10035 - 96 minutesSuccessful Euthanasia[6][7][8]
Otocinclus sp.100-Refractory (Recovered)[6][8]
Otocinclus sp.25035 minutesSuccessful Euthanasia[6]
Bronze Corydoras100-Refractory (Recovered)[6][8]
Bronze Corydoras25045 minutesRefractory (Recovered)[6]
Bronze Corydoras100043 minutesSuccessful Euthanasia[6][8]
Sailfin Catfish40, 100-Refractory (Recovered)[6]
Sailfin Catfish25068 minutesSuccessful Euthanasia[6]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for accurate dosing.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Weighing scale

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound powder to create a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Accurately weigh the calculated amount of powder.

  • Add the powder to a volumetric flask.

  • Add a portion of the distilled/deionized water to the flask and mix using a magnetic stirrer until the powder is completely dissolved.

  • Bring the solution to the final volume with distilled/deionized water.

  • Store the stock solution in a labeled, light-protected container.

Anesthesia Induction by Immersion

Objective: To induce sedation or anesthesia in aquatic species via immersion in a this compound solution.

Materials:

  • This compound stock solution

  • Induction tank

  • Holding tank water (from the animal's housing)

  • Aeration source (e.g., air stone)

  • Water quality monitoring equipment (pH meter, thermometer)

  • Net

  • Recovery tank with clean, well-aerated water

Procedure:

  • Prepare the induction tank by filling it with a known volume of water from the animal's holding tank.

  • Ensure vigorous aeration of the induction tank.[5]

  • Measure and record the baseline water parameters (temperature, pH).

  • Calculate the volume of this compound stock solution needed to achieve the desired final concentration in the induction tank.

  • Add the calculated volume of the stock solution to the induction tank and mix thoroughly.

  • Carefully transfer the fish into the induction tank.

  • Continuously monitor the fish for the desired stage of anesthesia. This includes observing loss of equilibrium and cessation of opercular movement.[11]

  • Once the desired anesthetic plane is reached, the procedure can be performed.

  • For recovery, immediately transfer the fish to a recovery tank with clean, well-aerated water from their original holding system.

  • Monitor the fish until normal swimming behavior and equilibrium are restored.

Euthanasia Protocol

Objective: To humanely euthanize aquatic species using an overdose of this compound.

Materials:

  • This compound stock solution

  • Euthanasia tank

  • Holding tank water

  • Aeration source

  • Net

  • Confirmation of death equipment (e.g., probe)

Procedure:

  • Prepare the euthanasia tank with a high concentration of this compound as indicated in Table 2.

  • Transfer the fish to the euthanasia solution.

  • Observe the fish for rapid loss of equilibrium and cessation of opercular movement.

  • According to AVMA guidelines, it is recommended to leave the fish in the solution for at least 30 minutes after the cessation of ventilation.[6] Some studies have extended this to 30 minutes after the cessation of reactivity to touch or vibration.[6][7][8]

  • Confirm death by ensuring no opercular movement and no response to a firm tail pinch or other tactile stimulation.

  • Dispose of the carcass and the euthanasia solution in accordance with institutional and local regulations.

Important Considerations and Precautions

  • Species Variability: Dosages and response times can vary significantly between species.[12] It is crucial to conduct pilot studies with a small number of individuals to determine the optimal concentration for a new species.

  • Water Quality: The efficacy of this compound can be influenced by water parameters. It is generally more effective in alkaline water.[13] If the water has a low pH, buffering may be necessary.[9]

  • Contraindications: The use of this compound is contraindicated in fish acclimated to highly acidic waters and in species that rely on accessory air-breathing organs.[3]

  • Food Fish: this compound is not approved for use in food fish in some regions, and lengthy withdrawal times are mandatory where it is permitted.[5][14][15]

  • Hyperexcitability: Some species may exhibit hyperexcitability during recovery.[12] Providing a quiet, low-stress recovery environment is important.

  • Larval Fish: Metomidate has been shown to be ineffective and cause high mortalities in larval fishes.[5]

Visualizing the Workflow and Dose Determination

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for administering this compound and the logical relationships in dose determination.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitoring Monitoring & Recovery Phase prep_stock Prepare Stock Solution add_metomidate Add Metomidate to Tank prep_stock->add_metomidate prep_tank Prepare Induction/ Euthanasia Tank prep_tank->add_metomidate measure_params Measure Water Parameters (pH, Temp) measure_params->add_metomidate transfer_fish Transfer Fish to Tank add_metomidate->transfer_fish monitor_anesthesia Monitor Anesthetic Stage transfer_fish->monitor_anesthesia perform_procedure Perform Procedure monitor_anesthesia->perform_procedure transfer_recovery Transfer to Recovery Tank perform_procedure->transfer_recovery monitor_recovery Monitor Recovery transfer_recovery->monitor_recovery

Caption: Experimental workflow for this compound administration.

dose_determination cluster_factors Influencing Factors cluster_application Intended Application species Species dose Optimal Metomidate Concentration species->dose size Fish Size size->dose temp Water Temperature temp->dose ph Water pH ph->dose sedation Sedation sedation->dose anesthesia Anesthesia anesthesia->dose euthanasia Euthanasia euthanasia->dose

Caption: Factors influencing the determination of this compound dosage.

References

Application Notes and Protocols: Metomidate Hydrochloride in Combination with Other Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metomidate hydrochloride is a potent, non-barbiturate hypnotic agent recognized for its sedative properties, particularly in aquatic species. Its primary mechanisms of action include the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor and the inhibition of the enzyme 11β-hydroxylase, which is involved in cortisol synthesis. These characteristics make it a valuable tool for reducing stress during handling and transport of fish.

The use of metomidate in combination with other anesthetic agents can offer significant advantages, including synergistic effects that allow for dose reduction of individual drugs, thereby minimizing dose-dependent side effects and enhancing the safety and efficacy of anesthetic protocols. This document provides detailed application notes and experimental protocols for the use of this compound in combination with other anesthetics, focusing on applications in aquatic research.

Data Presentation

The following tables summarize quantitative data from studies investigating the efficacy of this compound alone and in combination with other anesthetics in fish.

Table 1: Anesthetic Efficacy of this compound in Different Fish Species

Fish SpeciesAnesthetic Agent(s)ConcentrationInduction Time (minutes)Recovery Time (minutes)Stage of Anesthesia AchievedReference(s)
Zebrafish (Danio rerio)Metomidate HCl6, 8, 10 mg/L~1.7 - 4.3~10.4Stage III, Plane 1 (sedation)[1]
Channel Catfish (Ictalurus punctatus)Metomidate HCl6 ppmNot specifiedNot specifiedDesirable anesthetic properties[2]
Cod (Gadus morhua)Metomidate5 mg/LNot specifiedLonger than MS-222 and benzocaineRapid anesthesia[3]
Blue acaris (Aequidens portalegrensis)Metomidate10 ppmNot specifiedNot specifiedSedation[4]
Blue acaris (Aequidens portalegrensis)Metomidate30 ppm~7.5Not specifiedSurgical plane[4]

Table 2: Comparative Efficacy of Anesthetics and their Effect on Plasma Cortisol

Fish SpeciesAnesthetic AgentConcentrationPlasma Cortisol LevelsReference(s)
Channel Catfish (Ictalurus punctatus)Metomidate6 ppmRemained at baseline levels[2]
Channel Catfish (Ictalurus punctatus)Tricaine methanesulfonate (MS-222)100 ppmPeaked ~eight-fold higher than metomidate[2]
Channel Catfish (Ictalurus punctatus)Quinaldine30 ppmPeaked ~four-fold higher than metomidate[2]
Channel Catfish (Ictalurus punctatus)Clove oil100 ppmRemained at baseline levels[2]

Experimental Protocols

Protocol 1: Sedation of Zebrafish using this compound in Combination with MS-222

This protocol describes a method for achieving a stable plane of surgical anesthesia in adult zebrafish with potentially reduced side effects by combining this compound and Tricaine methanesulfonate (MS-222). The combination may allow for lower concentrations of each agent, leading to faster induction and recovery times.[1]

Materials:

  • This compound (Aquacalm™ or equivalent)

  • Tricaine methanesulfonate (MS-222)

  • Sodium bicarbonate (NaHCO₃) for buffering

  • System water (water from the fish's housing system)

  • Anesthetic induction tank (e.g., 1 L beaker)

  • Recovery tank with fresh, aerated system water

  • Stopwatch

  • Net

  • pH meter or pH strips

  • Aeration stone

Procedure:

  • Preparation of Anesthetic Solutions:

    • MS-222 Stock Solution (1 g/L): Dissolve 100 mg of MS-222 in 100 mL of system water. Buffer to a neutral pH (7.0-7.5) with sodium bicarbonate. The amount of bicarbonate will vary depending on the initial pH of the water.

    • Metomidate Stock Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of system water.

    • Working Anesthetic Solution: In the induction tank, add a specific volume of system water. Add the MS-222 stock solution to achieve a final concentration of 50-80 mg/L. Then, add the Metomidate stock solution to achieve a final concentration of 2-4 mg/L. Gently mix the solution. Ensure the temperature and pH of the anesthetic bath are the same as the housing tank.[5][6]

  • Anesthesia Induction:

    • Gently transfer a single zebrafish into the anesthetic induction tank.

    • Start the stopwatch immediately.

    • Monitor the fish closely for the stages of anesthesia.[7] Key indicators include:

      • Loss of equilibrium (fish can no longer maintain an upright position).

      • Cessation of responsive movement to gentle tactile stimulation (e.g., tail pinch).

      • Reduced opercular (gill cover) movement. A consistent, slow rate indicates a stable anesthetic plane.[5][8][9][10]

  • Maintenance of Anesthesia (for procedures longer than a few minutes):

    • Once the desired anesthetic plane is reached, the fish can be removed for the procedure.

    • To maintain anesthesia, periodically irrigate the gills with the anesthetic solution using a pipette or a small pump.

  • Recovery:

    • After the procedure, immediately transfer the fish to the recovery tank containing fresh, well-aerated system water.

    • Monitor the fish for the return of normal swimming behavior and regular opercular movements. Record the time to full recovery.

Protocol 2: Injectable Anesthesia in Fish using a Combination of Metomidate and Ketamine

This protocol outlines a potential approach for injectable anesthesia in larger fish, where immersion anesthesia may be impractical. This combination leverages the sedative and stress-reducing effects of metomidate with the dissociative anesthetic properties of ketamine.[11]

Materials:

  • This compound

  • Ketamine hydrochloride

  • Sterile saline solution

  • Syringes (1 mL) with fine gauge needles (e.g., 27-30G)

  • Sedation tank with a low dose of a water-based anesthetic (e.g., buffered MS-222 or a low concentration of metomidate)

  • Monitoring equipment (e.g., Doppler for heart rate)

  • Recovery tank with fresh, aerated water

Procedure:

  • Pre-anesthetic Sedation:

    • To reduce stress and facilitate handling, lightly sedate the fish in a bath of buffered MS-222 (e.g., 25-50 mg/L) or a low concentration of Metomidate (e.g., 1-2 mg/L).

  • Preparation of Injectable Solution:

    • Prepare a sterile solution of Metomidate and Ketamine in saline. Suggested starting dosages to be administered intramuscularly (IM) are:

      • Metomidate: 1-2 mg/kg

      • Ketamine: 5-10 mg/kg

    • The exact dosages should be optimized based on the fish species and the desired depth and duration of anesthesia.

  • Injection:

    • Once the fish is sedated and can be handled safely, administer the combined anesthetic solution via intramuscular injection. The preferred injection site is typically the dorsal musculature, lateral to the dorsal fin.

  • Monitoring:

    • Continuously monitor the fish's vital signs, including:

      • Heart rate: Using a Doppler probe placed on the ventral midline, just caudal to the pectoral fins.[5][6]

      • Opercular movement: Observe the rate and regularity of gill movements.[8][9][10]

      • Response to stimuli: Periodically check for a response to a gentle tail pinch.

  • Recovery:

    • After the procedure, place the fish in a well-aerated recovery tank.

    • Monitor the fish until it regains its equilibrium and normal swimming behavior.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Synergistic action of Metomidate and Dexmedetomidine.

Experimental_Workflow_Fish_Anesthesia start Start prep_anesthetic Prepare Anesthetic Solution (Metomidate +/- Other Agent) start->prep_anesthetic transfer_fish Transfer Fish to Anesthetic Bath prep_anesthetic->transfer_fish monitor_induction Monitor Anesthetic Induction (Loss of Equilibrium, Opercular Rate) transfer_fish->monitor_induction monitor_induction->transfer_fish Not Anesthetized procedure Perform Experimental Procedure monitor_induction->procedure Anesthetized monitor_maintenance Monitor Anesthetic Depth (Heart Rate, Response to Stimuli) procedure->monitor_maintenance monitor_maintenance->procedure Stable recovery Transfer to Recovery Tank (Fresh, Aerated Water) monitor_maintenance->recovery Procedure Complete monitor_recovery Monitor Recovery (Return of Normal Behavior) recovery->monitor_recovery monitor_recovery->recovery Monitoring end End monitor_recovery->end Fully Recovered

Caption: General workflow for fish anesthesia experiments.

References

Application Notes and Protocols for the Use of Metomidate Hydrochloride in Amphibian Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on limited available scientific literature. Metomidate hydrochloride is not a commonly used anesthetic for amphibians, and its effects can be highly variable and species-specific. The primary study cited indicates that this compound is unsuitable as a sole anesthetic agent in leopard frogs (Rana pipiens) due to prolonged and unpredictable recovery times.[1][2] Extreme caution is advised, and thorough pilot studies are essential before using this compound in any amphibian species.

Introduction

This compound is an imidazole-based, non-barbiturate hypnotic agent that functions as a potent potentiator of the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[1][3] While it is primarily used for sedation and anesthesia in fish, its application in amphibian research is not well-documented.[1][2] This document summarizes the available data and provides a protocol based on a key study in leopard frogs (Rana pipiens).

The primary mechanism of action involves enhancing the affinity of GABA-A receptors for GABA, which increases the influx of chloride ions into neurons.[3] This leads to hyperpolarization of the neuronal membrane, dampening neural activity and resulting in sedation and loss of consciousness.[3] Additionally, metomidate is known to interfere with adrenal steroidogenesis, thereby reducing plasma corticosteroid levels.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a study on the use of this compound in leopard frogs (Rana pipiens).

Table 1: Anesthetic Induction and Recovery Parameters in Rana pipiens

ParameterMean Value / Range
Concentration 30 mg/L immersion bath
Number of Subjects (n) 11
Time to Loss of Righting Reflex 17.36 min
Time to Loss of Escape Response 17.82 min
Induction to Clinical Sedation Achieved in all 11 frogs
Induction to Surgical Anesthesia Achieved in 3 of 11 frogs (27%)
Duration of Surgical Anesthesia 9 - 20 min
Recovery Time 313 to >600 min (prolonged and variable)

Data sourced from Doss et al., 2014.[1][2]

Table 2: Physiological Parameters Monitored in Rana pipiens

ParameterMonitoring Status
Heart Rate Monitored
Gular Respiration Rate Monitored
Abdominal Respiration Rate Monitored
Righting Reflex Monitored
Superficial Pain Withdrawal Reflex Monitored
Deep Pain Withdrawal Reflex Monitored
Corneal Reflex Monitored
Palpebral Reflex Monitored
Escape Response Monitored

Data sourced from Doss et al., 2014.[1][2]

Experimental Protocols

The following protocol is adapted from the study conducted on leopard frogs (Rana pipiens).[1]

3.1. Materials

  • This compound powder

  • Amphibian Ringer's solution

  • Induction tank with an air stone for oxygenation

  • Recovery tank with fresh, aerated amphibian Ringer's solution

  • pH meter

  • Scale for weighing the animal

  • Monitoring equipment (e.g., Doppler for heart rate)

  • Moist paper towels

3.2. Anesthetic Solution Preparation

  • Prepare amphibian Ringer's solution.

  • Weigh the required amount of this compound powder to achieve a final concentration of 30 mg/L.

  • Dissolve the this compound in the amphibian Ringer's solution.

  • Measure and record the pH of the solution. In the cited study, the pH ranged from 7.63 to 7.75.[1][2] Buffering is important as unbuffered this compound in distilled water can result in a highly acidic solution (pH 4.5), which can cause stress and irritation to the amphibian.[1]

  • Aerate the solution using an air stone.

3.3. Anesthetic Induction

  • Place the frog in the 30 mg/L this compound immersion bath.

  • Continuously supply oxygen to the induction bath via an air stone.

  • Monitor the frog continuously for the loss of reflexes as detailed in Table 2. The induction period in the study was 60 minutes.[1][2]

  • Record the time to loss of the righting reflex and escape response.

3.4. Monitoring During Anesthesia

  • Continuously monitor heart rate, gular respiration, and abdominal respiration.

  • At defined intervals, assess the righting reflex, superficial and deep pain withdrawal reflexes, and corneal and palpebral reflexes to determine the depth of anesthesia.

3.5. Recovery

  • Once the procedure is complete, remove the frog from the induction solution.

  • Rinse the frog with fresh amphibian Ringer's solution to remove any residual anesthetic.

  • Transfer the frog to a recovery tank containing fresh, well-aerated amphibian Ringer's solution at an appropriate temperature (26.6°C was used in the study).[1][2]

  • After a significant period in the Ringer's solution (e.g., 210 minutes in the study), the frog can be transferred to a surface with moist paper towels to continue recovery.[2]

  • Monitor the frog until it has fully regained its righting reflex and exhibits normal behavior. Be prepared for extremely prolonged and variable recovery times.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway This compound Signaling Pathway Metomidate Metomidate hydrochloride GABA_A GABA-A Receptor Metomidate->GABA_A Binds to and potentiates Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens GABA GABA GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx CNS_depression CNS Depression (Anesthesia) Hyperpolarization->CNS_depression Leads to

Caption: Signaling pathway of this compound at the GABA-A receptor.

G cluster_workflow Experimental Workflow: Amphibian Anesthesia with Metomidate start Start prep_solution Prepare 30 mg/L Metomidate in Amphibian Ringer's start->prep_solution induction Immerse Amphibian in Solution prep_solution->induction monitor_induction Monitor Loss of Reflexes induction->monitor_induction anesthesia_achieved Surgical Anesthesia? monitor_induction->anesthesia_achieved procedure Perform Procedure anesthesia_achieved->procedure Yes rinse Rinse Amphibian with Fresh Ringer's anesthesia_achieved->rinse No (after 60 min) procedure->rinse recovery Transfer to Recovery Tank (Fresh Ringer's) rinse->recovery monitor_recovery Monitor for Return of Reflexes recovery->monitor_recovery end End monitor_recovery->end

Caption: Experimental workflow for amphibian anesthesia using Metomidate.

Important Considerations and Cautions

  • Species Variability: The data presented is for a single species, Rana pipiens. Dosages and effects are likely to vary significantly between different amphibian species.

  • Unsuitability as a Sole Agent: In leopard frogs, this compound was found to be unsuitable as a sole anesthetic agent due to inconsistent induction of surgical anesthesia and extremely prolonged and variable recovery.[1][2]

  • pH of Solution: It is crucial to buffer the anesthetic solution to a physiological pH (7.0-7.4) to avoid causing stress and irritation to the amphibian.[1]

  • Analgesia: Metomidate's analgesic properties in amphibians are not well-established. In mammals, it is considered to provide inadequate analgesia.[1] Therefore, the use of a supplemental analgesic should be strongly considered for any painful procedures.

  • Stress Response: While metomidate can reduce corticosteroid levels, it may not eliminate the psychological stress experienced by the animal.[1]

  • Side Effects: A darkening of skin color has been observed in frogs anesthetized with metomidate.[1] The exact cause is unknown but may be related to hormonal changes or metabolite accumulation.[1]

  • Ethical Considerations: All experimental protocols involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).[1] Due to the unpredictable nature of metomidate in amphibians, researchers must have a clear plan for supportive care during prolonged recovery.

Conclusion

The use of this compound in amphibian research is not well-established and carries significant risks, primarily related to inconsistent anesthetic depth and prolonged, unpredictable recovery. The available evidence suggests it is not a suitable sole anesthetic agent for leopard frogs.[1][2] Researchers considering the use of this compound should proceed with extreme caution, conduct thorough pilot studies on a small number of animals, and be prepared for potential adverse outcomes. Further research is necessary to evaluate its safety and efficacy in a wider range of amphibian species.

References

Troubleshooting & Optimization

Metomidate hydrochloride species-specific efficacy and dosage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the species-specific efficacy and dosage of metomidate hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an imidazole-based, non-barbiturate hypnotic agent that primarily acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system.[1][2] This potentiation of GABAergic neurotransmission leads to sedation and anesthesia.[3] Additionally, metomidate is a potent inhibitor of the enzyme 11β-hydroxylase (CYP11B1), which is crucial for the synthesis of cortisol.[3][4] This inhibition of steroidogenesis can reduce the stress response in animals.[1]

Q2: Is this compound effective across all species?

A2: No, the efficacy and safety of this compound are highly species-specific. It is widely used as a sedative and anesthetic in various fish species.[1][5][6] However, studies have shown it to be unsuitable as a sole anesthetic agent in amphibians like the leopard frog (Rana pipiens) due to prolonged and variable recovery times.[1][7] There is currently a lack of specific data on the efficacy and dosage of this compound in reptiles.

Q3: How does water pH affect the efficacy of this compound in aquatic species?

A3: Water pH is a critical factor influencing the efficacy of this compound. The drug is a weak base, and in acidic water (low pH), it exists predominantly in its ionized form.[1] This ionization can reduce its absorption across the gills, leading to longer induction times or reduced effectiveness.[1][6] It is recommended to buffer the anesthetic solution to a physiologically appropriate pH for the species being studied.[6]

Q4: What are the known contraindications for this compound?

A4: this compound is contraindicated in species that rely on accessory air-breathing organs for oxygen consumption, as sedation or anesthesia in these animals can lead to high mortality rates.[2] Caution should also be exercised in animals with pre-existing adrenal insufficiency due to the drug's inhibitory effect on cortisol production.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Prolonged or failed induction of anesthesia - Incorrect dosage for the species.- Low water pH reducing drug absorption.- Individual animal variability or resistance.- Insufficient drug concentration in the immersion bath.- Consult species-specific dosage tables and consider a dose adjustment.- Measure and buffer the pH of the anesthetic solution to the optimal range for the species.- Ensure accurate measurement of the drug and volume of water.- For highly resistant individuals, consider an alternative anesthetic agent.
Prolonged and variable recovery times - Overdosing.- Poor water quality in the recovery tank.- Hypoxia during anesthesia.- Species-specific sensitivity (e.g., amphibians).- Use the lowest effective dose for the shortest duration necessary.- Ensure the recovery tank has clean, well-aerated water at the appropriate temperature.- Provide gentle aeration or a slow water flow over the gills during recovery.- For species known to have prolonged recovery, be prepared for extended monitoring.
High mortality during or after anesthesia - Use in contraindicated species (e.g., air-breathers).- Overdosing.- Poor water quality (low oxygen, high ammonia).- Pre-existing health conditions in the animals.- Verify that the species is suitable for metomidate anesthesia.- Strictly adhere to recommended dosages and exposure times.- Maintain optimal water quality in both the anesthetic and recovery baths.- Use only healthy, acclimated animals for experiments.
Hyperexcitability during recovery - This is a known side effect in some fish species.- Provide a quiet, dimly lit recovery environment to minimize external stimuli.- Ensure the recovery tank is covered to prevent fish from jumping out.

Quantitative Data Summary

Table 1: this compound Efficacy in Fish Species
Species Dosage (mg/L) Purpose Induction Time Recovery Time Reference(s)
Ornamental Finfish (general)0.1 - 1.0SedationVariableVariable[5]
Ornamental Finfish (general)1.0 - 10.0AnesthesiaVariable20 - 90 min[2][8]
Convict Cichlid (Cichlasoma nigrofasciatum)1.0Sedation for transportNot specifiedNot specified[9]
Black Molly (Poecilia sphenops)0.2 - 1.0Sedation for transportNo significant effectNo significant effect[9]
Blue Acaris (Aequidens portalegrensis)10SedationNot specifiedNot specified[6]
Blue Acaris (Aequidens portalegrensis)30Anesthesia~7.5 minNot specified[6]
Platies (Xiphophorus maculatus)10 (at pH 7.8)Anesthesia< 10 minAssociated with hyperexcitability[6]
Platies (Xiphophorus maculatus)20 - 30 (at pH 6)Anesthesia< 10 minAssociated with hyperexcitability[6]
Goldfish (Carassius auratus)20 (at pH 6.2)AnesthesiaNot specifiedAssociated with hyperexcitability[6]
Neon Tetra (Paracheirodon innesi)40Euthanasia~38 min total exposureN/A[10]
Australian Rainbowfish (Melanotaenia australis)40Euthanasia~38 min total exposureN/A[10]
Various Ornamental Fish100Euthanasia35 - 96 min total exposureN/A[10]
Table 2: this compound Efficacy in Amphibian Species
Species Dosage (mg/L) Purpose Induction Time (Loss of Righting Reflex) Recovery Time Notes Reference(s)
Leopard Frog (Rana pipiens)30Anesthesia~17.4 min313 to >600 minUnsuitable as a sole anesthetic agent due to extremely prolonged and variable recovery. Surgical anesthesia was only achieved in 27% of subjects.[1][7]
Reptiles

There is a significant lack of published data on the use of this compound in reptile species. Standard anesthetic protocols for reptiles often involve other agents such as ketamine, medetomidine, propofol, and isoflurane.[11][12][13][14][15][16][17][18][19][20][21][22][23][24] Researchers are advised to consult with a veterinarian experienced in reptile anesthesia before considering the use of this compound in these species.

Experimental Protocols

Immersion Anesthesia Protocol for Fish

This protocol provides a general guideline for immersion anesthesia in fish. It is crucial to first determine the appropriate dosage for the specific species and size of fish by consulting relevant literature and performing preliminary trials on a small number of individuals.

Materials:

  • This compound powder

  • Anesthetic tank (appropriately sized for the fish)

  • Recovery tank with clean, well-aerated water from the home tank

  • Water from the home tank

  • Accurate weighing scale

  • Graduated cylinders or other volume measurement tools

  • Aeration source (e.g., air stone and pump)

  • pH meter and buffering agents (e.g., sodium bicarbonate) if necessary

  • Timer

  • Nets

Procedure:

  • Preparation:

    • Prepare the recovery tank with clean, well-aerated water from the home tank. Ensure the water temperature is the same as the home tank.

    • Measure the required volume of water from the home tank and place it in the anesthetic tank.

    • Calculate the amount of this compound powder needed to achieve the desired concentration.

    • Accurately weigh the this compound powder.

  • Solution Preparation:

    • In a separate container, dissolve the weighed this compound powder in a small volume of water from the anesthetic tank.

    • Once fully dissolved, add this stock solution to the anesthetic tank and mix thoroughly to ensure even distribution.

    • Measure the pH of the anesthetic solution. If it is outside the optimal range for the species, use a buffering agent to adjust it.

    • Aerate the anesthetic solution for several minutes before introducing the fish.

  • Induction:

    • Gently transfer the fish from the home tank to the anesthetic tank.

    • Start the timer immediately.

    • Continuously observe the fish for the stages of anesthesia (see Anesthetic Monitoring section).

    • Once the desired plane of anesthesia is reached, the procedure can be performed. If the procedure is to be done out of water, ensure the fish's gills are kept moist with the anesthetic solution.

  • Recovery:

    • Once the procedure is complete, gently transfer the fish to the recovery tank.

    • Monitor the fish closely for the return of normal opercular movements and the righting reflex.

    • To facilitate recovery, you can gently move the fish forward in the water to promote water flow over the gills.

    • Do not leave the fish unattended until it has regained its equilibrium and is swimming normally.

Anesthetic Monitoring in Fish

The depth of anesthesia in fish can be assessed by observing a series of physiological and behavioral changes.

Stage Description Signs
I Light SedationReduced swimming activity, decreased reactivity to external stimuli, normal equilibrium.
II Deep SedationLoss of equilibrium, slow and regular opercular movements.
III Light AnesthesiaTotal loss of equilibrium, slow and regular opercular movements, loss of reflex to gentle tail pinch.
IV Surgical AnesthesiaNo response to strong stimuli (e.g., fin clip), very slow and shallow opercular movements. Close monitoring is essential to prevent respiratory arrest.
V OverdoseCessation of opercular movements (respiratory arrest), followed by cardiac arrest. Immediate transfer to clean, aerated water and active resuscitation are required.

Visualizations

Signaling Pathways and Experimental Workflows

Metomidate_Mechanism_of_Action cluster_GABA GABA-A Receptor Modulation cluster_Cortisol Cortisol Synthesis Inhibition GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor binds to Metomidate_GABA Metomidate Hydrochloride Metomidate_GABA->GABA_Receptor positively modulates Chloride_Channel Chloride (Cl-) Channel Opening GABA_Receptor->Chloride_Channel activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Sedation Sedation & Anesthesia Hyperpolarization->Sedation results in Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Cortisol Cortisol (Stress Hormone) Deoxycortisol->Cortisol conversion by CYP11B1 11β-hydroxylase (CYP11B1) Metomidate_Cortisol Metomidate Hydrochloride Metomidate_Cortisol->CYP11B1 inhibits

This compound's Dual Mechanism of Action.

Immersion_Anesthesia_Workflow start Start prep_tanks Prepare Anesthetic and Recovery Tanks start->prep_tanks prep_solution Prepare Metomidate Solution & Buffer pH prep_tanks->prep_solution induction Induction: Transfer fish to anesthetic bath prep_solution->induction monitor_induction Monitor Anesthetic Depth (Stages I-IV) induction->monitor_induction procedure Perform Experimental Procedure monitor_induction->procedure Surgical Plane Reached recovery Recovery: Transfer fish to clean water monitor_induction->recovery Adverse Event or Overdose procedure->recovery monitor_recovery Monitor for Return of Equilibrium and Respiration recovery->monitor_recovery end End monitor_recovery->end Full Recovery

General Experimental Workflow for Immersion Anesthesia.

References

How to minimize respiratory depression with Metomidate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Etomidate hydrochloride while minimizing the risk of respiratory depression in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Etomidate hydrochloride? A1: Etomidate is a unique imidazole-based hypnotic agent that acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It binds to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1][3] This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and dampening neural excitability.[2] Etomidate's binding site is located in the transmembrane section of the GABA-A receptor, between the alpha and beta subunits.[4]

Q2: How does Etomidate's effect on respiration compare to other intravenous anesthetics? A2: Preclinical and clinical evidence consistently shows that Etomidate has a more favorable respiratory profile compared to other intravenous anesthetics like propofol and barbiturates.[1][5] It produces less apnea and has minimal effects on respiratory function.[5][6][7] While induction doses can occasionally lead to brief periods of apnea or hyperventilation, ventilation is generally not significantly affected, and arterial carbon dioxide tension (PaCO2) is only slightly increased, if at all.[3][7][8]

Q3: Which specific GABA-A receptor subtypes are involved in Etomidate's effects? A3: Etomidate exhibits selectivity for different GABA-A receptor subtypes. The hypnotic and anesthetic (loss of consciousness) effects are primarily mediated through its action on β3-containing receptors, while the sedative properties are mediated by β2-containing receptors.[9] This distinction highlights that the mechanisms for sedation and anesthesia can be separated at the molecular level.[9]

Q4: What are the primary risk factors for Etomidate-induced respiratory depression? A4: The primary risk factors include:

  • High Doses or Rapid Injection: Overdose can occur from too rapid or repeated injections, leading to cardiorespiratory depression.[3][10]

  • Co-administration with other CNS Depressants: The risk of respiratory depression is significantly increased when Etomidate is used concurrently with other drugs that depress the central nervous system, such as opioids (e.g., fentanyl) and benzodiazepines (e.g., midazolam).[3][7][11]

  • Pre-existing Conditions: While Etomidate is noted for its hemodynamic stability, caution should be exercised in animals with compromised cardiorespiratory function.[5][12]

Troubleshooting Guide

Problem: The experimental animal exhibits significant respiratory depression (e.g., apnea, severe bradypnea) after Etomidate administration.

  • Immediate Action:

    • Discontinue Administration: Immediately stop any ongoing infusion of Etomidate.[3]

    • Ensure Patent Airway: Check that the animal's airway is clear. If necessary, establish a definitive airway (e.g., endotracheal intubation).[3][13]

    • Provide Ventilatory Support: Administer oxygen and assist ventilation as required to maintain adequate oxygenation.[3]

  • Underlying Cause Analysis:

    • Dosage: Was the administered dose appropriate for the species and weight? Overdosing is a primary cause of severe respiratory depression.[3][10]

    • Drug Interaction: Was Etomidate co-administered with an opioid or benzodiazepine? The synergistic effects can potentiate respiratory depression.[7][14] Induction with opioids can increase the duration of apnea compared to other agents.[8]

    • Rate of Injection: Was the drug administered too rapidly? A rapid bolus can lead to a more pronounced drop in blood pressure and respiratory function.[3]

  • Preventative Measures for Future Experiments:

    • Dose Titration: Administer Etomidate slowly and titrate "to effect" to achieve the desired level of anesthesia with the minimum necessary dose.[7]

    • Use Co-induction Agents: Consider using a co-induction agent like a benzodiazepine (e.g., midazolam). This can significantly reduce the required dose of Etomidate, thereby lowering the risk of side effects.[7][15]

    • Implement Comprehensive Monitoring: Continuously monitor respiratory rate, tidal volume, oxygen saturation (SpO2), and end-tidal CO2 (capnography) throughout the procedure.[13][16]

Data Presentation

Table 1: Recommended Dosing Ranges for Etomidate in Different Species

SpeciesRecommended Dose (IV)Context / NotesCitation(s)
Human (Clinical)0.2 - 0.3 mg/kgStandard induction dose.[3]
Mouse0.3 - 10 mg/kgDose-dependent effects observed in experimental studies.[6]
Canine~3.0 mg/kgUsed for induction prior to isoflurane maintenance.[17]
Feline0.84 - 1.39 mg/kgDose required for intubation can be reduced with midazolam co-induction.[15]

Table 2: Effect of Co-medication on Etomidate Requirements and Respiratory Events

Study PopulationCo-medication / PremedicationEffectCitation(s)
Healthy CatsMidazolam (0.3 mg/kg)Reduced required Etomidate dose from 1.39 mg/kg to 0.84 mg/kg.[15]
Human PatientsOpioid (papaveretum)27% incidence of apnea post-Etomidate induction.[11]
Human PatientsNon-narcotic (diazepam)40% incidence of apnea post-Etomidate induction.[11]

Experimental Protocols

Protocol: Assessing Respiratory Effects of Etomidate in a Rodent Model

This protocol provides a generalized workflow for quantifying the respiratory effects of Etomidate. Researchers must adapt dosages and procedures according to their specific animal model, experimental goals, and institutional (IACUC) guidelines.

  • Animal Preparation & Baseline Measurement:

    • Acclimatize the animal (e.g., rat, mouse) to the monitoring apparatus, such as a whole-body plethysmography chamber, to minimize stress.

    • Establish a catheter in a suitable blood vessel (e.g., femoral or carotid artery) for blood gas analysis if required by the experimental design.[14]

    • Allow the animal to rest until vital signs are stable.

    • Record baseline respiratory parameters for at least 15-30 minutes. Key parameters include:

      • Respiratory Rate (fR)

      • Tidal Volume (VT)[16]

      • Minute Ventilation (MV = fR x VT)[16]

      • Arterial blood gases (PaO2, PaCO2) if applicable.[14]

  • Drug Administration:

    • Prepare Etomidate hydrochloride solution at the desired concentration.

    • Administer the drug intravenously (IV) or intraperitoneally (IP). Titrate the dose slowly if administering IV to observe the onset of effects. For comparative studies, a standardized bolus dose is often used.[6]

    • For drug interaction studies, administer the interacting drug (e.g., an opioid) at a predetermined time point before or with the Etomidate injection.[14]

  • Data Collection & Monitoring:

    • Continuously record all respiratory parameters throughout the experiment.

    • Collect data at specific time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes) to characterize both the peak effect and the duration of action.[8][18]

    • Simultaneously monitor the level of sedation/anesthesia (e.g., loss of righting reflex) to correlate with respiratory changes.

    • Monitor core body temperature and maintain normothermia (e.g., using a heating pad), as hypothermia can independently depress respiration.[13]

  • Recovery Phase:

    • Continue monitoring until the animal has fully recovered from the anesthetic effects (e.g., return of the righting reflex, normal motor activity).

    • Provide supportive care as needed (e.g., supplemental oxygen).

    • Ensure the animal has access to food and water upon full recovery.[13]

Visualizations

Etomidate_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel (Closed) Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Etomidate Etomidate Etomidate->GABA_A Binds to α/β subunit interface Etomidate->Chloride_Channel Enhances affinity for GABA, promoting channel opening GABA GABA GABA->GABA_A Binds & Activates

Caption: Mechanism of Etomidate action at the GABA-A receptor.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_post Phase 3: Post-Procedure A1 Animal Acclimatization (e.g., Plethysmography Chamber) A2 Surgical Preparation (if applicable, e.g., catheterization) A1->A2 A3 Stabilization Period A2->A3 B1 Record Baseline Vitals (fR, VT, SpO2, ETCO2) for 15-30 min A3->B1 Start Experiment B2 Administer Vehicle or Drug (Etomidate +/- Interacting Agent) B1->B2 B3 Continuous Monitoring & Data Collection at Time Points (e.g., T=1, 5, 15, 30, 60 min) B2->B3 C1 Monitor During Recovery (until return of righting reflex) B3->C1 End Data Collection C2 Provide Supportive Care C1->C2 C3 Data Analysis (Compare baseline vs. post-drug) C2->C3

Caption: Workflow for assessing Etomidate-induced respiratory depression.

Mitigation_Strategy cluster_risks Risk Factors cluster_mitigation Mitigation Strategies RespDep Risk of Respiratory Depression Titrate Dose Titration (Administer to effect) RespDep->Titrate Minimize CoInduce Co-induction Agents (e.g., Midazolam to lower dose) RespDep->CoInduce Reduce Monitor Continuous Monitoring (Capnography, SpO2) RespDep->Monitor Detect Support Airway Management & Ventilatory Support RespDep->Support Treat Dose High Dose / Rapid Injection Dose->RespDep CoMeds Co-administration of CNS Depressants (Opioids, Benzodiazepines) CoMeds->RespDep Health Underlying Health Status Health->RespDep

Caption: Factors influencing and mitigating respiratory depression risk.

References

Technical Support Center: Optimizing Metomidate Hydrochloride for Fish Sedation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metomidate hydrochloride (HCL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Metomidate HCL for fish sedation and anesthesia. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in fish?

A1: this compound is a non-barbiturate hypnotic agent effective for sedation and anesthesia in fish.[1][2] It is thought to be absorbed through the gills and into the bloodstream, where it acts on the central nervous system to induce sedation or anesthesia.[3][4] An important characteristic of Metomidate is its ability to suppress the cortisol stress response, which is often triggered by handling and anesthesia.[1][5][6]

Q2: What are the general concentration ranges for sedation and anesthesia?

A2: The recommended concentration of this compound varies depending on the desired level of sedation and the fish species.

  • For sedation: 0.1–1.0 mg/L of water.[7]

  • For anesthesia: 1.0–10.0 mg/L of water.[7] It is crucial to perform dose-response trials on a small subset of fish before treating a large group.[8]

Q3: How long does it take for fish to become sedated and to recover?

A3: Induction times for sedation are typically short. Recovery to a normal state generally occurs within 20 to 90 minutes after the fish is transferred to clean, well-oxygenated water.[3] The duration of anesthesia should not exceed 60 minutes, and sedation should not extend beyond 8 hours.[3]

Q4: Are there any contraindications for the use of this compound?

A4: Yes, this compound is contraindicated for use in fish acclimated to highly acidic waters (pH 5.0 or below), as this can lead to significant mortality, particularly in cichlids.[3][9] It should also not be used in fish species that rely on accessory air-breathing organs.[3] Additionally, it is not approved for use in fish intended for human consumption.[3][8] Do not repeat sedation or anesthesia within a 24-hour period.[3]

Q5: Does water quality affect the efficacy of this compound?

A5: Yes, water parameters, especially pH, can significantly impact the effectiveness of Metomidate. A neutral pH of approximately 7.0 is considered most desirable.[3] In water with low alkalinity, buffering with sodium bicarbonate may be necessary to maintain a stable pH.[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Mortality Incorrect dosage (too high).Conduct dose-response trials on a small group of fish to determine the optimal concentration.
Low water pH.Buffer the water to a neutral pH (around 7.0), especially when working with species sensitive to acidic conditions like cichlids.[3][9]
Use with air-breathing species.Metomidate is contraindicated for species with accessory air-breathing organs.[3]
Prolonged Induction or Recovery Incorrect dosage (too low for induction, too high for recovery).Adjust the concentration based on pilot studies.
Species-specific differences.Be aware that different species respond differently. For example, Knifefish have shown prolonged induction and recovery times.[9]
Poor water quality in recovery tank.Ensure the recovery tank has clean, well-oxygenated water of the appropriate temperature and pH.[7] Gently moving the fish forward in the water can aid recovery by promoting water flow over the gills.[7]
Hyperexcitability During Recovery This is a known side effect in some species.Monitor fish closely during recovery in a quiet, dimly lit environment to minimize stress.[7]
Fish Not Reaching Desired Sedation Level Concentration is too low.Gradually increase the concentration, monitoring the fish closely.
Water chemistry interactions.Check and adjust water pH and alkalinity.[7][9]
Transient Muscle Spasms During Anesthesia This is a known potential side effect of Metomidate.This is generally a transient effect and should resolve. Monitor the fish's vital signs.[3]

Data on this compound Concentrations for Sedation and Anesthesia

Table 1: Recommended Concentrations for Sedation and Anesthesia

Effect Concentration Range (mg/L) Fish Groups
Sedation0.1 - 1.0General ornamental fish.[7]
Anesthesia1.0 - 10.0General ornamental fish.[7]
Sedation (Canada)0.25 - 1.0Aquarium and non-food fish species.[3]
Anesthesia (Canada)5.0 - 10.0Aquarium and non-food fish species.[3]

Table 2: Species-Specific Concentration Data

Species Concentration (mg/L) Effect Induction Time Recovery Time Notes
Convict Cichlids (Cichlasoma nigrofasciatum)1.0Sedation (shipping)--Reduced mortality and improved saleability.[1][10][11][12]
Black Mollies (Poecilia sphenops)0.2, 0.5, 1.0Sedation (shipping)--No significant effect detected at these concentrations.[1][10]
Blue Acaras (Aequidens portalegrensis)10Sedation--Acclimated to neutral pH.[9]
Blue Acaras (Aequidens portalegrensis)30Anesthesia~7.5 minutes-Acclimated to neutral pH.[9]
Platies (Xiphophorus maculatus)20 - 30Anesthesia< 10 minutes-At pH 6.0.[9]
Platies (Xiphophorus maculatus)10Anesthesia< 10 minutes-At pH 7.8.[9]
Goldfish (Carassius auratus)20Anesthesia--At pH 6.2; 30 mg/L was lethal.[9]

Experimental Protocols

Protocol 1: Determining Optimal Sedation Concentration

This protocol outlines the steps to determine the effective concentration of this compound for sedating a specific fish species.

  • Preparation:

    • Prepare a stock solution of this compound.

    • Set up several small experimental tanks with identical, clean, and well-aerated water from the main holding system.

    • Measure and record baseline water quality parameters (pH, temperature, dissolved oxygen).

    • Select a small group of healthy fish for the trial and do not feed them for 12-24 hours prior to the experiment.[6]

  • Dose-Response Trial:

    • Prepare a range of this compound concentrations based on literature values (e.g., 0.1, 0.2, 0.5, 1.0 mg/L).[1][7][10][11]

    • Introduce a small number of fish (e.g., 3-5) into each experimental tank.

    • Observe and record the time to reach the desired level of sedation (e.g., loss of equilibrium, reduced opercular rate).

  • Recovery:

    • Once the desired sedation level is reached, transfer the fish to a recovery tank with clean, well-oxygenated water.

    • Monitor and record the time to full recovery (e.g., return of normal swimming behavior and equilibrium).

  • Analysis:

    • Analyze the data to determine the lowest effective concentration that provides the desired level of sedation with a smooth and timely recovery.

Protocol 2: Anesthesia for Minor Procedures

This protocol provides a general workflow for anesthetizing fish for minor surgical procedures or detailed examinations.

  • Pre-Anesthesia:

    • Fast the fish for 12-24 hours.[6]

    • Prepare the anesthetic bath with the predetermined optimal concentration of this compound. Ensure the water is well-aerated and at the same temperature and pH as the holding tank.[7]

    • Prepare a separate, clean recovery tank.

  • Induction:

    • Carefully place the fish in the anesthetic bath.

    • Monitor the fish continuously for the stages of anesthesia. Anesthesia is typically reached when there is a total loss of equilibrium and no response to tactile stimuli.[3]

  • Procedure:

    • Once the desired plane of anesthesia is reached, remove the fish from the bath.

    • Place the fish on a surgical table or in a V-shaped trough.

    • To maintain anesthesia for longer procedures, you can irrigate the gills with a maintenance dose of the anesthetic solution.[7]

  • Recovery:

    • After the procedure, immediately transfer the fish to the recovery tank.

    • Monitor the fish until it regains its equilibrium and normal swimming behavior.[7]

Visualizations

Experimental_Workflow_for_Metomidate_Sedation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Procedure prep_stock Prepare Stock Solution setup_tanks Setup Experimental & Recovery Tanks measure_water Measure Water Parameters (pH, Temp) select_fish Select & Fast Fish (12-24h) dose_prep Prepare Test Concentrations select_fish->dose_prep introduce_fish Introduce Fish to Anesthetic Bath dose_prep->introduce_fish monitor_induction Monitor & Record Induction Time introduce_fish->monitor_induction transfer_recovery Transfer to Recovery Tank monitor_induction->transfer_recovery monitor_recovery Monitor & Record Recovery Time transfer_recovery->monitor_recovery analyze_data Analyze Data & Determine Optimal Dose monitor_recovery->analyze_data

Caption: Workflow for determining optimal Metomidate HCL concentration.

Troubleshooting_Metomidate_Sedation start Start Troubleshooting issue What is the primary issue? start->issue high_mortality High Mortality issue->high_mortality High Mortality prolonged_recovery Prolonged Recovery issue->prolonged_recovery Prolonged Recovery ineffective_sedation Ineffective Sedation issue->ineffective_sedation Ineffective Sedation check_ph Is water pH < 6.0? high_mortality->check_ph buffer_water Buffer water to neutral pH (~7.0) check_ph->buffer_water Yes check_dose Is dose too high? check_ph->check_dose No reduce_dose Reduce concentration. Conduct dose-response trial. check_dose->reduce_dose Yes check_species Is it an air-breathing species? check_dose->check_species No stop_use Discontinue use. Metomidate is contraindicated. check_species->stop_use Yes end Consult Literature for Species-Specific Data check_species->end No check_recovery_water Is recovery water clean & well-oxygenated? prolonged_recovery->check_recovery_water improve_recovery_water Improve recovery water quality. check_recovery_water->improve_recovery_water No check_dose2 Was the concentration or duration excessive? check_recovery_water->check_dose2 Yes reduce_dose2 Reduce concentration or duration of exposure. check_dose2->reduce_dose2 Yes reduce_dose2->end check_dose3 Is concentration too low? ineffective_sedation->check_dose3 increase_dose Gradually increase concentration. check_dose3->increase_dose Yes check_ph2 Check and adjust water pH. check_dose3->check_ph2 No check_ph2->end

Caption: Troubleshooting decision tree for Metomidate HCL use in fish.

References

Challenges in using Metomidate hydrochloride for long procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metomidate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in experimental settings, with a particular focus on challenges encountered during long procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-barbiturate hypnotic agent that acts as a potent and selective inhibitor of the 11β-hydroxylase enzyme.[1][2] This enzyme is critical in the adrenal gland for the synthesis of cortisol.[1] By inhibiting this enzyme, Metomidate reduces cortisol production.[1] It also potentiates the activity of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), by binding to GABA-A receptors, which leads to sedation and hypnosis.[3]

Q2: What is the most significant challenge when using this compound for long procedures?

A2: The most significant challenge is the dose-dependent suppression of adrenocortical function.[4] This is a direct result of its mechanism of action, the inhibition of 11β-hydroxylase, which leads to a decrease in the production of crucial corticosteroids like cortisol and aldosterone.[2] During long procedures requiring continuous infusion or repeated doses, this suppression can become clinically significant, potentially leading to adrenal insufficiency.[1][5]

Q3: How long does the adrenal suppression last after a single dose of a similar compound, etomidate?

A3: Studies on the closely related compound etomidate have shown that adrenal suppression can be a prolonged issue. Even a single bolus of etomidate can negatively impact adrenal function for at least 24 hours in children with meningococcal sepsis.[6] In 80% of patients, etomidate-induced adrenal inhibition was observed at 12 hours, with most patients' suppression resolving by 48 hours.[7] For this reason, continuous infusion of etomidate is no longer recommended due to the risks of sustained suppression of endogenous cortisol and aldosterone production.[7]

Q4: What are the other potential side effects of this compound?

A4: Besides adrenal suppression, other potential side effects of this compound, primarily observed in veterinary medicine, include:

  • Respiratory depression: A reduction in the effectiveness of breathing.[8]

  • Hypotension: Low blood pressure due to the widening of blood vessels.[8]

  • Bradycardia: A slower than normal heart rate.[8]

  • Myoclonus: Sudden, involuntary muscle jerks.[8]

  • Nausea and vomiting. [8]

  • Prolonged recovery times , especially with high doses.[8]

Q5: Are there any known drug interactions with this compound?

A5: Yes. Given its inhibitory effect on cytochrome P450 enzymes, Metomidate can interact with other drugs.[1][2] Drugs metabolized by these enzymes could have their levels altered, potentially leading to increased toxicity or reduced efficacy.[1] Co-administration with other central nervous system depressants can lead to enhanced sedative effects, respiratory depression, and hypotension.[9]

Troubleshooting Guides

Issue 1: Signs of Adrenal Insufficiency During a Long Procedure
  • Symptoms: Unexplained hypotension, lethargy, or electrolyte imbalances in the experimental subject.

  • Troubleshooting Steps:

    • Monitor Vital Signs: Continuously monitor blood pressure and heart rate.

    • Assess Hormone Levels: If feasible within the experimental protocol, collect blood samples to measure cortisol and ACTH levels. A low cortisol level with a high ACTH level is indicative of primary adrenal suppression.

    • Reduce Infusion Rate: If using a continuous infusion, consider reducing the rate to the minimum effective dose for sedation.

    • Consider Alternatives: For extremely long procedures, consider alternative anesthetic agents that do not have a significant impact on adrenal function.

    • Fluid and Electrolyte Support: Provide appropriate fluid and electrolyte support to manage hypotension and any imbalances.

Issue 2: Prolonged Recovery Time Post-Procedure
  • Symptoms: The subject remains sedated for an extended period after the cessation of Metomidate administration.

  • Troubleshooting Steps:

    • Review Dosage: Ensure that the total dose administered was within the recommended range for the species and duration of the procedure.

    • Supportive Care: Provide a warm and quiet environment for recovery. Continue to monitor vital signs until the subject is fully ambulatory.

    • Check for Drug Interactions: Review all other compounds administered during the procedure to identify any potential synergistic effects that could prolong sedation.

    • Future Protocols: For future experiments, consider a dose reduction or the use of a reversal agent if one is available and appropriate for the experimental model.

Data Summary

Table 1: Effects of Etomidate (a close analogue of Metomidate) on Adrenal Function

ParameterEffect of Etomidate AdministrationReference
Cortisol Levels Significant decrease[10][11][12]
Aldosterone Levels Significant decrease[10][12]
11-Deoxycortisol Levels Significant increase[13][14]
ACTH Levels Significant increase (due to loss of negative feedback)[10][13]
Duration of Suppression Can last for at least 24 hours after a single dose[6][15]

Experimental Protocols

Protocol 1: Assessment of Adrenocortical Function Following Metomidate Administration

This protocol is adapted from studies on etomidate to assess the impact of Metomidate on adrenal function.

  • Animal Model: Select the appropriate animal model for the research question.

  • Baseline Sampling: Prior to the administration of Metomidate, collect a baseline blood sample to measure plasma cortisol, aldosterone, and ACTH levels.

  • Metomidate Administration: Administer this compound according to the planned experimental protocol (e.g., single bolus or continuous infusion).

  • Post-Administration Sampling: Collect blood samples at predetermined time points during and after the procedure (e.g., 1, 2, 4, 8, and 24 hours post-administration).

  • Hormone Analysis: Analyze the plasma samples for cortisol, aldosterone, and ACTH concentrations using appropriate assay kits (e.g., ELISA or RIA).

  • ACTH Stimulation Test (Optional): To further assess adrenal responsiveness, an ACTH stimulation test can be performed.

    • Administer a standard dose of synthetic ACTH (cosyntropin).

    • Collect blood samples at baseline and 30 and 60 minutes post-ACTH administration.

    • A blunted cortisol response to ACTH stimulation indicates adrenal suppression.[16]

  • Data Analysis: Compare the post-administration hormone levels to the baseline levels to determine the extent and duration of adrenal suppression.

Visualizations

Cortisol_Synthesis_Inhibition cluster_adrenal_cortex Adrenal Cortex Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol Enzyme 11β-hydroxylase Metomidate Metomidate hydrochloride Metomidate->Enzyme Inhibits

Caption: Inhibition of Cortisol Synthesis by this compound.

Long_Procedure_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure start Start: Experimental Plan baseline Baseline Data Collection (Vitals, Blood Sample) start->baseline induction Anesthesia Induction (this compound) baseline->induction maintenance Anesthesia Maintenance (Continuous Infusion / Boluses) induction->maintenance monitoring Continuous Monitoring (Vitals, Anesthetic Depth) maintenance->monitoring sampling Intra-procedural Sampling (Optional) maintenance->sampling monitoring->maintenance Adjust Dose check1 Check for Adverse Effects monitoring->check1 cessation Cessation of Metomidate sampling->cessation recovery Recovery Period cessation->recovery post_monitoring Post-Procedure Monitoring (Vitals, Behavior) recovery->post_monitoring check2 Assess Recovery Quality recovery->check2 final_sampling Final Data Collection post_monitoring->final_sampling end End of Experiment final_sampling->end

Caption: Experimental Workflow for Long Procedures with Metomidate.

References

Technical Support Center: Metomidate Hydrochloride in Aquatic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using metomidate hydrochloride in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and its impact on water quality.

Issue 1: Unexpected Changes in Water pH After Adding this compound

  • Question: We observed a significant drop in pH after adding this compound to our experimental tank. Is this normal, and how can we mitigate it?

  • Answer: Yes, this can be an expected outcome, particularly at higher concentrations of this compound. The hydrochloride salt form of the compound can contribute to a decrease in pH. In a study on the euthanasia of ornamental fish, it was noted that higher doses of this compound have an acidifying nature.[1][2] To counteract this, the researchers buffered the water with sodium bicarbonate to maintain a stable pH.[1][2]

    Troubleshooting Steps:

    • Monitor pH: Continuously monitor the pH of your water after the addition of this compound.

    • Buffer the Solution: If a significant pH drop is observed, add a buffering agent like sodium bicarbonate. The amount to add will depend on the initial water alkalinity and the concentration of this compound used. It is recommended to add the buffer incrementally and monitor the pH until the desired level is reached.

    • Pre-buffer: For future experiments, consider preparing a buffered stock solution of this compound or pre-buffering the experimental water to the target pH before adding the compound.

Issue 2: Inconsistent Sedative Effects of this compound

  • Question: We are observing variable sedation levels in our fish even when using the same concentration of this compound. What could be the cause?

  • Answer: Several factors can influence the efficacy of this compound. Water quality parameters such as pH and temperature can affect the activity of chemical compounds in aquatic systems. Additionally, the physiological state of the fish, including species, age, and stress levels, can play a role.

    Troubleshooting Steps:

    • Standardize Water Quality: Ensure that water quality parameters (pH, temperature, alkalinity) are consistent across all experimental tanks.

    • Acclimatize Fish: Properly acclimate the fish to the experimental conditions before introducing the this compound to minimize stress.

    • Verify Concentration: Double-check the preparation of your this compound stock solution and the final concentration in the experimental tanks.

    • Consider Species-Specific Differences: Be aware that different fish species may have varying sensitivities to this compound. A dose that is effective for one species may not be for another.

Issue 3: Elevated Ammonia Levels in Experimental Tanks

  • Question: We are noticing a spike in ammonia levels in our tanks treated with this compound. Is the compound causing this?

  • Answer: While some studies have shown no significant effect of this compound on total ammonia nitrogen (TAN) during short-term transport, other factors related to sedation could indirectly contribute to ammonia spikes in a closed system over a longer duration.[3][4] Sedated fish may have reduced gill perfusion, which can affect ammonia excretion.

    Troubleshooting Steps:

    • Monitor Ammonia: Regularly test for total ammonia nitrogen (TAN) and un-ionized ammonia (NH3), as the latter is more toxic to fish.

    • Ensure Proper Filtration: Maintain adequate biological filtration in your experimental system to process ammonia.

    • Water Exchange: If ammonia levels rise to a critical point, perform a partial water change with clean, conditioned water.

    • Reduce Feeding: Minimize or stop feeding during the experimental period to reduce the metabolic production of ammonia.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in fish?

A1: this compound is a non-barbiturate hypnotic agent that acts on the central nervous system.[5] Its primary mechanism is the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system.[5] Metomidate binds to the GABA-A receptor, enhancing its affinity for GABA.[5] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability, which results in sedation.[5]

Q2: How does this compound generally impact key water quality parameters?

A2: Based on available research, the impact of this compound on key water quality parameters at typical sedative doses (0.1-1.0 mg/L) appears to be minimal. One study found no significant effect on pH, total ammonia nitrogen (TAN), or carbon dioxide during a 48-hour simulated transport.[3][4] Another study observed that the pH in the control group was lower than in the metomidate-treated groups, and dissolved oxygen was higher in the high-dose group (1.0 mg/L) compared to the control and low-dose groups.[3][4] However, at higher concentrations used for euthanasia (e.g., 40-1000 mg/L), this compound can have an acidifying effect on the water, necessitating the use of a buffer like sodium bicarbonate.[1][2]

Q3: Are there established protocols for testing the effects of this compound on water quality?

A3: While there isn't a single, standardized protocol specifically for this compound, you can adapt general methods for testing the effects of chemicals on aquatic environments. A detailed experimental protocol based on published studies is provided in the "Experimental Protocols" section below.

Q4: How can I measure the concentration of this compound in water?

A4: The concentration of this compound in water can be determined using analytical chemistry techniques. High-performance liquid chromatography (HPLC) is a suitable method for the separation and quantification of metomidate.[6][7] For more sensitive and specific analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used.[8] These methods typically involve sample preparation, chromatographic separation, and detection.

Data on Water Quality Parameters

The following tables summarize the quantitative data from a study by Kilgore et al. (2009) investigating the use of this compound (MH) as a shipping additive for Convict Cichlids and Black Mollies.[3][4]

Table 1: Post-transport Water Physicochemical Variables for Convict Cichlids

Metomidate HCl (mg/L)Total Ammonia Nitrogen (TAN) (mg/L)Un-ionized Ammonia (UIA) (mg/L)pHDissolved Oxygen (DO) (mg/L)Temperature (°C)
0.0 (Control) 1.8 ± 0.30.024 ± 0.0057.1 ± 0.15.2 ± 0.424.1 ± 0.1
0.2 1.7 ± 0.20.027 ± 0.0057.2 ± 0.15.3 ± 0.324.1 ± 0.1
0.5 1.6 ± 0.20.027 ± 0.0057.2 ± 0.05.5 ± 0.324.1 ± 0.1
1.0 1.5 ± 0.20.025 ± 0.0047.2 ± 0.15.9 ± 0.424.1 ± 0.1

Data are presented as mean ± SD.

Table 2: Post-transport Water Physicochemical Variables for Black Mollies

Metomidate HCl (mg/L)Total Ammonia Nitrogen (TAN) (mg/L)Un-ionized Ammonia (UIA) (mg/L)pHDissolved Oxygen (DO) (mg/L)Temperature (°C)
0.0 (Control) 1.2 ± 0.20.012 ± 0.0026.9 ± 0.15.0 ± 0.424.1 ± 0.1
0.2 1.1 ± 0.20.012 ± 0.0037.0 ± 0.15.2 ± 0.324.1 ± 0.1
0.5 1.1 ± 0.20.013 ± 0.0037.0 ± 0.15.3 ± 0.324.1 ± 0.1
1.0 1.0 ± 0.20.011 ± 0.0027.0 ± 0.15.5 ± 0.424.1 ± 0.1

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Evaluating the Impact of this compound on Water Quality During Simulated Transport

This protocol is adapted from the methodology described by Kilgore et al. (2009).[3][4]

1. Preparation of this compound (MH) Solutions:

  • Prepare a stock solution of MH (e.g., 1 mg/mL) in deionized water.
  • Prepare batches of the desired final concentrations (e.g., 0.0, 0.2, 0.5, and 1.0 mg/L) by diluting the stock solution with aerated well water or dechlorinated tap water. The control group will use well water alone.

2. Experimental Setup:

  • Use standardized containers for the experiment (e.g., polyethylene shipping bags).
  • Fill each container with a specific volume of the prepared MH solution (e.g., 2.5 L).
  • Randomly assign containers to each treatment group.

3. Fish Acclimation and Introduction:

  • Acclimate the experimental fish species to laboratory conditions.
  • Withhold feed for 48 hours prior to the experiment to reduce ammonia excretion.
  • Introduce a specific number of fish into each container.

4. Simulated Transport:

  • Seal the containers with pure oxygen.
  • Place the containers in insulated boxes to mimic transport conditions.
  • Maintain the simulated transport for a set duration (e.g., 24 hours).

5. Water Quality Analysis:

  • Immediately after the simulated transport, open the containers and measure the following water quality parameters:
  • Total Ammonia Nitrogen (TAN) and pH: Use a water quality test kit (e.g., HACH Freshwater Fish Farmer's Kit, Model FF-1A).
  • Dissolved Oxygen (DO) and Temperature: Use a calibrated dissolved oxygen meter (e.g., YSI Model 55).
  • Calculate the un-ionized ammonia (UIA) concentration for each sample using the measured TAN, pH, and temperature values.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a multiple comparison test) to determine significant differences between the treatment groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_transport Simulated Transport cluster_analysis Analysis prep_stock Prepare MH Stock Solution (1 mg/mL) prep_solutions Prepare Treatment Solutions (0.0, 0.2, 0.5, 1.0 mg/L) prep_stock->prep_solutions fill_bags Fill Shipping Bags with Treatment Solutions prep_solutions->fill_bags add_fish Introduce Fish to Bags fill_bags->add_fish acclimate_fish Acclimate Fish (48h fasting) acclimate_fish->add_fish seal_bags Seal Bags with Oxygen add_fish->seal_bags transport Simulate Transport (24h) seal_bags->transport measure_params Measure Water Quality Parameters (pH, DO, TAN, Temp) transport->measure_params calc_uia Calculate Un-ionized Ammonia (UIA) measure_params->calc_uia stat_analysis Statistical Analysis (ANOVA) calc_uia->stat_analysis

Caption: Experimental workflow for assessing the impact of this compound on water quality.

gaba_signaling Metomidate Metomidate Hydrochloride GABA_Receptor GABA-A Receptor Metomidate->GABA_Receptor Binds & Potentiates Chloride_Channel Chloride Ion Channel (Closed) Chloride_Channel_Open Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel_Open Opens GABA GABA GABA->GABA_Receptor Binds Neuron Neuron Chloride_Channel_Open->Neuron Chloride Influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Sedation Sedation Hyperpolarization->Sedation Results in

Caption: Simplified signaling pathway of this compound's sedative effect via the GABA-A receptor.

References

Overcoming Metomidate hydrochloride resistance in fish

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Metomidate Hydrochloride Applications in Aquaculture Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as an anesthetic in fish. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome challenges in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound, presented in a question-and-answer format.

Q1: Why are my fish not reaching the desired level of anesthesia at the recommended dose?

A1: Several factors can influence the efficacy of this compound. These include:

  • Species-Specific Differences: Anesthetic effectiveness is highly species-dependent. A dose that is effective in one species may be insufficient or toxic in another. For example, some catfish species have been shown to be refractory to high concentrations of metomidate.[1] It is crucial to consult literature for species-specific dosage recommendations or conduct preliminary dose-finding studies.

  • Water Parameters: The pH of the water is a critical factor. Lower pH can reduce the efficacy of Metomidate.[2] Ensure the pH of the anesthetic bath is neutral to slightly alkaline for optimal performance. Water temperature also plays a role, with lower temperatures potentially requiring longer induction times or higher concentrations.

  • Fish Size and Age: Larger and older fish may require higher concentrations or longer exposure times to reach the desired anesthetic plane.

  • Prior Stress Levels: Fish that are already stressed may have altered physiological responses to anesthetics.

Q2: I've observed hyperexcitability in my fish during recovery. Is this normal and how can I mitigate it?

A2: Yes, hyperexcitability upon recovery from Metomidate anesthesia has been reported in some species.[2] To manage this, ensure a quiet and calm recovery environment. Transfer fish to a separate, well-aerated recovery tank with clean, anesthetic-free water of the same temperature and quality as their holding tank. Minimizing external stimuli such as loud noises and bright lights can help reduce excitability.

Q3: Can fish develop resistance to this compound over time with repeated exposure?

A3: While direct evidence of acquired resistance to this compound in fish is not well-documented, the principles of xenobiotic resistance suggest it is a possibility. Two primary mechanisms could be involved:

  • Increased Efflux by ABC Transporters: ATP-binding cassette (ABC) transporters are membrane proteins that can pump foreign substances out of cells.[3][4][5][6][7] Overexpression of these transporters in tissues like the gills and liver could potentially reduce the intracellular concentration of Metomidate, thereby decreasing its anesthetic effect.

  • Enhanced Metabolism by Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of drugs and other foreign compounds.[8][9][10][11][12] Increased activity of specific CYP isozymes could lead to faster breakdown of Metomidate, reducing its bioavailability and duration of action.

Q4: My experiment requires repeated anesthesia of the same fish. What precautions should I take?

A4: When conducting experiments that require repeated anesthesia, it is important to allow for a sufficient recovery period between exposures to minimize cumulative stress and potential physiological impacts. Monitor the fish closely for any adverse effects. Consider using the lowest effective dose for the shortest duration necessary to achieve the desired level of anesthesia.

Q5: Are there any known contraindications for using this compound?

A5: Metomidate is contraindicated in air-breathing fish.[13] Additionally, while it is a potent hypnotic, it does not provide analgesia (pain relief).[14] For surgical procedures, it should be used in combination with an appropriate analgesic.

Quantitative Data Summary

The following tables provide a summary of effective concentrations of this compound for sedation and anesthesia in various fish species as reported in the literature. Note that these are starting points, and optimal concentrations should be determined under your specific experimental conditions.

Table 1: Recommended Concentrations of this compound for Sedation and Anesthesia

SpeciesSedation (mg/L)Anesthesia (mg/L)Reference
Ornamental Finfish (general)0.1 - 1.01.0 - 10.0[15]
Convict Cichlid (Cichlasoma nigrofasciatum)1.0 (for shipping)Not specified[16]
Channel Catfish (Ictalurus punctatus)Not specified6.0[17]
Blue Acaras (Aequidens portalegrensis)10.030.0[2]
Goldfish (Carassius auratus)Not specified20.0[2]
Platies (Xiphorous maculatus)Not specified10.0 (at pH 7.8)[2]

Table 2: Euthanasia Concentrations of this compound

SpeciesConcentration (mg/L)Reference
Neon Tetras (Paracheirodon innesi)40[1]
Australian Rainbowfish (Melanotaenia australis)40[1]
Most Ornamental Species Tested100[1][18]
Otocinclus sp.250[1]
Bronze Corydoras (Corydoras aeneus)1000[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing anesthetic efficacy and investigating potential mechanisms of resistance.

Protocol 1: Determining the Effective Anesthetic Concentration of this compound

Objective: To determine the optimal concentration of this compound for achieving a desired level of anesthesia in a specific fish species.

Materials:

  • This compound stock solution

  • Glass tanks or beakers for anesthetic induction and recovery

  • Aeration equipment (air stones, air pump)

  • Water quality monitoring equipment (pH meter, thermometer, dissolved oxygen meter)

  • Stopwatch

  • Fish of the target species, acclimated to laboratory conditions

Methodology:

  • Acclimation: Acclimate fish to the experimental tanks for at least 48 hours. Maintain stable water quality parameters (temperature, pH, dissolved oxygen) that are optimal for the species.

  • Preparation of Anesthetic Baths: Prepare a series of anesthetic baths with varying concentrations of this compound. Start with a range suggested by the literature if available. Ensure thorough mixing.

  • Induction: Individually transfer a fish to the first anesthetic bath. Start the stopwatch immediately.

  • Monitoring Anesthetic Stages: Observe the fish continuously and record the time to reach different stages of anesthesia (e.g., loss of equilibrium, cessation of opercular movement, loss of response to tactile stimuli).

  • Recovery: Once the desired anesthetic stage is reached, or after a predetermined maximum exposure time, transfer the fish to a recovery tank with clean, well-aerated water.

  • Monitoring Recovery: Record the time to the return of normal swimming behavior and equilibrium.

  • Data Analysis: Repeat the procedure for each concentration with a sufficient number of fish to allow for statistical analysis. Determine the mean induction and recovery times for each concentration. The optimal concentration is typically the lowest dose that achieves the desired anesthetic effect within a reasonable time frame, with a smooth and rapid recovery.

Protocol 2: Investigating the Role of ABC Transporters in Metomidate Efficacy

Objective: To assess whether inhibition of ABC transporters enhances the anesthetic effect of Metomidate, suggesting a role for these transporters in its efflux.

Materials:

  • This compound

  • A known ABC transporter inhibitor (e.g., verapamil, cyclosporine A)

  • The same materials as in Protocol 1

Methodology:

  • Determine Sub-anesthetic Dose of Metomidate: Using Protocol 1, identify a concentration of Metomidate that produces only light sedation or no observable anesthetic effect within a defined time period.

  • Prepare Treatment Groups:

    • Group 1: Control (no treatment)

    • Group 2: Metomidate only (at the sub-anesthetic dose)

    • Group 3: ABC transporter inhibitor only

    • Group 4: Metomidate + ABC transporter inhibitor

  • Exposure: Expose fish from each group to their respective treatment baths.

  • Monitoring: Observe and record the anesthetic stages reached in each group over a set period.

  • Data Analysis: Compare the anesthetic response of the fish in the Metomidate-only group to the group receiving both Metomidate and the ABC transporter inhibitor. A significantly deeper level of anesthesia or a faster induction time in the combination group would suggest that ABC transporters are involved in the efflux of Metomidate.

Protocol 3: Assessing Cytochrome P450-Mediated Metabolism of Metomidate

Objective: To determine if Metomidate is metabolized by cytochrome P450 enzymes in fish liver microsomes.

Materials:

  • Fish liver microsomes (prepared from the species of interest)

  • This compound

  • NADPH regenerating system (or NADPH)

  • A known broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Incubator/water bath

  • Analytical equipment for quantifying Metomidate (e.g., HPLC, LC-MS)

Methodology:

  • Microsome Preparation: Isolate liver microsomes from the fish species of interest using standard differential centrifugation techniques.

  • Incubation: Set up incubation reactions containing:

    • Fish liver microsomes

    • This compound

    • Buffer solution

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Experiment: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

  • Inhibitor Experiment: Run a parallel set of experiments including the CYP inhibitor to determine if the metabolism of Metomidate is reduced.

  • Sample Analysis: Analyze the samples to quantify the amount of remaining Metomidate.

  • Data Analysis: Plot the concentration of Metomidate over time. A decrease in Metomidate concentration in the presence of NADPH, which is attenuated by the CYP inhibitor, indicates that Metomidate is metabolized by cytochrome P450 enzymes.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and potential resistance pathways.

Figure 1: Simplified signaling pathway of this compound's anesthetic and stress-reducing effects.

Figure 2: Conceptual diagram of potential resistance mechanisms to this compound in fish.

References

Recovery times from Metomidate hydrochloride anesthesia in different species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Metomidate hydrochloride for anesthesia in various animal species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-barbiturate hypnotic anesthetic agent used for sedation and anesthesia in various animal species, particularly fish.[1][2] Its primary mechanism of action involves two key pathways:

  • Potentiation of GABA-A Receptors: Metomidate enhances the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. This leads to increased chloride ion influx into neurons, causing hyperpolarization and reduced neuronal excitability, which results in sedation and hypnosis.

  • Inhibition of Adrenal Steroidogenesis: Metomidate is a potent inhibitor of the enzyme 11β-hydroxylase in the adrenal cortex. This enzyme is crucial for the synthesis of cortisol and other corticosteroids. By blocking this pathway, Metomidate can suppress the stress response during procedures.

Q2: In which species is this compound commonly used?

A2: this compound is most extensively used as an immersion anesthetic for a wide range of fish species, including ornamental fish like blue acaris and goldfish, as well as commercially important species.[2][3] Its use has also been investigated in amphibians, such as leopard frogs, although with some reported challenges.[4] There is limited information on its use in rodents like mice and rats, with studies often focusing on the related compound, etomidate.[5]

Q3: What are the common side effects of this compound anesthesia?

A3: Common side effects can include respiratory depression, hypotension (low blood pressure), and bradycardia (slow heart rate).[6] In some species, hyperexcitability during recovery has been observed.[2][3] Prolonged recovery times can also occur, particularly at higher doses or in certain species.[6]

Q4: How does water quality, such as pH, affect Metomidate anesthesia in fish?

A4: Water pH is a critical factor influencing the efficacy of this compound in fish. The drug's effectiveness can vary significantly with changes in pH, and it is essential to monitor and control the pH of the anesthetic bath to ensure consistent and safe anesthesia.[3]

Troubleshooting Guides

Issue 1: Prolonged or Delayed Recovery from Anesthesia

  • Possible Cause: The anesthetic dose may have been too high for the specific species, individual, or environmental conditions. Recovery times can be dose-dependent.

  • Solution:

    • Ensure the animal is in a clean, well-aerated recovery tank with water quality matching its normal housing.

    • For fish, gently move them forward in the water to promote water flow over the gills, which can help expedite the elimination of the anesthetic.[1]

    • Monitor vital signs (e.g., opercular movement in fish, heart rate) closely during the recovery period.

    • For future procedures, consider reducing the anesthetic concentration or exposure time.

Issue 2: Hyperexcitability or Erratic Movement During Recovery

  • Possible Cause: This has been observed in some fish species following Metomidate anesthesia.[2][3] The exact cause is not fully understood but may be related to the drug's effects on the central nervous system.

  • Solution:

    • Provide a quiet and dimly lit recovery environment to minimize external stimuli that could exacerbate excitability.

    • Ensure the recovery tank is secure to prevent the animal from injuring itself.

    • If this is a recurring issue with a particular species, consider exploring alternative anesthetic agents for future procedures.

Issue 3: High Mortality Rates in Certain Species

  • Possible Cause: Species-specific sensitivity to Metomidate can be significant. For example, high mortality has been reported in blue gouramis acclimated to acidic conditions.[3]

  • Solution:

    • Always conduct pilot studies with a small number of animals when using Metomidate on a new species or under new environmental conditions to determine the optimal and safe dosage.

    • Carefully research existing literature for data on the specific species of interest.

    • Pay close attention to water quality parameters, especially pH, as this can dramatically impact the drug's effects.[3]

Data on Recovery Times

The following tables summarize induction and recovery times for various species anesthetized with this compound. Note that these values can be influenced by factors such as dose, water temperature, and pH.

Table 1: this compound Anesthesia in Fish

SpeciesConcentration (mg/L)Induction Time (minutes)Recovery Time (minutes)Notes
Blue Acaris (Aequidens portalegrensis)307.5 (±0.5)-Sedation observed at 10 mg/L.[3]
Goldfish (Carassius auratus)20< 10-30 mg/L was lethal.[3]
Platy (Xiphophorus maculatus)10 (at pH 7.8)< 10-At pH 6, 20-30 mg/L was required.[3]
Zebrafish (Danio rerio)6-~10.4Recovery was prolonged but not significantly different from MS-222.[7]
Knifefish (Xenomystus nigri)-ProlongedProlongedNot suitable for this species.[3]

Table 2: this compound Anesthesia in Amphibians

SpeciesConcentration (mg/L)Induction Time (minutes)Recovery Time (minutes)Notes
Leopard Frog (Rana pipiens)30~17-18 (loss of reflexes)313 to >600Extremely prolonged and varied recovery times.[4]

Experimental Protocols

Protocol 1: Immersion Anesthesia of Zebrafish (Danio rerio)

  • Preparation of Anesthetic Solution:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in system water.

    • In a separate anesthetic tank, add the appropriate volume of the stock solution to achieve the desired final concentration (e.g., 2-10 mg/L).[8]

    • Ensure the pH of the anesthetic bath is between 7.0 and 7.5.[8]

  • Induction:

    • Net the zebrafish and place them directly into the anesthetic bath.

    • Monitor the fish for loss of equilibrium and cessation of movement. Induction time will vary with concentration.

  • Monitoring:

    • Continuously observe the fish for the desired plane of anesthesia. For sedation, fish will show slowed swimming and some loss of equilibrium but may retain voluntary movement.[7] For deeper anesthesia, there will be a complete loss of movement and response to stimuli.

    • Monitor opercular movements (gill breathing rate).

  • Recovery:

    • Once the procedure is complete, transfer the fish to a recovery tank containing fresh, well-aerated system water.

    • Observe the fish for the return of normal swimming behavior and equilibrium. Recovery time can be prolonged, so continuous monitoring is essential.[7]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway of Metomidate and a general experimental workflow for its use in fish anesthesia.

Metomidate_GABA_Pathway Metomidate Metomidate hydrochloride GABA_A_Receptor GABA-A Receptor Metomidate->GABA_A_Receptor Binds to and potentiates Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to CNS_Depression CNS Depression (Sedation/Anesthesia) Hyperpolarization->CNS_Depression Results in

Metomidate's primary mechanism of action on the GABA-A receptor.

Metomidate_Steroidogenesis_Pathway Metomidate Metomidate hydrochloride Eleven_Beta_Hydroxylase 11β-Hydroxylase (in Adrenal Cortex) Metomidate->Eleven_Beta_Hydroxylase Inhibits Cortisol_Synthesis Cortisol Synthesis Eleven_Beta_Hydroxylase->Cortisol_Synthesis Blocks conversion to Cortisol Stress_Response Suppressed Stress Response Cortisol_Synthesis->Stress_Response Reduced levels lead to

Inhibitory effect of Metomidate on adrenal steroidogenesis.

Fish_Anesthesia_Workflow cluster_Prep Preparation cluster_Procedure Procedure cluster_Post Post-Procedure Prep_Anesthetic Prepare Anesthetic Solution Induction Induction: Immerse Fish Prep_Anesthetic->Induction Prep_Recovery Prepare Recovery Tank Recovery Transfer to Recovery Tank Prep_Recovery->Recovery Monitoring Monitor Anesthetic Depth Induction->Monitoring Experiment Perform Experimental Procedure Monitoring->Experiment Experiment->Recovery Post_Monitoring Monitor Until Full Recovery Recovery->Post_Monitoring

General workflow for immersion anesthesia in fish.

References

Troubleshooting unexpected mortality with Metomidate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metomidate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an imidazole-based sedative and hypnotic agent. Its primary mechanism of action is the potent and selective inhibition of adrenal steroidogenesis. It specifically targets and reversibly inhibits two key mitochondrial cytochrome P450 enzymes:

  • CYP11B1 (11β-hydroxylase): This enzyme is crucial for the final step in the synthesis of cortisol.

  • CYP11B2 (aldosterone synthase): This enzyme is responsible for the final steps of aldosterone synthesis.

By blocking these enzymes, this compound effectively suppresses the production of cortisol and aldosterone.[1][2] This targeted action makes it a valuable tool for research involving the adrenal glands and steroid synthesis pathways. Additionally, this compound exhibits some activity as a positive allosteric modulator of the GABA-A receptor, which contributes to its sedative effects, though this is less pronounced than in its analogue, etomidate.[3]

Q2: What are the common applications of this compound in a research setting?

This compound is primarily used in research for:

  • Sedation and anesthesia: It is used as a sedative and anesthetic agent in various animal models, particularly in fish and mice.[1][4]

  • Adrenal research: Due to its specific inhibition of cortisol and aldosterone synthesis, it is a valuable tool for studying the adrenal glands and the effects of adrenal suppression.

  • Diagnostic imaging: Radiolabeled forms of metomidate (e.g., [¹¹C]metomidate) are used in Positron Emission Tomography (PET) to visualize and characterize adrenocortical tumors.[5]

Q3: What are the known side effects of this compound?

The most significant side effect of this compound is adrenal suppression , which is a direct consequence of its mechanism of action.[2] Other potential side effects, particularly at higher doses, include:

  • Respiratory depression: A reduction in the rate and depth of breathing.[3][6]

  • Hypotension: A drop in blood pressure.[6]

  • Bradycardia: A slower than normal heart rate.[6]

  • Myoclonus: Involuntary muscle twitching.[6]

  • Prolonged recovery: Especially at higher doses.[6]

Q4: How should this compound be prepared and stored for experimental use?

This compound is typically a powder that needs to be dissolved for administration. For intravenous or intraperitoneal injection, it can be dissolved in sterile water, saline, or a solution containing propylene glycol.[7] The stability of the solution can vary depending on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored in airtight, light-protected containers at refrigerated temperatures (2-8°C) and used within a short period.[8][9] Always visually inspect the solution for any precipitation or discoloration before use.

Troubleshooting Guide: Unexpected Mortality

Unexpected mortality during experiments with this compound is a serious concern and is often multifactorial. This guide provides a structured approach to troubleshooting and mitigating this issue.

Problem: Unexpected animal mortality following this compound administration.

Potential Cause 1: Overdose

An overdose of this compound can lead to severe cardiorespiratory depression and death.

Troubleshooting Steps:

  • Verify Dosage Calculation: Double-check all calculations for the dose administered to the animal. Ensure the correct body weight was used.

  • Review Species-Specific Dosing: Recommended doses can vary significantly between species. Consult the literature for established effective and lethal doses for your specific animal model.

  • Consider Route of Administration: The route of administration (e.g., intravenous vs. intraperitoneal) can affect the rate of absorption and peak plasma concentration, influencing toxicity.

Quantitative Data: Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50
RatOral78 mg/kg
RatIntravenous49.5 mg/kg
MouseIntravenous18 mg/kg[10], 29.5 mg/kg
DogIntravenous7.56 mg/kg
PigIntravenousNot specified

Data compiled from available safety data sheets and publications.[11]

Potential Cause 2: Severe Adrenal Suppression

Prolonged or profound suppression of cortisol and aldosterone can lead to an inability to respond to physiological stress, resulting in cardiovascular collapse and death. This is a particularly high risk in animals undergoing stressful procedures.

Troubleshooting Steps:

  • Monitor Vital Signs: Closely monitor heart rate, blood pressure, and respiratory rate throughout the experiment.

  • Provide Supportive Care: In case of cardiovascular instability, provide supportive care such as fluid therapy to maintain blood pressure.

  • Consider Glucocorticoid Replacement: For prolonged experiments or in animals showing signs of adrenal insufficiency, consider a prophylactic or therapeutic course of glucocorticoids.

Potential Cause 3: Cardiorespiratory Depression

This compound can cause dose-dependent depression of the respiratory and cardiovascular systems.

Troubleshooting Steps:

  • Monitor Respiration and Oxygenation: Continuously monitor the animal's breathing rate and effort. Pulse oximetry can be used to monitor oxygen saturation.

  • Provide Respiratory Support: If significant respiratory depression occurs, provide ventilatory support.

  • Monitor Cardiovascular Parameters: Continuously monitor heart rate and blood pressure. Be prepared to administer fluids or cardiovascular support agents if necessary.

Potential Cause 4: Drug Interactions

The co-administration of other drugs can potentiate the effects of this compound, leading to increased toxicity.

Troubleshooting Steps:

  • Review Concomitant Medications: Carefully review all other drugs administered to the animal, including other anesthetics, analgesics, and experimental compounds.

  • Consult Drug Interaction Databases: Check for known interactions between this compound and other administered drugs. Interactions with other central nervous system depressants are particularly likely.[1]

  • Stagger Administration: If possible, stagger the administration of drugs to avoid peak concentrations of multiple compounds at the same time.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

This protocol is for inducing light surgical anesthesia in mice.

Materials:

  • This compound powder

  • Sterile saline for injection

  • Sterile syringes and needles (25-27 gauge)

  • Scale for weighing the mouse

  • Warming pad

Procedure:

  • Preparation of Metomidate Solution:

    • Prepare a stock solution of this compound in sterile saline. A common concentration is 10 mg/mL. Ensure the powder is fully dissolved.

    • Warm the solution to room temperature before injection to reduce discomfort.[12]

  • Dosing:

    • A typical dose for light surgical anesthesia in mice is 50 mg/kg.[1]

    • Calculate the required volume based on the mouse's body weight.

  • Administration:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs.[13]

    • Insert the needle at a 15-30 degree angle and aspirate to ensure you have not entered a blood vessel or organ.

    • Inject the solution slowly.

  • Monitoring:

    • Place the mouse in a clean cage on a warming pad to maintain body temperature.

    • Monitor the depth of anesthesia by checking for the loss of the righting reflex and response to a toe pinch.

    • Continuously monitor respiratory rate and effort.

Protocol 2: Glucocorticoid Replacement Therapy for Adrenal Suppression in Rats

This protocol is a general guideline for managing Metomidate-induced adrenal suppression in rats.

Materials:

  • Hydrocortisone or Dexamethasone for injection

  • Sterile saline for dilution

  • Sterile syringes and needles

Procedure:

  • Prophylactic Administration:

    • To prevent adrenal crisis during a prolonged procedure with Metomidate, a prophylactic dose of a glucocorticoid can be administered.

    • Dexamethasone can be administered prior to the experiment. Dexamethasone does not interfere with cortisol assays.[14] A dose of 0.2 mg/kg IM or SC can be considered.

  • Therapeutic Administration:

    • If an animal shows signs of adrenal insufficiency (e.g., hypotension, lethargy) after Metomidate administration, therapeutic glucocorticoid replacement is necessary.

    • Administer hydrocortisone at a dose of 1-2 mg/kg IV or IM. This can be repeated every 6-8 hours as needed.[15][16]

  • Monitoring:

    • Closely monitor cardiovascular parameters (blood pressure, heart rate) and overall clinical status.

    • Provide supportive care, including fluid therapy, as needed.

Visualizations

Signaling Pathway of this compound's Effect on Cortisol Synthesis

Metomidate_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Metomidate Metomidate hydrochloride CYP11B1 CYP11B1 (11β-hydroxylase) Metomidate->CYP11B1 Inhibits

Caption: this compound inhibits CYP11B1, blocking cortisol synthesis.

Experimental Workflow for Investigating Unexpected Mortality

Troubleshooting_Workflow Start Unexpected Mortality Observed CheckDose Verify Dosage Calculation and Species-Specific Dosing Start->CheckDose ReviewProtocol Review Administration Protocol (Route, Speed) Start->ReviewProtocol AssessVitals Retrospectively Assess Vital Sign Monitoring Data Start->AssessVitals CheckInteractions Investigate Potential Drug Interactions Start->CheckInteractions Overdose Hypothesis: Overdose CheckDose->Overdose ReviewProtocol->Overdose AdrenalSuppression Hypothesis: Severe Adrenal Suppression AssessVitals->AdrenalSuppression CardioRespiratory Hypothesis: Cardiorespiratory Depression AssessVitals->CardioRespiratory Interaction Hypothesis: Drug Interaction CheckInteractions->Interaction AdjustDose Action: Adjust Dose Overdose->AdjustDose ModifyProtocol Action: Modify Administration Protocol Overdose->ModifyProtocol ImplementSupport Action: Implement Enhanced Monitoring and Supportive Care (e.g., Glucocorticoids) AdrenalSuppression->ImplementSupport CardioRespiratory->ImplementSupport ReviseDrugCombo Action: Revise Drug Combination Interaction->ReviseDrugCombo End Mortality Mitigated AdjustDose->End ModifyProtocol->End ImplementSupport->End ReviseDrugCombo->End

Caption: A logical workflow for troubleshooting unexpected mortality with Metomidate.

References

Adjusting Metomidate hydrochloride dosage for different water temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Metomidate hydrochloride as a fish anesthetic. The following information will help you adjust dosages for different water temperatures and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does water temperature affect the required dosage of this compound?

Water temperature is a critical factor that influences the efficacy of this compound in fish. As fish are poikilothermic, their metabolic rate is directly influenced by the surrounding water temperature.[1]

  • Higher Water Temperatures: Increase fish metabolism, leading to faster uptake of the anesthetic from the water through the gills. This generally results in a shorter induction time (the time it takes for the fish to become anesthetized) and may require a lower dosage to achieve the desired level of anesthesia. Recovery times are also typically faster in warmer water.[2]

  • Lower Water Temperatures: Decrease fish metabolism, slowing the uptake of the anesthetic. This often leads to a longer induction time and may necessitate a higher dosage or longer exposure time to reach the desired anesthetic plane. Recovery from anesthesia is also generally slower in colder water.

Q2: Is there a standard formula to calculate this compound dosage based on water temperature?

Currently, there is no universally accepted standard formula to calculate the precise adjustment of this compound dosage based on a specific change in water temperature. The optimal dosage is species-specific and also depends on other factors such as fish size, age, and water chemistry (e.g., pH and hardness).[1][3] Therefore, it is essential to perform preliminary tests with a small number of fish to determine the optimal dosage for your specific experimental conditions.[4]

Q3: What are the general dosage ranges for this compound?

The effective dosages for this compound can vary significantly between species. However, general ranges have been established:

  • Sedation: 0.1 - 1.0 mg/L of water.[5]

  • Anesthesia: 1.0 - 10.0 mg/L of water.[1][5]

It is crucial to start with the lower end of the dosage range and gradually increase it to determine the minimum effective dose for your specific needs.

Q4: How long can fish be safely exposed to this compound?

For anesthesia, it is generally recommended not to expose fish for more than 60 minutes. For sedation during transportation, exposure should not exceed 24 hours. Always ensure that the fish are transferred to clean, well-oxygenated, anesthetic-free water for recovery. Recovery should occur within 20 to 90 minutes.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Prolonged Induction Time 1. Water temperature is too low. 2. Dosage is too low for the specific species or water conditions. 3. Fish may have a lower metabolic rate.1. Gradually acclimate the fish to a slightly higher, species-appropriate temperature before anesthesia. 2. Conduct a dose-response trial to determine the minimum effective concentration. 3. Increase the exposure time, monitoring the fish closely for signs of distress.
Rapid or Over-Anesthetization 1. Water temperature is too high. 2. Dosage is too high.1. Lower the water temperature to a species-appropriate level. 2. Reduce the this compound concentration. 3. Immediately transfer the fish to clean, well-aerated, anesthetic-free water.
High Mortality Rates 1. Dosage is too high (lethal dose). 2. Prolonged exposure to the anesthetic. 3. Species is highly sensitive to this compound (e.g., larval fish, knifefish, gouramis).[3][6] 4. Poor water quality (low dissolved oxygen, extreme pH).1. Significantly reduce the dosage. Lethal doses can be much lower for sensitive species. 2. Strictly adhere to recommended exposure times. 3. Use an alternative anesthetic for sensitive species or conduct extensive preliminary trials at very low concentrations. 4. Ensure optimal water quality and aeration throughout the procedure.
Fish Exhibit Hyperexcitability During Recovery 1. This can be a side effect of Metomidate in some species.[3] 2. Stress from handling or the anesthetic experience.1. Ensure a quiet, low-stress recovery environment with optimal water conditions. 2. Consider a lower anesthetic dose for future procedures.
Inconsistent Anesthetic Effects 1. Inaccurate dosage calculation or uneven distribution of the anesthetic in the water. 2. Variation in fish size, age, or health status. 3. Fluctuations in water temperature or pH.1. Ensure the anesthetic is fully dissolved and evenly mixed in the water before introducing the fish. 2. Anesthetize fish of similar size and condition in separate batches. 3. Monitor and maintain stable water parameters throughout the experiment.
Water pH Decreases During Anesthesia 1. This compound can be acidic at higher concentrations.1. Buffer the anesthetic solution with sodium bicarbonate to maintain a stable and appropriate pH for the fish species.[4]

Quantitative Data Summary

While a direct dosage-temperature conversion table is not available, the following table summarizes this compound concentrations used in various studies, providing a starting point for your own experimental design.

Species Water Temperature (°C) Concentration (mg/L) Purpose Reference
Cod (Gadus morhua)9.65Anesthesia[7]
Convict Cichlid24.00.2 - 1.0Sedation (Shipping)[8][9]
Black Molly24.00.2 - 1.0Sedation (Shipping)[8][9]
Adult Zebrafish (Danio rerio)Not Specified2 - 10Anesthesia[10]
Ornamental Freshwater FishNot Specified10 - 30Anesthesia[3]

Experimental Protocols

Protocol: Determining Optimal this compound Dosage at Different Water Temperatures

This protocol provides a framework for determining the effective and safe concentration of this compound for a specific fish species at various water temperatures.

1. Acclimation:

  • Acclimate groups of fish (e.g., n=10 per group) to different, constant temperatures within their tolerable range (e.g., low, medium, and high).

  • Ensure a minimum acclimation period of 48-72 hours to allow for metabolic adjustment.

  • Maintain optimal water quality and provide adequate aeration.

2. Preparation of Anesthetic Solutions:

  • Prepare a stock solution of this compound.

  • For each temperature group, prepare a series of anesthetic baths with varying concentrations of this compound (e.g., starting from the low end of the recommended range and increasing incrementally).

  • Use water from the acclimation tanks to prepare the anesthetic solutions to maintain consistent water chemistry.

  • If necessary, buffer the solutions to maintain a stable pH.

3. Anesthetic Induction:

  • Individually transfer fish to the anesthetic baths.

  • Record the time to reach different stages of anesthesia (e.g., loss of equilibrium, cessation of opercular movement).

  • Define a clear endpoint for the desired level of anesthesia.

4. Recovery:

  • Once the desired anesthetic stage is reached, immediately transfer the fish to a recovery tank with clean, well-aerated, anesthetic-free water at the same temperature as the induction bath.

  • Record the time to recovery (e.g., return of normal opercular movement, resumption of normal swimming behavior).

5. Data Analysis:

  • Analyze the induction and recovery times for each concentration at each temperature.

  • Determine the Minimum Effective Concentration (MEC) and the Maximum Safe Concentration (MSC) for each temperature.

  • The optimal concentration will induce anesthesia within a reasonable time frame (e.g., 3-5 minutes) and allow for a smooth and timely recovery.

6. Post-Anesthesia Monitoring:

  • Observe the fish for at least 24 hours post-recovery to monitor for any adverse effects or mortalities.

Visualizations

Experimental_Workflow Experimental Workflow for Dosage Determination cluster_acclimation Acclimation Phase cluster_anesthesia Anesthesia Trials cluster_recovery Recovery & Observation acclimate_low Acclimate Fish to Low Temperature prepare_baths Prepare Anesthetic Baths (Varying Concentrations) acclimate_low->prepare_baths acclimate_med Acclimate Fish to Medium Temperature acclimate_med->prepare_baths acclimate_high Acclimate Fish to High Temperature acclimate_high->prepare_baths induce_anesthesia Induce Anesthesia (Record Induction Time) prepare_baths->induce_anesthesia transfer_recovery Transfer to Recovery Tank (Record Recovery Time) induce_anesthesia->transfer_recovery monitor Post-Anesthesia Monitoring (24h) transfer_recovery->monitor

Caption: Workflow for determining optimal this compound dosage.

Logical_Relationship Temperature, Metabolism, and Anesthetic Dosage Relationship temp Water Temperature metabolism Fish Metabolism temp->metabolism influences dosage Required Dosage temp->dosage indirectly determines uptake Anesthetic Uptake Rate metabolism->uptake determines induction_time Induction Time uptake->induction_time affects induction_time->dosage informs

Caption: Relationship between temperature and this compound dosage.

References

Long-term adrenal suppression issues with Metomidate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metomidate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings, with a specific focus on its effects on adrenal function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of adrenal steroidogenesis.[1] Its primary mechanism involves the reversible, dose-dependent inhibition of the adrenal mitochondrial enzyme 11β-hydroxylase (CYP11B1).[2] This enzyme is crucial for the final step in the synthesis of cortisol (in humans) and corticosterone (in rodents). By blocking this step, metomidate effectively suppresses the production and secretion of these key glucocorticoids.[2] To a lesser extent, it also inhibits aldosterone synthase (CYP11B2).

Q2: How does Metomidate differ from Etomidate?

A2: Metomidate and Etomidate are structural analogues and both potently inhibit adrenal steroidogenesis.[2] However, Metomidate has been shown to have reduced hypnotic potency compared to Etomidate, making it less suitable as a general anesthetic but a more selective tool for adrenal-specific applications, such as in PET imaging.[1]

Q3: What are the expected side effects of Metomidate administration in research animals?

A3: In addition to the intended adrenal suppression, other potential side effects in animals can include respiratory depression, hypotension (low blood pressure), bradycardia (slower than normal heart rate), and myoclonus (sudden, involuntary muscle jerks).[3] The severity of these effects can vary depending on the species, dose, and overall health of the animal.[3]

Q4: How long does the adrenal suppression last after a single dose of a Metomidate analogue?

A4: The duration of adrenal suppression is dose-dependent. Studies with the related compound, etomidate, have shown that a single bolus injection can lead to reduced adrenocortical response for 2 to 6 hours in dogs.[4][5] In rats, after a 120-minute continuous infusion of etomidate, adrenal function remained suppressed for more than 3 hours.[6][7] Recovery from suppression by the rapidly metabolized analogue, cyclopropyl-methoxycarbonyl metomidate (CPMM), occurred within 30 minutes.[6][7]

Troubleshooting Guides

Problem 1: Unexpectedly high variability in corticosterone/cortisol levels between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure precise and consistent administration of this compound. For intravenous or intraperitoneal injections, use a consistent technique and volume. For infusion studies, calibrate pumps accurately. Prepare fresh solutions and ensure complete dissolution. This compound is soluble in PBS (pH 7.2).[8]

  • Possible Cause 2: Stress-induced corticosterone release.

    • Solution: Acclimatize animals to the experimental environment and handling procedures to minimize stress. Perform procedures at the same time of day to account for the circadian rhythm of corticosterone.[9] Consider using indwelling catheters for repeated blood sampling to reduce the stress of repeated needle sticks.[10]

  • Possible Cause 3: Issues with sample collection and processing.

    • Solution: Standardize blood collection times and techniques. Process all samples consistently. Centrifuge samples at the same speed and duration, and store serum/plasma at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

  • Possible Cause 4: Assay variability.

    • Solution: Use a validated and reliable corticosterone/cortisol ELISA kit.[11] Run all samples from a single experiment on the same plate if possible to minimize inter-assay variability. Include appropriate controls and standards with each assay. Be aware of potential cross-reactivity with other steroids.

Problem 2: Animals are showing signs of excessive sedation or distress.

  • Possible Cause 1: Overdose of this compound.

    • Solution: Carefully review dose calculations. The anesthetic dose of metomidate in mice is around 50 mg/kg via intraperitoneal injection.[12] Adjust the dose based on the specific animal model and desired level of sedation versus adrenal suppression.

  • Possible Cause 2: Interaction with other administered compounds.

    • Solution: Review all co-administered substances for potential synergistic effects on sedation or other physiological parameters.

  • Possible Cause 3: Animal health status.

    • Solution: Ensure all animals are healthy before the experiment. Pre-existing conditions can alter an animal's response to anesthetic agents.[3] Monitor vital signs such as respiration and heart rate during and after administration.[3]

Problem 3: No significant adrenal suppression is observed after Metomidate administration.

  • Possible Cause 1: Sub-therapeutic dose.

    • Solution: Increase the dose of this compound. The inhibitory effect is dose-dependent.[2]

  • Possible Cause 2: Incorrect timing of sample collection.

    • Solution: Ensure that the timing of blood sampling to assess adrenal suppression is appropriate. The peak inhibitory effect may occur shortly after administration.

  • Possible Cause 3: Inaccurate measurement of corticosterone/cortisol.

    • Solution: Verify the accuracy and sensitivity of your corticosterone/cortisol assay. Perform a validation of the assay if necessary.

  • Possible Cause 4: Drug formulation or stability issues.

    • Solution: Prepare fresh solutions of this compound for each experiment. Ensure the compound is fully dissolved. Store the stock compound under appropriate conditions (cool, dry, and dark).

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory effects of Metomidate and its analogues on adrenal steroidogenesis.

Table 1: In Vitro Inhibitory Potency of Metomidate and Etomidate Analogues on 11β-Hydroxylase.

CompoundIC50 (nM) in human NCI-H295R cells
Etomidate (ETO)0.99 ± 0.62
Metomidate (MTO)4.60 ± 2.39
[¹⁸F]Fluoroethyl-desethyl-(R)-etomidate (FETO)2.94 ± 1.42

Data from reference[13]

Table 2: Adrenal Recovery Time in Rats Following Continuous Infusion.

CompoundDuration of InfusionTime to Adrenal Recovery
Etomidate120 minutes> 3 hours
Cyclopropyl-methoxycarbonyl metomidate (CPMM)120 minutes< 30 minutes

Data from references[6][7]

Experimental Protocols

Protocol 1: Assessment of Adrenal Suppression in Rodents using the ACTH Stimulation Test

This protocol outlines the procedure for an Adrenocorticotropic Hormone (ACTH) stimulation test to evaluate the extent and duration of adrenal suppression induced by this compound in rats or mice.

Materials:

  • This compound

  • Vehicle for Metomidate (e.g., sterile PBS, pH 7.2)

  • ACTH (Cosyntropin/Synacthen)

  • Sterile saline for ACTH dilution

  • Anesthetic for blood collection (if necessary, and one that does not interfere with the HPA axis)

  • Blood collection tubes (e.g., EDTA-coated tubes for plasma)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-20°C or colder)

  • Corticosterone ELISA kit

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing and handling conditions for at least one week prior to the experiment to minimize baseline stress levels.

  • Baseline Blood Sample (Time 0):

    • Collect a baseline blood sample (approx. 100-200 µL for mice, 200-300 µL for rats) from the tail vein, saphenous vein, or via an indwelling catheter.[14][15][16]

    • Place the blood sample in an appropriate collection tube and keep it on ice.

  • Metomidate Administration:

    • Administer this compound at the desired dose and route (e.g., intraperitoneal, intravenous).

  • Post-Metomidate Blood Sampling (Optional):

    • To characterize the time course of suppression, additional blood samples can be collected at various time points after Metomidate administration (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.).

  • ACTH Challenge:

    • At the desired time point after Metomidate administration, administer ACTH. A common dose for rodents is 1-5 µg/kg, administered intravenously or intraperitoneally.[17]

  • Post-ACTH Blood Sample:

    • Collect a blood sample 30 to 60 minutes after the ACTH injection.[17] This timing captures the peak corticosterone response.

  • Sample Processing:

    • Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C) to separate plasma or serum.

    • Aliquot the plasma/serum into clean tubes and store at -20°C or colder until analysis.

  • Corticosterone Measurement:

    • Analyze the corticosterone levels in the plasma/serum samples using a validated ELISA kit according to the manufacturer's instructions.

  • Data Interpretation:

    • A blunted or absent increase in corticosterone levels after the ACTH challenge, compared to vehicle-treated control animals, indicates adrenal suppression. The degree of suppression can be quantified by comparing the peak post-ACTH corticosterone levels between the Metomidate-treated and control groups.

Visualizations

Steroidogenesis_Pathway cluster_mitochondria Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1, CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 (11β-hydroxylase) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone synthase) Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase) Metomidate Metomidate HCl CYP11B1 (11β-hydroxylase) CYP11B1 (11β-hydroxylase) Metomidate->CYP11B1 (11β-hydroxylase) Inhibits CYP11B2 (Aldosterone synthase) CYP11B2 (Aldosterone synthase) Metomidate->CYP11B2 (Aldosterone synthase) Inhibits

Caption: Adrenal steroidogenesis pathway and the inhibitory action of this compound.

ACTH_Stimulation_Workflow start Start Experiment acclimatize Acclimatize Animals start->acclimatize baseline_sample Collect Baseline Blood Sample (T=0) acclimatize->baseline_sample administer_drug Administer Metomidate HCl or Vehicle baseline_sample->administer_drug wait Wait for Desired Time Interval administer_drug->wait acth_challenge Administer ACTH Challenge wait->acth_challenge post_acth_sample Collect Post-ACTH Blood Sample (T=ACTH + 30-60 min) acth_challenge->post_acth_sample process_samples Centrifuge and Store Plasma/Serum post_acth_sample->process_samples analyze Analyze Corticosterone Levels (ELISA) process_samples->analyze end End analyze->end

Caption: Experimental workflow for an ACTH stimulation test in rodents.

Troubleshooting_Adrenal_Suppression issue Issue: No/Low Adrenal Suppression Observed dose Was the Metomidate dose sufficient? issue->dose timing Was blood sampling timed correctly? dose->timing Yes increase_dose Solution: Increase Metomidate dose. dose->increase_dose No assay Is the corticosterone assay working correctly? timing->assay Yes adjust_timing Solution: Adjust sampling time post-administration. timing->adjust_timing No drug Was the drug formulation and administration correct? assay->drug Yes validate_assay Solution: Validate assay with controls. assay->validate_assay No check_drug Solution: Prepare fresh drug solution and verify administration. drug->check_drug No

Caption: Troubleshooting guide for unexpected results in adrenal suppression experiments.

References

Metomidate Hydrochloride Experimental Safety and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the safety margin of Metomidate hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as a potent and selective inhibitor of adrenal steroidogenesis.[1][2] It specifically targets and reversibly inhibits the mitochondrial cytochrome P450 enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).[1][2] These enzymes are critical for the biosynthesis of cortisol and aldosterone.[1][2] By blocking these enzymes, Metomidate suppresses the production of these corticosteroids.[3] Additionally, Metomidate exhibits sedative and hypnotic effects by modulating GABA-A receptors in the central nervous system, which enhances the inhibitory effects of GABA.[4]

Q2: What are the common side effects of this compound observed in laboratory animals?

A2: Common side effects include respiratory depression, hypotension (low blood pressure), and bradycardia (slow heart rate).[4] Adrenal suppression is also a key pharmacological effect to be aware of.[3] In some cases, myoclonus (involuntary muscle jerks) and gastrointestinal issues like nausea and vomiting have been reported.[5]

Q3: How can I prepare a stock solution of this compound?

A3: this compound is a water-soluble powder.[6] For experimental use in fish, a stock solution can be prepared by dissolving the powder in system water to a desired concentration, for example, 10 mg/mL.[1] For other applications, it is soluble in DMSO.[2] When using DMSO, it is recommended to prepare a concentrated stock solution and then dilute it in an appropriate vehicle for administration, ensuring the final DMSO concentration is low (e.g., <0.5% for cell assays) to avoid toxicity.[7]

Q4: How should this compound be stored?

A4: For long-term stability, this compound powder should be stored at -20°C.[3] Stock solutions should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[2] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue 1: Excessive Sedation or Overdose

  • Symptoms: Profound respiratory depression, severe hypotension, and prolonged recovery time.

  • Possible Causes:

    • Incorrect dosage calculation.

    • Species-specific sensitivity.

    • Synergistic effects with other CNS depressants.

  • Solutions:

    • Immediate Action: Reduce or discontinue Metomidate administration. Provide supportive care, including respiratory support (e.g., manual ventilation) and fluid therapy to manage hypotension.

    • Dose Adjustment: Carefully review and recalculate the dosage based on the specific species, age, and health status of the animal.[8] Refer to dose-response data where available.

    • Drug Interactions: Be cautious when co-administering with other sedatives, anesthetics, or opioids, as they can potentiate the effects of Metomidate.[1]

Issue 2: Adrenal Suppression

  • Symptoms: While not always clinically apparent in the short term, suppression of cortisol and aldosterone can impact experimental outcomes, especially in studies involving stress or endocrine function.

  • Possible Causes: Inherent mechanism of action of Metomidate.

  • Solutions:

    • Experimental Design: For studies where adrenal function is a critical variable, consider alternative anesthetics. If Metomidate must be used, be aware of the adrenal suppression and its potential impact on your data.

    • Duration of Use: Minimize the duration of Metomidate exposure to reduce the period of adrenal suppression.

    • Supplementation (Cautionary): In some contexts, corticosteroid supplementation might be considered, but this should be done with extreme caution and a clear understanding of the experimental implications.

Issue 3: Species-Specific Variability and Unpredictable Response

  • Symptoms: Inconsistent anesthetic depth, unexpected mortality, or prolonged and difficult recovery. This is particularly noted in aquatic species.[9]

  • Possible Causes: Significant physiological differences between species affecting drug metabolism and sensitivity. Water parameters (e.g., pH) can also influence efficacy in fish.[9]

  • Solutions:

    • Pilot Studies: Conduct pilot studies with a small number of animals to determine the optimal dose and observe for any adverse effects before proceeding with larger experimental groups.

    • Literature Review: Thoroughly review existing literature for species-specific protocols and dosage recommendations.

    • Water Quality (for aquatic species): Monitor and maintain stable water pH and temperature, as these factors can significantly impact the anesthetic effects of Metomidate in fish.[9]

Data Presentation

Table 1: Recommended Dosage Ranges for this compound in Different Species

SpeciesRoute of AdministrationRecommended DoseApplicationReference(s)
Zebrafish (Danio rerio)Immersion2-10 mg/LSedation/Immobilization[1]
Ornamental FinfishImmersion0.1-1.0 ppm (sedation)1.0-10.0 ppm (anesthesia)Sedation and Anesthesia[6]
MiceIntraperitoneal50 mg/kgLight surgical anesthesia[10]
MiceSubcutaneous (with Fentanyl)60 mg/kg (Metomidate)0.06 mg/kg (Fentanyl)Full surgical anesthesia[10][11]
Convict CichlidsImmersion1.0 mg/LShipping additive to reduce mortality[12]

Table 2: Troubleshooting Common Adverse Events

Adverse EventPotential Cause(s)Mitigation and Management Strategies
Respiratory Depression Overdose, rapid administration, synergistic drug effectsMonitor respiratory rate and effort continuously. Provide supplemental oxygen. Be prepared for assisted ventilation.
Hypotension Vasodilation, myocardial depressionMonitor blood pressure. Administer intravenous fluids to support circulation. Reduce anesthetic depth.
Prolonged Recovery Overdose, slow metabolism in certain speciesMaintain a stable thermal environment. Monitor vital signs until the animal is fully recovered.
Hyperexcitability on Recovery Species-specific reaction (e.g., goldfish)Ensure a quiet and dark environment for recovery. Minimize stimulation.

Experimental Protocols

Protocol 1: Anesthesia of Adult Zebrafish for Non-painful Procedures

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in system water.[1]

  • Anesthetic Bath Preparation: In a separate tank, add the appropriate volume of the stock solution to system water to achieve the desired final concentration (e.g., 6-10 mg/L). Ensure the pH is between 7.0 and 7.5.[1]

  • Induction: Gently net the zebrafish and place them directly into the anesthetic bath.[1]

  • Monitoring: Observe the fish for loss of equilibrium and cessation of voluntary movement. Monitor opercular movement (gill beats).

  • Procedure: Once the desired level of sedation is achieved, perform the non-painful procedure.

  • Recovery: Transfer the fish to a tank with fresh, aerated system water. Monitor for the return of normal swimming behavior.

Protocol 2: Injectable Anesthesia in Mice for Surgical Procedures (in combination with Fentanyl)

  • Drug Preparation: Prepare a solution containing this compound (60 mg/kg) and Fentanyl (0.06 mg/kg). The vehicle should be appropriate for subcutaneous injection.

  • Administration: Administer the solution via subcutaneous injection.[10][11]

  • Induction and Monitoring: Place the mouse in a warm, quiet cage and monitor for loss of righting reflex and response to noxious stimuli (e.g., toe pinch) to confirm a surgical plane of anesthesia. Monitor respiratory rate and body temperature throughout the procedure.

  • Post-operative Care: Keep the animal warm during recovery and monitor for any signs of distress.

Visualizations

Metomidate_Signaling_Pathway Metomidate Metomidate hydrochloride GABA_A_Receptor GABA-A Receptor Metomidate->GABA_A_Receptor Modulates CYP11B1_B2 CYP11B1/CYP11B2 (Adrenal Gland) Metomidate->CYP11B1_B2 Inhibits CNS Central Nervous System GABA_A_Receptor->CNS Enhances GABAergic inhibition in Sedation Sedation/ Hypnosis CNS->Sedation Leads to Adrenal_Steroidogenesis Adrenal Steroidogenesis CYP11B1_B2->Adrenal_Steroidogenesis Is critical for Cortisol_Aldosterone Cortisol & Aldosterone Production Adrenal_Steroidogenesis->Cortisol_Aldosterone Results in

Caption: Mechanism of action of this compound.

Metomidate_Experimental_Workflow start Start: Experimental Planning lit_review Literature Review for Species-Specific Dose start->lit_review pilot_study Pilot Study (if necessary) lit_review->pilot_study dose_calc Dose Calculation and Solution Preparation pilot_study->dose_calc animal_prep Animal Preparation and Baseline Monitoring dose_calc->animal_prep admin Metomidate Administration animal_prep->admin monitoring Continuous Monitoring (Vitals, Anesthetic Depth) admin->monitoring procedure Experimental Procedure monitoring->procedure recovery Recovery Phase (Monitoring and Support) procedure->recovery data_analysis Data Analysis and Interpretation recovery->data_analysis end End: Report Findings data_analysis->end

Caption: General experimental workflow for using Metomidate.

Metomidate_Troubleshooting_Logic adverse_event Adverse Event Observed (e.g., Deep Sedation, Apnea) check_dose Verify Dosage and Administration Rate adverse_event->check_dose check_synergy Review for Synergistic Drug Interactions adverse_event->check_synergy reduce_admin Reduce or Stop Metomidate Administration check_dose->reduce_admin check_synergy->reduce_admin supportive_care Provide Supportive Care (Ventilation, Fluids) reduce_admin->supportive_care reassess Re-evaluate Anesthetic Plan and Animal's Condition supportive_care->reassess

Caption: Troubleshooting logic for an adverse event.

References

Technical Support Center: Metomidate Hydrochloride Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Metomidate hydrochloride anesthesia in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-barbiturate hypnotic agent used for sedation and anesthesia in fish.[1][2] It has a dual mechanism of action:

  • GABA-A Receptor Potentiation: Metomidate enhances the effects of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. This action leads to hyperpolarization of neuronal membranes, reducing neural activity and resulting in sedation and loss of consciousness.[3][4]

  • Cortisol Synthesis Inhibition: Metomidate is a potent inhibitor of the enzyme 11β-hydroxylase, which is critical for the final step in cortisol synthesis.[4][5] This property is beneficial for reducing the stress response in fish during handling and transportation.[6][7][8]

Q2: Why am I seeing significant variability in anesthesia induction and recovery times?

Inconsistent induction and recovery times are common challenges and can be attributed to several factors:

  • Species-Specific Sensitivity: Different fish species exhibit significant variability in their response to Metomidate.[9] A dose that is effective in one species may be insufficient or lethal in another.

  • Water Chemistry: The pH of the water is a critical factor influencing the efficacy of Metomidate.[9] Variations in pH can alter drug uptake and potency.

  • Water Temperature: As fish are ectotherms, water temperature affects their metabolic rate and, consequently, the rate of drug absorption.[1][10]

  • Fish Size and Age: The size and developmental stage of the fish can influence the required dosage and the subsequent anesthetic effect.[11] Larval fishes, for instance, may experience high mortality.[11]

Q3: What are the common side effects or adverse events associated with Metomidate anesthesia?

While generally considered to have a good safety margin, several adverse effects can occur:

  • Hyperexcitability during Recovery: Some species may exhibit hyperexcitability as they emerge from anesthesia.[9]

  • Respiratory Depression: At higher doses, Metomidate can cause respiratory depression.[3][5]

  • Mortality: In some species, or at inappropriate dosages or water conditions, high mortality rates have been observed.[9]

Troubleshooting Guide

Problem 1: Fish are not reaching the desired plane of anesthesia or are becoming too deeply anesthetized.

  • Possible Cause: Incorrect dosage for the specific species, fish size, or water conditions.

  • Solution:

    • Consult Species-Specific Data: Refer to published literature for recommended dosage ranges for the species you are working with. See the data tables below for examples.

    • Conduct Pilot Studies: Always perform a dose-response study on a small cohort of fish before proceeding with large-scale experiments.[1]

    • Monitor Fish Closely: Continuously observe the fish for standardized signs of anesthesia, such as loss of equilibrium and cessation of response to stimuli.[9][12]

    • Adjust Exposure Time: The desired anesthetic plane can be achieved by altering the duration of exposure to the same dose.[1]

Problem 2: High mortality rates are observed during or after anesthesia.

  • Possible Cause:

    • Species Sensitivity: The species may be particularly sensitive to Metomidate, or the life stage (e.g., larval) may not be suitable for this anesthetic.[9][11]

    • Water pH: Unsuitable pH levels can increase the toxicity of the anesthetic.[9]

    • Overdosing: The concentration of Metomidate may be too high.

  • Solution:

    • Verify pH: Ensure the pH of the anesthetic bath is within a suitable range for the species. For some applications, buffering the solution may be necessary.[12][13]

    • Reduce Concentration: Start with the lowest reported effective dose for the species and gradually increase if necessary.

    • Consider Alternatives: For species known to have adverse reactions, consider alternative anesthetics.

Problem 3: Inconsistent results across different experimental days.

  • Possible Cause:

    • Inconsistent Water Parameters: Fluctuations in water temperature and pH between experiments.

    • Stock Solution Degradation: The stability of the this compound stock solution may be a factor.

  • Solution:

    • Standardize Environmental Conditions: Maintain and record water temperature and pH for every experiment to ensure consistency.[9]

    • Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment to avoid issues with degradation.

Data Presentation

Table 1: Recommended Dosages of this compound for Sedation and Anesthesia in Various Fish Species

SpeciesSedation (mg/L)Anesthesia (mg/L)Notes
Ornamental Finfish (general)0.1 - 1.01.0 - 10.0Dosage can be species-dependent.[1]
Convict Cichlids1.0 (for transport)-Reduced mortality and improved appearance after shipping.[1][14]
Koi1.0 - 4.0 (for transport)-Higher concentrations (3.0-4.0 mg/L) can lead to an undesirable anesthetic plane.[7]
Blue Acaris1030At neutral pH.[9]
Platies-20 - 30 (at pH 6.0), 10 (at pH 7.8)Demonstrates the significant impact of pH.[9]
Goldfish-20 (at pH 6.2)30 mg/L was lethal.[9]
Channel Catfish-6.0Concentrations of 16 mg/L resulted in mortality.[8]
Atlantic Salmon-1.0 - 10.0More potent in seawater-adapted adults.[11]

Table 2: Induction and Recovery Times for Selected Species

SpeciesConcentration (mg/L)Induction TimeRecovery TimeNotes
Blue Acaris30~7.5 minutes--
Halibut & Turbot9< 1 minute~26.4 minutes (balance/motor control)Recovery of opercular respiration was faster (~1.7 minutes).[15]

Experimental Protocols

Protocol 1: General Anesthetic Bath Immersion

  • Acclimation: Acclimate fish to the experimental tanks and water conditions for a sufficient period before the procedure.

  • Preparation of Anesthetic Solution:

    • Prepare a stock solution of this compound.

    • On the day of the experiment, prepare the final anesthetic bath by diluting the stock solution in water from the same source as the fish holding tanks to the desired concentration.

    • Measure and record the pH and temperature of the anesthetic bath. Buffer the solution if necessary to maintain a consistent pH.[13]

  • Anesthesia Induction:

    • Gently transfer the fish to the anesthetic bath.

    • Continuously monitor the fish for the desired stage of anesthesia, observing for loss of equilibrium, reduced opercular movement, and lack of response to tactile stimuli.[9][13]

    • Record the time to induction.

  • Procedure: Once the desired anesthetic plane is reached, perform the experimental procedure.

  • Recovery:

    • Immediately following the procedure, transfer the fish to a recovery tank with fresh, well-aerated water from their original holding system.[6]

    • Orient the fish's mouth toward the water flow if necessary.[6]

    • Monitor the fish until normal swimming behavior and equilibrium are restored.

    • Record the time to recovery.

Visualizations

TroubleshootingWorkflow start Inconsistent Anesthetic Results high_mortality High Mortality? start->high_mortality inconsistent_times Variable Induction/Recovery? start->inconsistent_times check_species Is the species highly sensitive or a larval stage? check_dose Is the dosage appropriate for the species and size? check_species->check_dose No solution_alt Consider Alternative Anesthetic check_species->solution_alt Yes check_params Are water parameters (pH, temp) consistent? check_params->check_dose Yes solution_stabilize Standardize and Record Water Parameters check_params->solution_stabilize No solution_pilot Conduct Pilot Dose-Response Study check_dose->solution_pilot high_mortality->check_species Yes inconsistent_times->check_params Yes solution_fresh Use Freshly Prepared Solutions solution_stabilize->solution_fresh

Caption: Troubleshooting workflow for inconsistent Metomidate anesthesia.

MetomidateSignaling cluster_cns Central Nervous System cluster_adrenal Adrenal Gland (Interrenal in Fish) Metomidate_CNS Metomidate GABA_A GABA-A Receptor Metomidate_CNS->GABA_A potentiates Cl_channel Chloride Ion Influx GABA_A->Cl_channel increases GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Anesthesia Sedation & Anesthesia Hyperpolarization->Anesthesia Metomidate_Adrenal Metomidate beta_hydroxylase 11β-hydroxylase Metomidate_Adrenal->beta_hydroxylase inhibits Cortisol_synthesis Cortisol Synthesis beta_hydroxylase->Cortisol_synthesis Stress_response Reduced Stress Response Cortisol_synthesis->Stress_response leads to

Caption: Dual signaling pathways of this compound.

References

Factors affecting Metomidate hydrochloride efficacy in aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metomidate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aquaculture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in aquaculture?

A1: this compound is a rapid-acting, water-soluble, non-barbiturate hypnotic agent.[1] In aquaculture, it is primarily used for the sedation and anesthesia of ornamental finfish.[2] It is important to note that this compound is not approved for use in food fish species.[2] Its main applications include reducing stress and mortality during handling, transport, and minor procedures.[3]

Q2: How does this compound work?

A2: this compound exerts its effects through two primary mechanisms. Firstly, it acts on the central nervous system by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to sedation and anesthesia. Secondly, it inhibits the enzyme 11β-hydroxylase, which is a key enzyme in the synthesis of cortisol, a major stress hormone in fish. This cortisol-blocking property helps to mitigate the physiological stress response during handling and transport.[4]

Q3: What are the typical dosage ranges for sedation and anesthesia?

A3: The effective dose of this compound is species-dependent. However, general dosage guidelines are as follows:

  • Sedation: 0.1 to 1.0 mg/L (ppm)

  • Anesthesia: 1.0 to 10.0 mg/L (ppm)

It is crucial to conduct preliminary trials on a small number of fish to determine the optimal dose for a specific species and experimental condition.[1]

Q4: How do I prepare a this compound solution?

A4: To prepare a stock solution, dissolve the required amount of this compound powder in a small amount of water from the experimental tank. Once fully dissolved, add this stock solution to the total volume of the anesthetic bath and mix thoroughly to ensure even distribution.

Q5: How long does it take for fish to become anesthetized and how long do they take to recover?

A5: Induction and recovery times vary significantly depending on the species, dose, and water temperature. Generally, at an effective dose, induction to a surgical plane of anesthesia occurs within a few minutes. Recovery, after placing the fish in clean, well-aerated water, can take from 20 to 90 minutes.[5] Higher doses may lead to faster induction but prolonged recovery.[6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Sedation or Anesthesia 1. Incorrect Dosage: The dose may be too low for the target species or developmental stage. 2. Species-Specific Tolerance: Different fish species exhibit varying sensitivity to Metomidate.[3] 3. Water Quality: Suboptimal water parameters (e.g., pH, temperature) can affect drug efficacy.1. Dose-Response Trial: Conduct a dose-response study on a small group of fish to determine the minimum effective concentration. 2. Literature Review: Consult scientific literature for recommended dosages for your specific fish species. 3. Optimize Water Quality: Ensure water parameters are within the optimal range for the species. For etomidate, a related compound, efficacy is higher in alkaline water and at warmer temperatures.[6]
Unexpected High Mortality 1. Overdose: The concentration of Metomidate may be too high, leading to respiratory and cardiac arrest. 2. Prolonged Exposure: Keeping fish in the anesthetic bath for an extended period can be fatal. 3. Poor Water Quality: Low dissolved oxygen or other stressors in the anesthetic or recovery bath can contribute to mortality. 4. Species Sensitivity: Some species are more susceptible to the toxic effects of anesthetics.1. Reduce Concentration: Lower the Metomidate concentration and re-evaluate the dose-response. 2. Limit Exposure Time: Monitor fish closely and remove them to a recovery tank as soon as the desired level of anesthesia is reached. 3. Ensure Adequate Aeration: Vigorously aerate both the anesthetic and recovery tanks.[2] 4. Conduct Preliminary Safety Trials: Test the chosen dose on a small number of fish before treating a larger batch.
Prolonged Recovery Time 1. High Dose: Higher concentrations can lead to longer recovery periods.[6] 2. Poor Water Quality in Recovery Tank: Inadequate aeration or accumulation of waste products can hinder recovery. 3. Individual Variation: Some fish within a species may metabolize the drug more slowly.1. Use the Minimum Effective Dose: Determine and use the lowest concentration that achieves the desired level of anesthesia. 2. Maintain High-Quality Recovery Water: Use clean, well-aerated water from the fish's original holding tank for recovery. Perform partial water changes if necessary. 3. Monitor and Assist Recovery: If a fish is struggling, gently cradle it and move it forward in the water to facilitate gill ventilation.
Hyperactivity or Stress During Recovery 1. Drug-Specific Side Effect: Some level of hyperexcitability has been reported during recovery from Metomidate anesthesia in certain species. 2. Suboptimal Recovery Environment: A bright, noisy, or high-traffic recovery area can be stressful for the fish.1. Provide a Calm Recovery Environment: Place the recovery tank in a quiet, dimly lit area. 2. Ensure Adequate Space: Avoid overcrowding in the recovery tank.

Data Presentation

Table 1: Efficacy of this compound as a Shipping Additive for Ornamental Fish

SpeciesConcentration (mg/L)Immediate Mortality (%)Cumulative Mortality (7 days) (%)Immediately Saleable Fish (%)
Convict Cichlid 0.0 (Control)5.5 - 9.2 (mean range)5.5 - 9.2 (mean range)12.5 - 50
1.00091.7
Black Molly 0.0 - 1.0No significant effect detectedNo significant effect detectedNo significant effect detected
Data synthesized from a study on the use of Metomidate as a shipping additive.[3]

Table 2: Influence of Water Parameters on Etomidate (a related compound) Efficacy

Water ParameterEffect on Efficacy
pH More effective in alkaline water
Temperature More effective at higher temperatures
Total Hardness No significant effect
Based on a study with Etomidate, which has a similar structure and mechanism of action to Metomidate.[6]

Experimental Protocols

Protocol 1: Determining the Minimum Effective Dose (MED) of this compound for Anesthesia

Objective: To determine the lowest concentration of this compound that induces a surgical plane of anesthesia in a specific fish species.

Materials:

  • This compound powder

  • Multiple glass or plastic tanks of appropriate size for the fish

  • Aeration equipment (air stones and pumps)

  • Calibrated scale for weighing the anesthetic

  • Graduated cylinders and beakers for preparing solutions

  • Stopwatch or timer

  • Nets for transferring fish

  • Water quality testing kits (pH, temperature, dissolved oxygen)

  • Experimental fish of a consistent size and health status

Methodology:

  • Acclimation: Acclimate the fish to the experimental tanks for at least 24-48 hours prior to the experiment. Maintain optimal water quality and temperature for the species.

  • Preparation of Anesthetic Baths:

    • Prepare a series of anesthetic baths with varying concentrations of this compound (e.g., 1.0, 2.5, 5.0, 7.5, 10.0 mg/L).

    • Use water from the fish's holding tank to prepare the solutions.

    • Ensure each bath is well-aerated.

  • Anesthesia Induction:

    • Gently transfer a small group of fish (e.g., 3-5 individuals) into each anesthetic bath.

    • Start the timer immediately upon immersion.

    • Observe the fish closely and record the time to reach different stages of anesthesia (e.g., loss of equilibrium, loss of response to tactile stimuli). A surgical plane of anesthesia is generally considered the loss of response to a firm pinch at the base of the caudal fin.

  • Recovery:

    • Once a fish reaches the desired anesthetic plane, immediately transfer it to a recovery tank containing clean, well-aerated water from its original holding tank.

    • Record the time to the return of normal swimming behavior and equilibrium.

  • Data Analysis:

    • Analyze the induction and recovery times for each concentration.

    • The MED is the lowest concentration that consistently induces the desired level of anesthesia within a reasonable timeframe (e.g., 3-5 minutes) and allows for a smooth and complete recovery.

Visualizations

Metomidate_Mechanism_of_Action cluster_0 Central Nervous System Metomidate Metomidate hydrochloride GABA_A_Receptor GABA-A Receptor Metomidate->GABA_A_Receptor Binds to & potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuron Neuron Hyperpolarization Hyperpolarization Neuron->Hyperpolarization leads to Chloride_Channel->Neuron Cl- influx Sedation_Anesthesia Sedation / Anesthesia Hyperpolarization->Sedation_Anesthesia results in

Caption: this compound's action on the central nervous system.

Metomidate_Cortisol_Inhibition Stress Stress (Handling, Transport) HPI_Axis Hypothalamus-Pituitary-Interrenal (HPI) Axis Stress->HPI_Axis Activates Cholesterol Cholesterol HPI_Axis->Cholesterol stimulates conversion of Enzyme_11B_Hydroxylase 11β-Hydroxylase Cholesterol->Enzyme_11B_Hydroxylase is converted by Cortisol Cortisol (Stress Hormone) Enzyme_11B_Hydroxylase->Cortisol to produce Stress_Response Physiological Stress Response Cortisol->Stress_Response mediates Metomidate Metomidate hydrochloride Metomidate->Enzyme_11B_Hydroxylase Inhibits

Caption: this compound's inhibition of cortisol synthesis.

Experimental_Workflow Start Start: Experimental Planning Acclimation Fish Acclimation (24-48h) Start->Acclimation Dose_Prep Prepare Metomidate Solutions Acclimation->Dose_Prep Induction Anesthesia Induction Dose_Prep->Induction Monitoring Monitor Anesthetic Depth Induction->Monitoring Monitoring->Induction Adjust Dose/Time Procedure Experimental Procedure Monitoring->Procedure Desired Plane Reached Recovery Transfer to Recovery Tank Procedure->Recovery Post_Op_Care Post-Procedure Monitoring Recovery->Post_Op_Care End End: Data Collection & Analysis Post_Op_Care->End

References

Technical Support Center: Mitigating Behavioral Changes After Metomidate Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address behavioral changes observed after the administration of Metomidate hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a non-barbiturate hypnotic agent used for sedation and anesthesia, primarily in veterinary medicine and aquatic research.[1][2][3] It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[3] This mechanism leads to rapid sedation and anesthesia with minimal cardiovascular effects, making it a valuable tool for short procedures.[3]

Q2: What are the most common behavioral side effects observed after this compound administration?

The most frequently reported behavioral side effects include:

  • Myoclonus: Sudden, involuntary muscle jerks or twitches are a common occurrence during induction and recovery.[4][5][6]

  • Emergence Delirium/Agitation: Upon recovery from anesthesia, animals may exhibit signs of confusion, disorientation, restlessness, and hyperactivity.[5][7]

  • Changes in Locomotor Activity: Both hypoactivity (sedation) and hyperactivity can be observed, depending on the dose and the individual animal's response.

  • Hyperexcitability during Recovery: Particularly noted in fish, a state of heightened excitability can occur as the anesthetic effects wear off.[7]

Q3: What is the underlying mechanism of Metomidate-induced myoclonus?

Metomidate, like its analog etomidate, enhances GABAergic inhibition in the central nervous system.[3] The exact mechanism of myoclonus is not fully understood but is thought to involve a disinhibition of subcortical pathways that control motor activity.[8] Paradoxically, while GABA-A agonists are generally inhibitory, their action on specific receptor subtypes or neural circuits can lead to excitatory effects like myoclonus.[9][10]

Troubleshooting Guides

Issue 1: Myoclonus Observed During Anesthesia Induction or Recovery

Symptoms: Involuntary muscle twitching, jerking, or spasms in the limbs, jaw, or body.

Potential Causes:

  • Rapid intravenous injection.

  • High dosage of this compound.

  • Individual sensitivity of the animal.

Mitigation Strategies:

  • Premedication: Administering a premedication agent prior to this compound can significantly reduce the incidence and severity of myoclonus.

Premedication AgentAnimal ModelDosageEfficacy in Reducing Myoclonus
Midazolam Human (proxy for mammals)0.015 mg/kg IVSignificant reduction in incidence.
Fentanyl Human (proxy for mammals)>100 µgEffective, but may increase apnea.
Dexmedetomidine Human (proxy for mammals)0.5 µg/kg IVSignificantly reduced incidence.
Magnesium Sulfate Human (proxy for mammals)60 mg IVSignificantly reduces myoclonic jerks.
  • Dose Adjustment and Administration Rate:

    • Use the minimum effective dose of this compound.

    • Administer the injection more slowly to reduce the peak plasma concentration.

  • Co-administration with other agents: In some cases, co-induction with a low dose of another anesthetic agent may be beneficial.

Issue 2: Emergence Delirium and Agitation During Recovery

Symptoms: Restlessness, thrashing, vocalization, confusion, and non-purposeful movements as the animal awakens from anesthesia.

Potential Causes:

  • Rapid emergence from anesthesia.

  • Type of anesthetic agent used (short-acting agents are more commonly associated with this).[11]

  • Underlying pain or anxiety.

Mitigation Strategies:

  • Provide a Calm Recovery Environment: Minimize noise, light, and handling during the recovery period.

  • Premedication: Agents with sedative and anxiolytic properties can promote a smoother recovery.

Premedication AgentPotential Benefit
Dexmedetomidine Sedative and analgesic properties can lead to a calmer emergence.
Benzodiazepines (e.g., Midazolam) Anxiolytic effects may reduce agitation.
Opioids (e.g., Fentanyl) Analgesic effects can prevent pain-induced agitation.
  • Ensure Adequate Analgesia: If the experimental procedure was painful, ensure that appropriate analgesia is provided to prevent pain from contributing to agitation.

Issue 3: Altered Locomotor Activity Post-Procedure

Symptoms: The animal exhibits either significantly reduced (hypoactivity) or increased (hyperactivity) movement compared to baseline after full recovery from anesthesia.

Potential Causes:

  • Residual sedative effects of this compound or premedication agents.

  • Rebound hyperactivity as a response to the anesthetic.

  • Stress from the procedure and handling.

Mitigation Strategies:

  • Allow for a Sufficient Recovery Period: Ensure animals are fully recovered before assessing normal locomotor behavior.

  • Optimize Dosing: Use the lowest effective dose to minimize residual effects.

  • Acclimatize Animals: Properly acclimatize animals to the experimental environment and handling procedures to reduce stress.

  • Systematic Behavioral Assessment: Use a standardized open-field test or similar apparatus to quantitatively assess locomotor activity and compare it to pre-anesthesia baseline levels.

Experimental Protocols

Protocol 1: Assessment of Myoclonus in Rodents

Objective: To quantify the incidence and severity of myoclonus following this compound administration.

Materials:

  • This compound solution

  • Premedication agents (e.g., midazolam, dexmedetomidine)

  • Intravenous or intraperitoneal injection supplies

  • Observation cage

  • Video recording equipment (optional, but recommended)

  • Myoclonus scoring sheet

Procedure:

  • Acclimatize animals to the testing environment.

  • Administer the premedication agent or a saline control at the appropriate time before anesthetic induction.

  • Administer this compound at the desired dose and route.

  • Immediately begin observing the animal for myoclonic movements for a set period (e.g., 5-10 minutes).

  • Score the severity of myoclonus using a standardized scale:

    • 0: No myoclonus

    • 1: Mild, localized twitching (e.g., facial muscles, single limb)

    • 2: Moderate, multifocal twitching

    • 3: Severe, generalized jerking of the body

  • Record the latency to the first myoclonic jerk and the duration of myoclonic activity.

  • If using video, review the recordings to confirm scores.

Protocol 2: Assessment of Recovery Behavior in Fish

Objective: To evaluate the quality of recovery from this compound anesthesia in fish.

Materials:

  • This compound solution

  • Anesthetic bath

  • Aerated recovery tank with clean water

  • Stopwatch

  • Behavioral observation checklist

Procedure:

  • Expose the fish to the this compound anesthetic bath until the desired plane of anesthesia is reached (e.g., loss of equilibrium, no response to tail pinch).

  • Record the time to induction.

  • Transfer the fish to the recovery tank.

  • Start the stopwatch and observe the following recovery milestones, recording the time for each:

    • First opercular movement

    • Return of righting reflex (ability to return to an upright position)

    • Resumption of normal swimming behavior

  • Observe for any abnormal behaviors during recovery, such as hyperexcitability, erratic swimming, or prolonged lethargy.[7]

Visualizations

GABA_A_Receptor_Signaling GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Channel GABA_A:c->Chloride Channel Opens GABA GABA GABA->GABA_A Binds to receptor Metomidate Metomidate hydrochloride Metomidate->GABA_A Positive Allosteric Modulation Chloride->GABA_A:c Influx

Caption: this compound enhances GABA-A receptor function.

Experimental_Workflow_Myoclonus Workflow for Myoclonus Assessment start Start acclimatize Acclimatize Animal to Environment start->acclimatize premedicate Administer Premedication (e.g., Midazolam) or Saline acclimatize->premedicate induce Induce Anesthesia with This compound premedicate->induce observe Observe and Score Myoclonus Severity induce->observe record Record Latency and Duration observe->record analyze Analyze Data record->analyze end End analyze->end

Caption: Experimental workflow for assessing myoclonus.

Mitigation_Logic Decision Logic for Mitigating Behavioral Changes behavioral_change Behavioral Change Observed? (e.g., Myoclonus, Agitation) no_change Continue Monitoring behavioral_change->no_change No identify_cause Dose too high? Injection too fast? Pain? Stress? behavioral_change->identify_cause Yes implement_strategy Adjust Dose/Rate Administer Premedication Provide Analgesia Optimize Environment identify_cause->implement_strategy reassess Re-assess Behavior implement_strategy->reassess reassess->behavioral_change

Caption: Logical steps for mitigating behavioral changes.

References

Validation & Comparative

A Comparative Guide to Fish Anesthetics: Metomidate Hydrochloride vs. MS-222

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the aquatic sciences, the selection of an appropriate anesthetic is a critical decision that impacts animal welfare, experimental outcomes, and data reliability. Two of the most commonly utilized anesthetics in fisheries and aquaculture research are Metomidate hydrochloride and Tricaine Methanesulfonate (MS-222). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable agent for specific research needs.

Mechanism of Action

This compound is a non-barbiturate hypnotic agent that acts on the central nervous system.[1][2] Its primary mechanism involves potentiating the activity of the gamma-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter in the brain.[3] This enhancement of GABAergic transmission leads to sedation and anesthesia.[3] Notably, Metomidate is also a potent and selective inhibitor of the 11β-hydroxylase enzyme, which is crucial for cortisol synthesis.[2] This property can significantly blunt the physiological stress response typically associated with handling and anesthesia.[4][5]

MS-222 (Tricaine Methanesulfonate) , a sulfonated derivative of benzocaine, functions as a local anesthetic.[6][7] It primarily acts by blocking voltage-gated sodium channels in nerve membranes.[7][8] This action prevents the generation and propagation of action potentials, thereby blocking nerve impulses and inducing muscle relaxation and a loss of sensation.[6][7][8]

Performance Comparison: Induction and Recovery

The efficacy of an anesthetic is often judged by the speed of induction and the duration of recovery. The following table summarizes experimental data on induction and recovery times for both this compound and MS-222 across various fish species and concentrations.

AnestheticSpeciesConcentration (mg/L)Induction Time (minutes)Recovery Time (minutes)Reference
Metomidate HCl Channel Catfish (Ictalurus punctatus)6--[5]
Fathead Minnow (Pimephales promelas)4--[4]
Atlantic Salmon (Salmo salar)1 - 10--[9]
Blue Acaris (Aequidens portalegrensis)10 (sedation)--[10]
Blue Acaris (Aequidens portalegrensis)30 (anesthesia)7.5-[10]
Goldfish (Carassius auratus)20< 10-[10]
MS-222 Zebrafish (Danio rerio)150--[11]
Zebrafish (Danio rerio)2001.6 ± 0.51.3 ± 0.9[12]
Far Eastern Catfish (Silurus asotus)600~1-[13]
Rainbow Trout (Oncorhynchus mykiss)40 or 120--[14]
Channel Catfish (Ictalurus punctatus)100--[5]
Fathead Minnow (Pimephales promelas)75--[4]
Sea Bass (Lateolabrax maculatus)30--[15]
Nile Tilapia (Oreochromis niloticus)40--[16]

Note: Induction and recovery times can be influenced by factors such as water temperature, pH, and fish size.[1][17]

Physiological Effects: Stress Response

A key differentiator between this compound and MS-222 is their impact on the physiological stress response, particularly plasma cortisol levels.

AnestheticEffect on Plasma CortisolEffect on Plasma GlucoseReference
Metomidate HCl Suppresses or does not elevate cortisol levels-[4][5][18]
MS-222 Significantly increases cortisol levelsMay increase or decrease glucose levels[4][5][16][19][20]

MS-222 has been shown to induce a stress response, leading to elevated plasma cortisol levels, which can be comparable to the stress of handling and crowding without anesthesia.[4][19] In contrast, Metomidate's inhibition of cortisol synthesis results in baseline or suppressed cortisol levels during anesthesia, which can be advantageous for studies where stress is a confounding variable.[4][5]

Experimental Protocols

Below is a generalized experimental workflow for inducing anesthesia in fish using either this compound or MS-222.

G cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_anesthetic Prepare Anesthetic Stock Solution prep_bath Prepare Anesthetic Immersion Bath (dilute stock to desired concentration) prep_anesthetic->prep_bath transfer_fish Net and Transfer Fish to Anesthetic Bath prep_bath->transfer_fish prep_recovery Prepare Recovery Tank (clean, well-aerated water) monitor_induction Monitor for Anesthetic Plane (loss of equilibrium, cessation of movement) transfer_fish->monitor_induction perform_procedure Perform Experimental Procedure monitor_induction->perform_procedure transfer_recovery Transfer Fish to Recovery Tank perform_procedure->transfer_recovery monitor_recovery Monitor for Recovery (return of equilibrium and normal swimming) transfer_recovery->monitor_recovery return_housing Return Fish to Housing monitor_recovery->return_housing

Figure 1: General workflow for fish anesthesia experiment.

Detailed Methodologies:

  • Preparation of Anesthetic Solutions:

    • MS-222: Due to its acidic nature, MS-222 solutions should be buffered with sodium bicarbonate to a pH that matches the fish's holding water (typically pH 7.0-7.5).[19][21] A stock solution can be prepared and stored at 4°C for up to four weeks.[22]

    • This compound: Dissolve the calculated amount of powder in the holding tank water to achieve the desired concentration.[23]

  • Anesthesia Induction:

    • Fish are fasted for a period (e.g., 24 hours) before anesthesia to reduce metabolic rate and waste production.[13]

    • The fish is gently netted and immersed in the anesthetic bath.

    • The time to reach the desired stage of anesthesia is recorded. This is typically characterized by a loss of equilibrium and cessation of opercular movement.[22]

  • Recovery:

    • Following the procedure, the fish is immediately transferred to a recovery tank with clean, well-aerated water.[22]

    • The time to regain equilibrium and normal swimming behavior is recorded.

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and MS-222 can be visualized as follows:

G cluster_ms222 MS-222 Pathway ms222 MS-222 na_channel Voltage-gated Sodium Channels ms222->na_channel blocks action_potential Action Potential Propagation na_channel->action_potential inhibits anesthesia Anesthesia & Muscle Relaxation action_potential->anesthesia

Figure 2: Simplified signaling pathway for MS-222.

G cluster_metomidate This compound Pathways cluster_gaba Anesthetic Effect cluster_cortisol Stress Response Inhibition metomidate_gaba Metomidate HCl gaba_receptor GABA-A Receptor metomidate_gaba->gaba_receptor potentiates neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition sedation_anesthesia Sedation/ Anesthesia neuronal_inhibition->sedation_anesthesia metomidate_cortisol Metomidate HCl hydroxylase 11β-hydroxylase metomidate_cortisol->hydroxylase inhibits cortisol_synthesis Cortisol Synthesis hydroxylase->cortisol_synthesis inhibits stress_response Suppressed Stress Response cortisol_synthesis->stress_response

Figure 3: Dual signaling pathways of this compound.

Conclusion

Both this compound and MS-222 are effective anesthetics for fish, but their distinct mechanisms of action lead to different physiological outcomes. MS-222 is a widely used anesthetic that provides rapid induction and recovery but is known to elicit a significant stress response.[4][19] this compound, while also an effective anesthetic, offers the significant advantage of suppressing the cortisol stress response, making it a superior choice for studies where physiological stress is a critical experimental variable.[4][5] The selection between these two agents should be based on the specific requirements of the research, considering factors such as the need to mitigate stress, the species of fish, and the duration of the procedure.

References

A Comparative Guide to [11C]metomidate PET-CT for the Diagnosis of Primary Aldosteronism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [11C]metomidate Positron Emission Tomography-Computed Tomography (PET-CT) and Adrenal Venous Sampling (AVS) for the diagnosis and subtype classification of primary aldosteronism (PA). The following sections detail the performance of each method, supported by experimental data, and outline the methodologies employed in key studies.

Performance Comparison: [11C]metomidate PET-CT vs. Adrenal Venous Sampling

Adrenal venous sampling (AVS) has traditionally been the gold-standard for differentiating unilateral from bilateral aldosterone excess, a critical step in determining appropriate treatment. However, AVS is an invasive and technically challenging procedure. [11C]metomidate PET-CT has emerged as a promising non-invasive alternative. Metomidate is a potent inhibitor of the adrenal steroidogenic enzymes CYP11B1 and CYP11B2, and when labeled with carbon-11, it can effectively image aldosterone-producing adenomas.[1]

Recent prospective clinical trials have demonstrated that [11C]metomidate PET-CT performs comparably to AVS in identifying unilateral PA.[2][3] In some instances, [11C]metomidate PET-CT has successfully identified patients with unilateral disease who were missed by AVS.[2][4]

Table 1: Quantitative Comparison of [11C]metomidate PET-CT and Adrenal Venous Sampling (AVS)

Performance Metric[11C]metomidate PET-CTAdrenal Venous Sampling (AVS)Study Reference
Sensitivity (Primary Outcome - Post-Surgery Cure) 80% (95% CI: 56.3-94.3)75% (95% CI: 50.9-91.3)Puar et al., 2022[2][3]
Sensitivity (Secondary Outcome - Final Diagnosis) 81.9% (95% CI: 59.7-94.8)68.2% (95% CI: 45.1-86.1)Puar et al., 2022[2][3]
Specificity (Secondary Outcome - Final Diagnosis) 100% (95% CI: 15.8-100)100% (95% CI: 15.8-100)Puar et al., 2022[2][3]
Sensitivity (SUVmax ratio >1.25) 76% (95% CI: 59-93)-Burton et al., 2012[5]
Specificity (SUVmax ratio >1.25) 87% (95% CI: 69-104)-Burton et al., 2012[5]
Specificity (SUVmax >17) 100%-Burton et al., 2012[5]

Experimental Protocols

[11C]metomidate PET-CT Protocol

A standardized protocol for [11C]metomidate PET-CT is crucial for accurate and reproducible results. The following is a generalized methodology based on published studies.[5][6][7][8]

  • Patient Preparation: To enhance the specificity of the scan, patients are pre-treated with dexamethasone (e.g., 0.5 mg every 6 hours for 3 days) to suppress cortisol production in normal adrenal tissue.[5][7][8] This suppression improves the tumor-to-background ratio.

  • Radiotracer Administration: Patients receive an intravenous injection of [11C]metomidate, with doses typically ranging from 150 to 500 MBq.[5]

  • Uptake Period: A 30-minute uptake period allows for the radiotracer to accumulate in the adrenal glands.[6]

  • Imaging Acquisition: A low-dose CT scan of the adrenal region is performed for anatomical localization, followed by a PET scan acquisition over the same area.[6]

  • Image Analysis: The maximum standardized uptake value (SUVmax) is measured over regions of interest. A significantly higher uptake in an adrenal nodule compared to the contralateral gland indicates unilateral disease.[5] An SUVmax ratio of 1.25:1 has been proposed as a threshold for lateralization.[5]

Adrenal Venous Sampling (AVS) Protocol

AVS remains the reference standard for subtype diagnosis. The procedure is typically performed by an interventional radiologist.[9][10][11]

  • Patient Preparation: Any medications that could interfere with the renin-angiotensin-aldosterone system, such as mineralocorticoid receptor antagonists, are discontinued for at least 4-6 weeks.[9] Hypokalemia, if present, should be corrected.[12] The procedure is often performed in the morning to account for diurnal variations in hormone levels.[12]

  • Catheterization: A catheter is inserted, typically through the femoral vein, and guided under fluoroscopic imaging to cannulate both adrenal veins.[11][13]

  • Blood Sampling: Blood samples are collected from both adrenal veins and a peripheral vein (often the inferior vena cava).[11][13]

  • Stimulation (Optional): In some protocols, a continuous infusion or bolus of cosyntropin (ACTH) is administered to stimulate the adrenal glands and minimize stress-induced fluctuations in hormone secretion.[12][13]

  • Hormone Measurement: Aldosterone and cortisol levels are measured in all collected samples.

  • Interpretation: Successful cannulation is confirmed by a high cortisol gradient between the adrenal and peripheral veins. Lateralization is determined by comparing the aldosterone-to-cortisol ratio between the two adrenal glands. A lateralization index (the ratio of the higher side to the lower side) of ≥ 4 is commonly used to diagnose unilateral disease.[9]

Visualizations

Aldosterone Synthesis Signaling Pathway

Aldosterone_Synthesis_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_steroidogenesis Steroidogenesis AngII Angiotensin II PLC Phospholipase C AngII->PLC K Potassium (K+) CaM Ca2+/Calmodulin K->CaM ACTH ACTH AC Adenylyl Cyclase ACTH->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP IP3->CaM PKC PKC DAG->PKC CaMK CaMK CaM->CaMK StAR StAR CaMK->StAR induces expression CYP11B2 CYP11B2 (Aldosterone Synthase) CaMK->CYP11B2 induces expression PKA PKA cAMP->PKA PKA->StAR induces expression PKA->CYP11B2 induces expression Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 StAR->Cholesterol transport CYP11A1 CYP11A1 HSD3B 3β-HSD CYP21A2 CYP21A2 CYP11B1 CYP11B1

Caption: Aldosterone synthesis pathway highlighting key stimuli and enzymes.

Experimental Workflow: [11C]metomidate PET-CT vs. AVS

Diagnostic_Workflow cluster_common Initial Diagnosis cluster_pet [11C]metomidate PET-CT Pathway cluster_avs Adrenal Venous Sampling (AVS) Pathway start Patient with Suspected Primary Aldosteronism confirm Biochemical Confirmation (ARR, Saline Suppression Test) start->confirm pet_ct [11C]metomidate PET-CT confirm->pet_ct avs Adrenal Venous Sampling confirm->avs pet_unilateral Unilateral Uptake pet_ct->pet_unilateral Positive pet_bilateral Bilateral/No Focal Uptake pet_ct->pet_bilateral Negative pet_surgery Unilateral Adrenalectomy pet_unilateral->pet_surgery pet_medical Medical Management pet_bilateral->pet_medical avs_success Successful Cannulation? avs->avs_success avs_lateralization Lateralization? avs_success->avs_lateralization Yes avs_failed AVS Failed/ Inconclusive avs_success->avs_failed No avs_surgery Unilateral Adrenalectomy avs_lateralization->avs_surgery Yes avs_medical Medical Management avs_lateralization->avs_medical No

Caption: Diagnostic workflows for primary aldosteronism subtyping.

References

A Comparative Analysis of Cortisol Suppression: Metomidate and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cortisol-suppressing effects of Metomidate and other prominent inhibitors, including Etomidate, Metyrapone, Ketoconazole, and the newer agent Osilodrostat. The information presented is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.

Data Presentation: Quantitative Comparison of Cortisol Synthesis Inhibitors

The following table summarizes the in vitro potency of various inhibitors against key enzymes in the cortisol biosynthesis pathway, primarily 11β-hydroxylase (CYP11B1), the final enzyme in the cortisol synthesis cascade.

CompoundTarget Enzyme(s)IC50 Value (nM)Cell Line/SystemReference
Metomidate CYP11B14.60 ± 2.39Rat Adrenal Membranes[1]
Etomidate CYP11B10.99 ± 0.62Human Adrenocortical Y1 Cells[1]
1.3 ± 0.2Human Adrenocortical Carcinoma Cells[2]
2.09 ± 0.27H259 Cells[3]
Metyrapone CYP11B17830Not specified[4]
CYP11B1~67.8Human Adrenocortical HAC15 Cells[5]
Ketoconazole CYP11B1, CYP17A1, CYP11A1~621Human Adrenocortical HAC15 Cells[5]
CYP3A4~160Human Hepatic Microsomes[6]
Osilodrostat CYP11B135Not specified[7]
CYP11B1~34.7Human Adrenocortical HAC15 Cells[5]
CYP11B2 (Aldosterone Synthase)0.7Human[7]

Signaling Pathway of Cortisol Synthesis and Inhibition

The following diagram illustrates the cortisol synthesis pathway and highlights the points of inhibition for Metomidate and other discussed inhibitors.

G cluster_inhibitors Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOH_Pregnenolone 17-OH Pregnenolone Pregnenolone->SeventeenOH_Pregnenolone CYP17A1 SeventeenOH_Progesterone 17-OH Progesterone Progesterone->SeventeenOH_Progesterone CYP17A1 Eleven_Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Eleven_Deoxycorticosterone CYP21A2 SeventeenOH_Pregnenolone->SeventeenOH_Progesterone 3β-HSD Eleven_Deoxycortisol 11-Deoxycortisol SeventeenOH_Progesterone->Eleven_Deoxycortisol CYP21A2 Corticosterone Corticosterone Eleven_Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Eleven_Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 (Cholesterol side-chain cleavage enzyme) ThreeBeta_HSD 3β-HSD CYP17A1_1 CYP17A1 (17α-hydroxylase) CYP17A1_2 CYP17A1 (17,20-lyase) CYP21A2_1 CYP21A2 (21-hydroxylase) CYP21A2_2 CYP21A2 (21-hydroxylase) CYP11B1_1 CYP11B1 (11β-hydroxylase) CYP11B1_2 CYP11B1 (11β-hydroxylase) CYP11B2 CYP11B2 (Aldosterone synthase) Metomidate Metomidate Metomidate->CYP11B1_2 Etomidate Etomidate Etomidate->CYP11B1_2 Metyrapone Metyrapone Metyrapone->CYP11B1_2 Ketoconazole Ketoconazole Ketoconazole->CYP11A1 Ketoconazole->CYP17A1_1 Ketoconazole->CYP11B1_2 Osilodrostat Osilodrostat Osilodrostat->CYP11B1_2 Osilodrostat->CYP11B2

Caption: Cortisol synthesis pathway and inhibitor targets.

Experimental Workflow for In Vitro Cortisol Suppression Assay

The following diagram outlines a typical experimental workflow for assessing the efficacy of cortisol synthesis inhibitors in vitro.

G start Start cell_culture Culture Human Adrenocortical Cells (e.g., NCI-H295R, HAC15) start->cell_culture treatment Treat cells with varying concentrations of inhibitors (Metomidate, Etomidate, etc.) cell_culture->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation supernatant Collect cell culture supernatant incubation->supernatant cortisol_measurement Measure cortisol concentration (ELISA or LC-MS/MS) supernatant->cortisol_measurement data_analysis Analyze data and calculate IC50 values cortisol_measurement->data_analysis end End data_analysis->end

Caption: In vitro cortisol suppression assay workflow.

Experimental Protocols

In Vitro Cortisol Suppression Assay Using Human Adrenocortical Cell Lines (e.g., NCI-H295R)

This protocol is adapted from studies investigating the effects of steroidogenesis inhibitors on cortisol production in vitro.[8][9]

a. Cell Culture and Plating:

  • Human adrenocortical carcinoma NCI-H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into multi-well plates at a predetermined density and allowed to adhere for 24 hours.

b. Inhibitor Treatment:

  • Stock solutions of Metomidate, Etomidate, Metyrapone, Ketoconazole, and Osilodrostat are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the inhibitors are prepared in serum-free cell culture medium to achieve the desired final concentrations.

  • The culture medium is replaced with the medium containing the different concentrations of the inhibitors. A vehicle control (e.g., 0.1% DMSO) is also included.

c. Incubation and Sample Collection:

  • The cells are incubated with the inhibitors for a specified period, typically 24 to 48 hours.

  • Following incubation, the cell culture supernatant is collected for cortisol analysis.

d. Cortisol Measurement:

  • Cortisol concentrations in the supernatant are quantified using a commercial Cortisol ELISA kit or by a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

e. Data Analysis:

  • The percentage of cortisol inhibition is calculated for each inhibitor concentration relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Cortisol/Corticosterone Suppression Assay in a Rat Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of cortisol synthesis inhibitors.

a. Animal Model and Acclimatization:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Animals are acclimatized to the housing conditions for at least one week before the experiment.

b. Dexamethasone Suppression (Optional):

  • To suppress endogenous ACTH and baseline corticosterone levels, rats may be pre-treated with dexamethasone.

c. Inhibitor Administration:

  • Inhibitors are formulated in a suitable vehicle and administered via an appropriate route (e.g., oral gavage, intraperitoneal injection, or continuous intravenous infusion).

  • A control group receives the vehicle alone.

d. ACTH Stimulation:

  • To assess the adrenal response, a synthetic ACTH analogue (e.g., cosyntropin) is administered at a specific time point after inhibitor administration.[13][14]

  • The standard dose for a high-dose ACTH stimulation test is 250 μg.[14]

e. Blood Sampling:

  • Blood samples are collected at baseline (before inhibitor administration), and at various time points after ACTH stimulation (e.g., 30 and 60 minutes).[13]

  • Blood is typically collected via tail-vein or saphenous vein puncture, or through a catheter for serial sampling.

f. Corticosterone Measurement:

  • Serum or plasma is separated from the blood samples by centrifugation.

  • Corticosterone levels (the primary glucocorticoid in rats) are measured using a specific ELISA kit or LC-MS/MS.[15][16][17]

g. Data Analysis:

  • Corticosterone levels at different time points are compared between the inhibitor-treated groups and the control group.

  • The area under the curve (AUC) for the corticosterone response can be calculated to assess the overall inhibitory effect.

Conclusion

Metomidate and its analogues, along with other inhibitors like Etomidate, Metyrapone, Ketoconazole, and Osilodrostat, represent a critical class of compounds for modulating cortisol levels. This guide provides a comparative overview of their potency and a framework for their experimental evaluation. The choice of inhibitor and experimental model will depend on the specific research question, with in vitro assays offering a controlled environment for mechanistic studies and in vivo models providing insights into pharmacokinetic and pharmacodynamic properties. The detailed protocols and visual aids are intended to facilitate the design and execution of robust comparative studies in the field of adrenal steroidogenesis research.

References

A Comparative Guide to the Anesthetic Effects of Metomidate Hydrochloride Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metomidate hydrochloride, an imidazole-derivative, is a potent hypnotic agent utilized for anesthesia and sedation in a variety of animal species. Its unique mechanism of action, which includes both potentiation of GABA-A receptors and inhibition of steroidogenesis, results in a distinct anesthetic profile compared to other commonly used agents. This guide provides a comprehensive cross-species comparison of the anesthetic effects of this compound, supported by experimental data, to inform researchers and drug development professionals in their selection and application of this compound.

Mechanism of Action

This compound exerts its primary anesthetic effects through two principal mechanisms:

  • Positive Allosteric Modulation of GABA-A Receptors: Metomidate binds to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane dampens neural activity, causing sedation and hypnosis.[1][2]

  • Inhibition of Adrenal Steroidogenesis: Metomidate is a potent and reversible inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal cortex responsible for the synthesis of cortisol and other corticosteroids.[3][4] This inhibition of steroid production contributes to the stress-reducing effects observed during anesthesia.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the action of this compound.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_binding Binding & Potentiation cluster_effect Cellular Effect GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel controls Chloride_Channel_Open Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_Channel_Open conformational change Metomidate Metomidate Hydrochloride Metomidate->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization leads to CNS_Depression CNS Depression (Anesthesia/Sedation) Hyperpolarization->CNS_Depression results in

Figure 1: Mechanism of GABA-A Receptor Potentiation by Metomidate.

Steroidogenesis_Inhibition cluster_adrenal Adrenal Cortex Mitochondria Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol ...other steps Eleven_Beta_Hydroxylase 11β-Hydroxylase (CYP11B1) Deoxycorticosterone->Eleven_Beta_Hydroxylase Corticosterone Corticosterone Deoxycortisol->Eleven_Beta_Hydroxylase Cortisol Cortisol Eleven_Beta_Hydroxylase->Corticosterone converts to Eleven_Beta_Hydroxylase->Cortisol converts to Metomidate Metomidate Hydrochloride Metomidate->Eleven_Beta_Hydroxylase inhibits

Figure 2: Inhibition of 11β-Hydroxylase by Metomidate.

Cross-Species Comparison of Anesthetic Effects

The following tables summarize the quantitative data on the anesthetic effects of this compound across different species.

Fish

This compound is widely used as an immersion anesthetic in various fish species. Efficacy and recovery times can be influenced by species, water temperature, and pH.

SpeciesDosage (mg/L)Induction TimeDuration of AnesthesiaRecovery TimeKey Observations & References
Zebrafish (Danio rerio)6 - 10~3-5 minutesSedation, not surgical anesthesia~10 minutesFaster induction than MS-222 but prolonged recovery.[5][6]
Cod (Gadus morhua)5--Longer than benzocaine and MS-222Higher safety margin compared to benzocaine and MS-222.[7]
Channel Catfish (Ictalurus punctatus)6Acceptable-AcceptableSuppresses cortisol response more effectively than MS-222.[1]
Various Ornamental Fish 2 - 4~90 seconds-~40 minutesMore effective in alkaline water and at higher temperatures.[8]
Amphibians

Data on the use of metomidate in amphibians is limited and suggests it may not be a suitable primary anesthetic agent.

SpeciesDosage (mg/L)Induction TimeDuration of AnesthesiaRecovery TimeKey Observations & References
Leopard Frog (Rana pipiens)30~17-18 minutes (loss of reflex)9 - 20 minutes (surgical anesthesia in only 27% of subjects)Extremely prolonged (>300 minutes)Unsuitable as a sole anesthetic agent in this species due to prolonged and variable recovery.[9]
Laboratory Animals

Metomidate has been investigated in laboratory rodents, often in combination with other agents.

SpeciesDosage (mg/kg)Route of AdministrationInduction TimeDuration of AnesthesiaRecovery TimeKey Observations & References
Mouse (Mus musculus)50Intraperitoneal (IP)-12 - 15 minutes (light surgical)-Produces light surgical anesthesia.[10][11]
Mouse (Mus musculus)60 (with 0.06 Fentanyl)Subcutaneous (SC)-~160 minutes (full surgical)-Combination with fentanyl provides prolonged surgical anesthesia.[10][11]
Other Mammals

Studies in larger mammals have explored the cardiovascular effects and comparative efficacy of metomidate.

SpeciesDosageRoute of AdministrationKey Observations & References
Pig (Sus scrofa domesticus)Equianesthetic dose to ketamineIntravenous (IV) infusionIn an endotoxemic model, metomidate was associated with lower cardiac output, mean arterial blood pressure, and oxygen delivery compared to ketamine, leading to lower survival.[6]

Experimental Protocols

Immersion Anesthesia in Fish (General Protocol)

This protocol is a general guideline and should be optimized for the specific species and experimental conditions.

Materials:

  • This compound stock solution

  • Aerated tank with water from the fish's home environment

  • Separate aerated recovery tank with clean, untreated water

  • Net for transferring fish

  • Timer

Procedure:

  • Prepare the anesthetic bath by adding the desired concentration of this compound to the aerated tank. Ensure thorough mixing.

  • Gently transfer the fish from their holding tank to the anesthetic bath.

  • Monitor the fish continuously for the desired stage of anesthesia (e.g., loss of equilibrium, cessation of opercular movement). Record the induction time.

  • Once the desired level of anesthesia is reached, perform the intended procedure.

  • After the procedure, immediately transfer the fish to the aerated recovery tank.

  • Monitor the fish for recovery, noting the time to regain equilibrium and normal swimming behavior.

Injectable Anesthesia in Mice (Metomidate-Fentanyl Combination)

Materials:

  • This compound solution

  • Fentanyl solution

  • Sterile syringes and needles

  • Animal scale for accurate dosing

Procedure:

  • Accurately weigh the mouse to determine the correct dosage.

  • Prepare the injection by drawing up the calculated volumes of metomidate (60 mg/kg) and fentanyl (0.06 mg/kg).

  • Administer the combination via subcutaneous injection in the scruff of the neck.

  • Monitor the mouse for the onset of anesthesia, assessing the loss of righting reflex and response to toe pinch to confirm a surgical plane of anesthesia.

  • Provide thermal support to prevent hypothermia during anesthesia.

  • Monitor vital signs (respiratory rate) throughout the procedure.

  • Allow the mouse to recover in a warm, quiet environment, monitoring until it is fully ambulatory.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Species & Anesthetic Protocol acclimatization Animal Acclimatization start->acclimatization dose_prep Prepare Anesthetic Solution (Immersion or Injectable) acclimatization->dose_prep pre_monitoring Baseline Physiological Monitoring (e.g., heart rate, respiration) dose_prep->pre_monitoring administration Administer this compound pre_monitoring->administration induction Monitor Anesthetic Induction (Record Time to Effect) administration->induction procedure Perform Experimental Procedure induction->procedure post_monitoring Post-Procedure Monitoring (Vital Signs) procedure->post_monitoring recovery Transfer to Recovery Environment post_monitoring->recovery recovery_monitoring Monitor Recovery (Record Time to Ambulation/Equilibrium) recovery->recovery_monitoring end End of Experiment recovery_monitoring->end

Figure 3: General Experimental Workflow for Anesthesia Studies.

Comparison with Alternative Anesthetics

Anesthetic AgentAdvantages of MetomidateDisadvantages of Metomidate
MS-222 (Tricaine Methanesulfonate) - Generally faster induction.[5] - Suppresses cortisol stress response more effectively.[1]- Longer recovery times in some species.[5]
Benzocaine - Higher safety margin.[7]- Longer recovery time.[7]
Ketamine - Less cardiovascular depression in healthy animals.- Poorer outcomes in compromised animals (e.g., endotoxemia).[6]
Clove Oil (Eugenol) - More consistent suppression of cortisol.[1]- Not suitable for surgical procedures due to lack of analgesia.[5]

Conclusion

This compound is a valuable anesthetic and sedative agent with a species-dependent efficacy and safety profile. In fish, it offers a rapid induction and effective suppression of the stress response, making it a suitable alternative to MS-222 for many procedures. However, its use in amphibians, particularly leopard frogs, is not recommended due to extremely prolonged recovery times. In laboratory rodents, it can provide effective anesthesia, especially when combined with an analgesic like fentanyl. The choice of metomidate as an anesthetic should be carefully considered based on the species, the nature of the procedure, and the desired level of anesthesia and analgesia. Further research is warranted to explore its effects in a broader range of species, particularly reptiles, and to optimize its use in combination with other anesthetic and analgesic drugs.

References

Validating the Cortisol-Blocking Effects of Metomidate in New Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metomidate's cortisol-blocking effects with alternative agents, supported by experimental data. It is designed to assist researchers in selecting the appropriate cortisol-blocking agent and in designing validation studies for new species.

Introduction to Metomidate and Cortisol Synthesis Inhibition

Metomidate, a short-acting hypnotic agent, is a potent inhibitor of cortisol synthesis. Its primary mechanism of action is the reversible inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal cortex responsible for the final step of cortisol production from 11-deoxycortisol.[1][2] This targeted action makes Metomidate a valuable tool in research and clinical settings for managing conditions associated with hypercortisolism and for studying the physiological roles of cortisol.

Signaling Pathway of Cortisol Synthesis

The following diagram illustrates the cortisol synthesis pathway and the point of inhibition by Metomidate.

Cortisol_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol Metomidate Metomidate Metomidate->Deoxycortisol Inhibits 11β-hydroxylase

Figure 1. Cortisol Synthesis Pathway and Metomidate's Mechanism of Action.

Comparative Efficacy of Metomidate and Alternatives

The efficacy of Metomidate in blocking cortisol production has been evaluated in various species and compared with other agents. The following tables summarize key findings.

Table 1: Comparison of Cortisol Suppression in Pigs
Anesthetic AgentDosageEffect on Cortisol LevelsReference
Metomidate 2.5 mg/kg/h IVTwofold increase after injection (suppressive effect compared to ketamine)[3]
Ketamine 3.0 mg/kg/h IVFivefold increase after injection[3]
Metyrapone 750 mg orally every 4h for 6 dosesSignificantly lower plasma cortisol increase during stress compared to untreated calves[4]
Table 2: Comparison of Cortisol Suppression in Cats
Anesthetic AgentDosageEffect on Cortisol LevelsDuration of SuppressionReference
Etomidate 2 mg/kg IVSignificant decrease below pre-anesthesia valuesDuring 2 hours of anesthesia and 1 hour of recovery[5]
Ketamine-Diazepam 5 mg/kg & 0.25 mg/kg IVTwofold increase for 2 hoursN/A[5]
Table 3: Comparison of Cortisol Suppression in Fish (Channel Catfish)
Anesthetic AgentConcentrationEffect on Cortisol LevelsReference
Metomidate 6 ppmRemained at baseline levels[6]
Clove Oil 100 ppmRemained at baseline levels[6]
Tricaine Methanesulfonate (MS-222) 100 ppmPeaked approximately eightfold higher than Metomidate[6]
Quinaldine 30 ppmPeaked approximately fourfold higher than Metomidate[6]

Comparative Adverse Effects

The selection of a cortisol-blocking agent must also consider its potential side effects.

Table 4: Comparative Adverse Effects of Metomidate and Alternatives
AgentSpeciesReported Adverse EffectsReference
Metomidate PigsIn endotoxemic pigs, associated with circulatory failure and lower survival compared to ketamine.[7]
Etomidate CatsPotential for intravascular hemolysis, especially with prolonged administration.[8]
HumansPain on injection, myoclonus, adrenocortical suppression.[9]
Ketamine PigsLess cardiovascular depression compared to Metomidate in endotoxemic pigs.
CatsCan be combined with diazepam for anesthesia.[5]
Metyrapone Cats, Ferrets, HamstersVomiting, reduced appetite, seizures, weakness, collapse, muscle twitching, depression, unsteadiness. Should not be used in animals with adrenal insufficiency.[1]
HumansNausea, vomiting, stomach upset, headache, dizziness, drowsiness.[10][11]

Experimental Protocols for Validating Metomidate in a New Species

Validating the cortisol-blocking effects of Metomidate in a new species requires a systematic approach. The following protocols provide a framework for these studies.

Experimental Workflow

Experimental_Workflow cluster_preliminary Phase 1: Preliminary Studies cluster_validation Phase 2: Validation of Cortisol Blockade cluster_analysis Phase 3: Data Analysis and Comparison DoseFinding Dose-Finding Study (Determine effective and safe dose range) Pharmacokinetics Pharmacokinetic Study (Time to peak concentration, half-life) DoseFinding->Pharmacokinetics Baseline Establish Baseline Cortisol Levels (Diurnal rhythm) Pharmacokinetics->Baseline ACTH_Challenge ACTH Stimulation Test (Pre-Metomidate) (Assess adrenal reserve) Baseline->ACTH_Challenge Metomidate_Admin Administer Metomidate ACTH_Challenge->Metomidate_Admin Post_Metomidate_ACTH ACTH Stimulation Test (Post-Metomidate) (Evaluate cortisol blockade) Metomidate_Admin->Post_Metomidate_ACTH Washout Washout Period Post_Metomidate_ACTH->Washout Recovery_ACTH Recovery ACTH Stimulation Test (Assess return of adrenal function) Washout->Recovery_ACTH Cortisol_Assay Cortisol Measurement (ELISA or other validated assay) Recovery_ACTH->Cortisol_Assay Stats Statistical Analysis (Compare pre- and post-Metomidate responses) Cortisol_Assay->Stats Comparison Compare with Alternative Agents Stats->Comparison

Figure 2. Experimental Workflow for Validating Cortisol Blockers.
Protocol 1: ACTH Stimulation Test

The Adrenocorticotropic Hormone (ACTH) stimulation test is the gold standard for assessing adrenal reserve and the efficacy of cortisol synthesis inhibitors.

Objective: To determine the adrenal gland's capacity to produce cortisol in response to exogenous ACTH before and after administration of a cortisol-blocking agent.

Materials:

  • Test substance (e.g., Metomidate)

  • Cosyntropin (synthetic ACTH)

  • Catheters for blood collection

  • Heparinized or EDTA blood collection tubes

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

Procedure:

  • Acclimatization: Acclimate the animals to the experimental setting to minimize stress-induced cortisol fluctuations.

  • Baseline Blood Sample: Collect a baseline blood sample (T0).

  • ACTH Administration: Administer a standardized dose of cosyntropin. The dose and route (intravenous or intramuscular) should be optimized for the species.

  • Post-ACTH Blood Samples: Collect blood samples at specific time points after ACTH administration (e.g., 30, 60, and 120 minutes).

  • Drug Administration: Administer the cortisol-blocking agent (e.g., Metomidate) at the predetermined dose.

  • Repeat ACTH Stimulation Test: After a suitable interval for the drug to take effect, repeat the ACTH stimulation test (steps 2-4).

  • Washout and Recovery: After a washout period, a final ACTH stimulation test can be performed to assess the recovery of adrenal function.

Protocol 2: Cortisol Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and reliable method for quantifying cortisol levels in plasma or serum.

Objective: To quantify the concentration of cortisol in collected plasma/serum samples.

Materials:

  • Commercial Cortisol ELISA kit (ensure it is validated for the species or conduct a validation study)

  • Microplate reader

  • Pipettes and tips

  • Reagent reservoirs

  • Distilled or deionized water

  • Vortex mixer

Procedure:

  • Sample Preparation: Thaw frozen plasma/serum samples on ice. Centrifuge to pellet any debris.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding standards, controls, and samples to the antibody-coated microplate wells.

    • Adding enzyme-conjugated cortisol.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the enzyme to produce a color change.

    • Stopping the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the cortisol concentration in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the standards.

Logical Framework for Selecting a Cortisol-Blocking Agent

The choice of a cortisol-blocking agent depends on the specific research question, the animal species, and the desired duration of action.

Decision_Tree Start Start: Need for Cortisol Blockade Question1 Short-term or Long-term Blockade? Start->Question1 Question3 Injectable or Oral Administration? Question1->Question3 Short-term Metyrapone Consider Metyrapone (Oral, longer-term) Question1->Metyrapone Long-term Question2 Species Studied Previously? Validation Conduct Validation Study (See Experimental Protocols) Question2->Validation No Literature Review Literature for Established Protocols Question2->Literature Yes Metomidate Consider Metomidate (Short-acting, injectable) Question3->Metomidate Injectable Question3->Metyrapone Oral Metomidate->Question2 Metyrapone->Question2

Figure 3. Decision Tree for Selecting a Cortisol-Blocking Agent.

Conclusion

Metomidate is a potent and effective inhibitor of cortisol synthesis with a rapid onset and short duration of action. Its utility in various animal species has been demonstrated, but careful consideration of its potential side effects, particularly in compromised animals, is warranted. When exploring its use in a new species, a rigorous validation process, including dose-finding studies and ACTH stimulation tests, is essential to ensure both efficacy and safety. This guide provides the foundational information and experimental frameworks to aid researchers in the successful application of Metomidate and other cortisol-blocking agents in their studies.

References

A Comparative Analysis of Metomidate Hydrochloride and Quinaldine for Mitigating Handling Stress in Fish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate anesthetic is a critical determinant in the welfare of fish and the integrity of research data during handling, transport, and experimental procedures. An ideal anesthetic should rapidly induce a desired level of sedation, allow for a swift and complete recovery, and, most importantly, minimize the physiological stress response. This guide provides an objective comparison of two commonly discussed anesthetics, Metomidate hydrochloride and quinaldine, focusing on their efficacy in reducing handling stress in fish, supported by experimental data.

Executive Summary

This compound distinguishes itself through its potent ability to suppress the cortisol stress response in fish, a key indicator of physiological stress.[1][2][3] Experimental evidence consistently demonstrates that fish anesthetized with this compound exhibit significantly lower plasma cortisol levels compared to those treated with quinaldine or other anesthetics like MS-222.[2][4] Metomidate acts as a non-barbiturate hypnotic that inhibits the 11β-hydroxylase enzyme, a critical component in the cortisol synthesis pathway.[5][6]

Quinaldine, while an effective anesthetic for inducing sedation, does not share Metomidate's cortisol-suppressing properties.[2][7] In fact, some studies indicate that quinaldine can elicit an elevation in plasma cortisol levels, albeit generally less pronounced than in unanesthetized, handled fish.[2] Quinaldine's mechanism of action is not fully understood.[7] While it can be effective for short-term anesthesia, its use may be less suitable for procedures where minimizing the physiological stress response is paramount.[2][8]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and quinaldine.

Table 1: Efficacy in Suppressing Plasma Cortisol Response to Handling Stress

AnestheticFish SpeciesAnesthetic ConcentrationCortisol Response Compared to Control/Other AnestheticsReference
This compound Channel Catfish (Ictalurus punctatus)6 ppmCortisol levels remained at baseline; significantly lower than quinaldine and MS-222.[2][2]
Channel Catfish (Ictalurus punctatus)Not specifiedCortisol concentrations remained consistent throughout a 10-min exposure, unlike MS-222 and non-anesthetized fish which showed significant increases.[1][1]
Threespot Gourami (Trichogaster trichopterus)0.8 mg/LSignificantly lower cortisol levels than untreated controls.[3][3]
Quinaldine Channel Catfish (Ictalurus punctatus)30 ppmPlasma cortisol levels peaked approximately fourfold higher than fish treated with Metomidate.[2][2]
Threespot Gourami (Trichogaster trichopterus)5 mg/LSignificantly lower cortisol levels than untreated controls, but data suggests Metomidate may be more effective.[3][3]
Common Carp (Cyprinus carpio)20-60 mg/LIncreasing trend in cortisol at higher concentrations (40 and 60 mg/L).[9][9]

Table 2: Anesthetic Efficacy and Safety Profile

AnestheticFish SpeciesEffective ConcentrationInduction TimeRecovery TimeMortality/Side EffectsReference
This compound Channel Catfish (Ictalurus punctatus)6 ppmAcceptableAcceptableNo mortalities at ≤ 8 ppm; 65% mortality at 16 ppm over 60 min.[2][2]
Convict Cichlids (Cichlasoma nigrofasciatum)1.0 mg/L (shipping)N/AN/AReduced mortality during shipping.[10][11][10][11]
Rainbow Trout (Oncorhynchus mykiss)Not specifiedExcessiveExcessiveCaused excessive induction or recovery times in one study.[12][13][12][13]
Quinaldine Striped Bass (Roccus saxatilis)25-55 ppmEffective20-50 minutesNo mortalities at tested concentrations.[14][14]
Grass Carp (Ctenopharyngodon idella)15 mg/L< 5 minutesRapidMild muscle contractions may occur.[15][15]
Sea Bass (Dicentrarchus labrax)7.5-25 ppmNot specifiedNot specified10% to 100% mortality at higher concentrations when used alone.[16][16]

Experimental Protocols

Below is a generalized, detailed methodology for a key experiment designed to compare the efficacy of this compound and quinaldine in reducing handling stress in fish. This protocol is a synthesis of methodologies reported in the cited literature.

Objective: To determine the effects of this compound and quinaldine on the plasma cortisol response of fish subjected to a standardized handling stressor.

Materials:

  • Healthy, acclimated fish of the target species.

  • Holding tanks with appropriate water quality parameters (temperature, pH, dissolved oxygen).

  • Experimental tanks for anesthetic immersion.

  • Stock solutions of this compound and quinaldine.

  • A standardized handling stressor (e.g., netting and air exposure for a defined period).

  • Blood collection supplies (e.g., heparinized syringes, microhematocrit tubes).

  • Centrifuge.

  • Plasma storage vials (-80°C).

  • Cortisol assay kit (e.g., ELISA).

Procedure:

  • Acclimation: Fish are acclimated to laboratory conditions in holding tanks for a minimum of two weeks to minimize pre-existing stress.

  • Experimental Groups: Fish are randomly assigned to one of the following experimental groups:

    • Control (handled without anesthesia).

    • This compound treatment.

    • Quinaldine treatment.

  • Anesthetic Administration:

    • Fish in the treatment groups are individually transferred to an experimental tank containing the predetermined concentration of either this compound or quinaldine.

    • The time to induction of anesthesia (loss of equilibrium) is recorded.

  • Application of Stressor:

    • Once anesthetized to the desired stage, fish are subjected to a standardized handling stressor (e.g., netted and held out of water for 60 seconds).

    • Control fish are subjected to the same stressor without prior anesthesia.

  • Blood Sampling:

    • Immediately following the stressor, a blood sample is collected from the caudal vasculature using a heparinized syringe.

    • Blood samples are taken at predetermined time points post-stress (e.g., 0, 30, 60, and 120 minutes) to monitor the cortisol response over time.

  • Recovery:

    • After blood sampling, fish are placed in a recovery tank with fresh, aerated water.

    • The time to full recovery (resumption of normal swimming behavior) is recorded.

  • Sample Processing and Analysis:

    • Blood samples are centrifuged to separate the plasma.

    • Plasma is stored at -80°C until cortisol analysis.

    • Plasma cortisol concentrations are determined using a validated cortisol assay kit.

  • Data Analysis:

    • Cortisol levels among the different treatment groups are compared using appropriate statistical methods (e.g., ANOVA).

    • Induction and recovery times are also statistically compared.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimation Fish Acclimation Grouping Random Assignment to Groups (Control, Metomidate, Quinaldine) Acclimation->Grouping Anesthesia Anesthetic Immersion (Metomidate or Quinaldine) Grouping->Anesthesia Treatment Groups Stressor Standardized Handling Stressor Grouping->Stressor Control Group Anesthesia->Stressor Blood_Sampling Blood Sample Collection (Multiple Time Points) Stressor->Blood_Sampling Recovery Monitor Recovery Blood_Sampling->Recovery Cortisol_Assay Plasma Cortisol Analysis Blood_Sampling->Cortisol_Assay Stats Statistical Comparison Recovery->Stats Cortisol_Assay->Stats Cortisol_Suppression_Pathway cluster_hpi Hypothalamic-Pituitary-Interrenal (HPI) Axis cluster_synthesis Cortisol Synthesis Pathway cluster_response Physiological Response Stressor Handling Stressor Hypothalamus Hypothalamus Stressor->Hypothalamus Stimulates Pituitary Pituitary Gland Hypothalamus->Pituitary Releases CRH Interrenal Interrenal Gland (Adrenal Cortex Homolog) Pituitary->Interrenal Releases ACTH Cholesterol Cholesterol Interrenal->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone 17α-Hydroxyprogesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase Stress_Response Elevated Plasma Cortisol (Stress Response) Cortisol->Stress_Response Metomidate This compound Metomidate->Inhibition

References

Evaluating the Cost-Effectiveness of Metomidate Hydrochloride in Aquaculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate anesthetic in aquaculture is a critical decision that balances efficacy, fish welfare, and economic viability. Metomidate hydrochloride has emerged as a promising option, particularly for its stress-reducing properties. This guide provides a comprehensive comparison of this compound with other commonly used anesthetics in aquaculture: MS-222 (Tricaine methanesulfonate), clove oil (eugenol), and 2-phenoxyethanol. The following sections present a detailed analysis of their performance based on experimental data, including cost-effectiveness, and provide standardized protocols for their evaluation.

Comparative Efficacy and Cost Analysis

The ideal anesthetic for aquaculture should induce anesthesia smoothly and rapidly, allow for a quick and uneventful recovery, and have a wide safety margin. Furthermore, the cost per application is a significant factor for large-scale aquaculture operations. The following table summarizes the key performance indicators and provides an estimated cost-effectiveness analysis for this compound and its alternatives.

Anesthetic AgentTypical Effective ConcentrationInduction Time (minutes)Recovery Time (minutes)Key AdvantagesKey Disadvantages
This compound 0.1 - 10 mg/L1 - 520 - 60+Potent stress reduction (cortisol suppression)[1]; High safety margin.Longer recovery times; Higher cost.
MS-222 (Tricaine) 25 - 100 mg/L1 - 55 - 15FDA approved for food fish in some regions; Rapid induction and recovery.Can increase cortisol levels[2]; Acidifies water (requires buffering).
Clove Oil (Eugenol) 20 - 60 mg/L1 - 510 - 30Readily available and inexpensive; Natural product.Variable potency; Longer recovery than MS-222; Not approved for food fish in many regions.
2-Phenoxyethanol 200 - 500 mg/L2 - 1010 - 20Relatively low cost.Less potent; Narrower safety margin; Potential human health concerns.[3]

Experimental Protocols

To ensure accurate and reproducible results when evaluating anesthetic efficacy, it is crucial to follow standardized experimental protocols. The following outlines a general methodology for assessing fish anesthetics.

Standard Operating Procedure for Anesthetic Efficacy Trial

1. Acclimation:

  • Fish should be acclimated to the experimental tanks for a minimum of 48 hours prior to the trial.

  • Water quality parameters (temperature, pH, dissolved oxygen) should be maintained at optimal levels for the species and match the conditions of their holding tanks.[2][4]

2. Anesthetic Preparation:

  • Prepare stock solutions of each anesthetic immediately before use.

  • MS-222 solutions should be buffered with sodium bicarbonate to maintain a neutral pH.[4][5]

  • Clove oil should be first dissolved in ethanol to ensure proper dispersion in the water.[3]

3. Anesthetic Induction:

  • Individually transfer fish to an anesthetic bath containing the desired concentration of the anesthetic.

  • Record the time to induction, defined as the cessation of opercular movement and loss of equilibrium.

4. Anesthetic Monitoring:

  • Continuously monitor the fish during anesthesia for any signs of distress.

  • For surgical procedures, assess the depth of anesthesia by testing for a response to a tail pinch.

5. Recovery:

  • After the desired period of anesthesia, transfer the fish to a recovery tank with clean, well-aerated water from the same source as the holding tanks.

  • Record the time to recovery, defined as the resumption of normal swimming behavior and equilibrium.

6. Data Collection:

  • For a comprehensive evaluation, collect physiological data such as blood cortisol and glucose levels before, during, and after anesthesia to assess the stress response.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these anesthetics function is crucial for their effective and safe use. The diagrams below illustrate the primary signaling pathways involved.

Metomidate_Eugenol_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Metomidate Metomidate GABA_A_Receptor GABA-A Receptor Metomidate->GABA_A_Receptor Binds to allosteric site Eugenol Eugenol Eugenol->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulses) Chloride_Channel->Hyperpolarization Cl- influx leads to Anesthesia Anesthesia Hyperpolarization->Anesthesia Results in

Caption: Signaling pathway for Metomidate and Eugenol, which potentiate the effect of the inhibitory neurotransmitter GABA on the GABA-A receptor.

MS222_Pathway cluster_membrane Neuronal Membrane MS222 MS-222 VGSC Voltage-Gated Sodium Channel (VGSC) MS222->VGSC Blocks Action_Potential Action Potential Propagation VGSC->Action_Potential Influx of Na+ ions (Depolarization) No_Action_Potential Inhibition of Action Potential VGSC->No_Action_Potential No Na+ influx Nerve_Impulse_Blocked Nerve Impulse Blocked No_Action_Potential->Nerve_Impulse_Blocked Anesthesia Anesthesia Nerve_Impulse_Blocked->Anesthesia

Caption: Mechanism of action for MS-222, which blocks voltage-gated sodium channels in neurons, preventing the propagation of action potentials.

Experimental_Workflow cluster_prep Preparation cluster_trial Anesthetic Trial cluster_data Data Collection & Analysis Acclimation Fish Acclimation (48h) Anesthetic_Prep Anesthetic Stock Solution Preparation Acclimation->Anesthetic_Prep Induction Transfer to Anesthetic Bath Anesthetic_Prep->Induction Monitoring Monitor Induction Time & Fish Condition Induction->Monitoring Recovery Transfer to Recovery Tank Monitoring->Recovery Physiological_Sampling Physiological Sampling (e.g., Blood for Cortisol) Monitoring->Physiological_Sampling Recovery_Monitoring Monitor Recovery Time & Behavior Recovery->Recovery_Monitoring Data_Analysis Statistical Analysis of Induction/Recovery Times & Stress Markers Recovery_Monitoring->Data_Analysis Cost_Analysis Cost-Effectiveness Calculation Data_Analysis->Cost_Analysis Conclusion Conclusion on Anesthetic Efficacy & Cost-Effectiveness Cost_Analysis->Conclusion

Caption: A typical experimental workflow for the comparative evaluation of fish anesthetics.

Conclusion

The choice of anesthetic in aquaculture requires a careful consideration of multiple factors. This compound stands out for its superior ability to mitigate the physiological stress response in fish, a critical factor for maintaining animal welfare and post-procedure survival. However, its higher cost and prolonged recovery times are important considerations. MS-222 offers a balance of rapid induction and recovery and has regulatory approval in many regions, but its tendency to induce a stress response and alter water pH necessitates careful management. Clove oil presents a cost-effective, natural alternative, though its variable potency and longer recovery times compared to MS-222 are drawbacks. 2-phenoxyethanol is an economical option but is generally less effective and has a narrower margin of safety.

For research and procedures where minimizing stress is paramount, this compound is a strong candidate, despite its cost. For routine aquaculture practices where rapid turnover and cost are major drivers, MS-222, with appropriate buffering, remains a viable standard. Clove oil is a suitable alternative where cost is a primary concern and longer recovery times are acceptable. The selection of the most cost-effective anesthetic will ultimately depend on the specific application, the fish species, and the priorities of the aquaculture operation or research objective.

References

Histopathological Validation of Tissues Following Metomidate Hydrochloride Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Histopathological Effects of Anesthetics

Metomidate's primary mechanism of action is the potent and selective inhibition of adrenal steroidogenesis, with significantly reduced hypnotic effects compared to etomidate.[1][2] This targeted action suggests that its primary histopathological impact would be on the adrenal cortex. In contrast, other anesthetic agents have broader physiological effects, leading to different tissue-level changes.

The following table summarizes the known histopathological effects of etomidate (as a proxy for metomidate) and other common anesthetics on key organ systems. It is crucial to note that the effects of etomidate can be context-dependent, with some studies indicating neuroprotective properties under specific conditions.[3][4]

Organ SystemEtomidate (as Metomidate Proxy)Inhaled Anesthetics (e.g., Sevoflurane, Isoflurane)Intravenous Anesthetics (e.g., Propofol)
Adrenal Gland Inhibition of steroidogenesis.[5][6] One study in a hemorrhagic shock model showed a decrease in apoptosis and necrosis.[7]Minimal direct effects reported.Limited data on direct histopathological changes.
Central Nervous System Can induce neuroapoptosis in the hippocampus (increased TUNEL-positive cells and dark neurons).[1] However, some studies report neuroprotective effects in ischemia and spinal cord injury models.[3][4]Can increase cerebral blood flow.[8] Some studies suggest potential for neurotoxicity, particularly with prolonged exposure.Generally considered neuroprotective, but context-dependent effects are noted.
Liver Limited direct histopathological data. Metabolism is primarily hepatic.[2]Can cause degenerative and necrotic changes, with the extent related to the degree of metabolism.[8][9]Limited reports of direct hepatotoxicity.
Kidney Limited direct histopathological data. Metabolites are renally excreted.[2]Some agents (e.g., methoxyflurane, sevoflurane degradation products) have known nephrotoxic potential.[8][9]Generally considered to have a low risk of nephrotoxicity.[10]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the histopathological validation of tissues after exposure to pharmaceutical agents like Metomidate hydrochloride.

Animal Model and Dosing Regimen
  • Species: Male Wistar rats (250 ± 30 g).

  • Groups:

    • Control Group: Administered an equal volume of the vehicle (e.g., normal saline).

    • Metomidate Group: Administered this compound at a specified dose and frequency (e.g., intraperitoneal injection).

    • Comparative Anesthetic Group(s): Administered an alternative anesthetic (e.g., etomidate, sevoflurane, propofol) at an equianesthetic dose.

  • Procedure: Animals are treated according to the defined protocol. At a predetermined time point post-administration (e.g., 6 hours), animals are euthanized, and tissues of interest (adrenal glands, brain, liver, kidney) are harvested.[1]

Tissue Preparation and Histopathological Examination
  • Fixation: Immediately following harvesting, tissues are fixed in 10% neutral buffered formalin for 24-48 hours to prevent autolysis.[7][11]

  • Processing: Fixed tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.[11]

  • Sectioning: Paraffin-embedded tissue blocks are sectioned at a thickness of 4-5 µm using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of cellular structures, inflammation, necrosis, and other degenerative changes.[11][12]

    • Toluidine Blue Staining: To identify "dark neurons," which are indicative of neuronal damage.[1]

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.[1]

Microscopic Analysis and Quantification
  • Image Acquisition: Stained slides are examined under a light microscope, and representative images are captured using a digital camera.

  • Quantitative Analysis:

    • Cell Counting: The number of specific cell types (e.g., TUNEL-positive cells, dark neurons) is counted in defined regions of interest across multiple high-power fields.

    • Morphometry: The thickness of different zones of the adrenal cortex can be measured.[12]

    • Scoring: Histopathological changes (e.g., degree of necrosis, inflammation) can be semi-quantitatively scored by a blinded pathologist.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Experimental Workflow for Histopathological Validation Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Grouping (Control, Metomidate, Comparative Agents) Animal_Model->Grouping Dosing Dosing and Administration Grouping->Dosing Tissue_Harvesting Tissue Harvesting (Adrenal, Brain, Liver, Kidney) Dosing->Tissue_Harvesting Fixation Fixation (10% Neutral Buffered Formalin) Tissue_Harvesting->Fixation Processing Tissue Processing (Dehydration, Clearing, Embedding) Fixation->Processing Sectioning Sectioning (4-5 µm sections) Processing->Sectioning Staining Staining (H&E, TUNEL, Toluidine Blue) Sectioning->Staining Microscopy Microscopic Analysis Staining->Microscopy Quantification Quantitative Analysis (Cell Counts, Morphometry, Scoring) Microscopy->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Experimental Workflow for Histopathological Validation.

cluster_1 Adrenal Steroidogenesis Pathway and Metomidate Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Other enzymes Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Metomidate Metomidate Hydrochloride CYP11B1 CYP11B1 (11β-hydroxylase) Metomidate->CYP11B1 Inhibits CYP11B2 CYP11B2 (Aldosterone synthase) Metomidate->CYP11B2 Inhibits

Adrenal Steroidogenesis Pathway and Metomidate Inhibition.

cluster_2 Logical Comparison of Anesthetic Effects Metomidate Metomidate Adrenal_Suppression Adrenal Suppression Metomidate->Adrenal_Suppression High Cardiovascular_Stability Cardiovascular Stability Metomidate->Cardiovascular_Stability High Hypnotic_Effect Potent Hypnotic Effect Metomidate->Hypnotic_Effect Low/Negligible Etomidate Etomidate Etomidate->Adrenal_Suppression High Neurotoxicity Potential Neurotoxicity Etomidate->Neurotoxicity Context-Dependent Etomidate->Cardiovascular_Stability High Etomidate->Hypnotic_Effect High Other_IV Other IV Anesthetics (e.g., Propofol) Other_IV->Cardiovascular_Stability Variable Other_IV->Hypnotic_Effect High Inhaled Inhaled Anesthetics (e.g., Sevoflurane) Hepatotoxicity Potential Hepatotoxicity Inhaled->Hepatotoxicity Metabolism-Dependent Inhaled->Cardiovascular_Stability Generally Depressant Inhaled->Hypnotic_Effect High

Logical Comparison of Anesthetic Effects.

References

A Comparative Analysis of Recovery Profiles in Fish Anesthetized with Metomidate and Isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate anesthetic is a critical decision in fisheries research and aquaculture, directly impacting animal welfare and the integrity of experimental data. Metomidate, a non-barbiturate hypnotic, and isoeugenol, a phenylpropanoid derived from clove oil, are two widely utilized anesthetic agents. This guide provides an objective comparison of their recovery profiles, supported by experimental data, to aid in the informed selection of the most suitable compound for specific applications.

Quantitative Recovery Profile Comparison

The following tables summarize key recovery parameters for Metomidate and isoeugenol based on available research. It is important to note that recovery times and physiological responses can vary significantly depending on fish species, anesthetic concentration, exposure duration, and water quality parameters.

AnestheticFish SpeciesConcentration (mg/L)Mean Recovery Time (minutes)Observations
Metomidate Zebrafish (Danio rerio)610.4Recovery was prolonged compared to MS-222.[1]
Zebrafish (Danio rerio)85.6[1]
Zebrafish (Danio rerio)109.1[1]
Turbot (Scophthalmus maximus)926.4 (resumed balance/motor control)Opercular movements resumed more rapidly at a mean of 1.7 minutes.[2]
Isoeugenol Koi Carp (Cyprinus carpio)≤ 200< 30Fish were behaving and feeding as usual 24 hours after anesthesia.[3]
Zebrafish (Danio rerio)55~2.5Recovery time was similar to that of fish receiving tricaine.[4][5]
AnestheticKey Physiological Effects on Recovery
Metomidate Stress Response: Blocks the synthesis of cortisol, which can prevent the typical handling-related rise in this stress hormone.[6][7] However, some studies have noted that it may not provide analgesia.[4][8] Behavior: Recoveries can sometimes be associated with hyperexcitability or muscle twitching.[9][10][11]
Isoeugenol Stress Response: Can reduce the cortisol rise associated with handling by interfering with stressor perception.[7][12] It is considered suitable for reducing stress and pain in fish.[13][14] Sensory System: Primarily acts as a local anesthetic, affecting sensory systems like vision and hearing.[13][14][15] Sensory systems have been observed to recover quickly and completely.[13][14]

Experimental Protocols

The following methodologies are representative of studies conducted to evaluate the recovery profiles of fish anesthetized with Metomidate and isoeugenol.

Experiment 1: Recovery Time and Behavioral Observation in Zebrafish
  • Objective: To determine and compare the recovery time and post-anesthetic behavior of adult zebrafish exposed to Metomidate and isoeugenol.

  • Animals: Adult wild-type zebrafish (Danio rerio).

  • Anesthetic Preparation:

    • Metomidate Stock Solution: A stock solution of Metomidate hydrochloride is prepared in distilled water. The final concentration in the anesthetic bath is achieved by adding the appropriate volume of the stock solution.

    • Isoeugenol (as Eugenol) Stock Solution: A stock solution of eugenol is prepared. The final concentration in the anesthetic bath is achieved by adding the appropriate volume of the stock solution and ensuring vigorous mixing.

  • Anesthesia Induction:

    • Fish are individually netted and placed in a beaker containing a predetermined concentration of either Metomidate (e.g., 4 mg/L) or eugenol (e.g., 55 mg/l).[5]

    • Fish are monitored for the loss of equilibrium, cessation of movement, and lack of response to a tail-fin pinch to confirm the desired stage of anesthesia.

  • Recovery Monitoring:

    • Once anesthetized, fish are transferred to a recovery tank with fresh, aerated water.

    • The time from transfer to the recovery tank until the resumption of normal swimming behavior (i.e., maintaining equilibrium and swimming upright) is recorded as the recovery time.

    • Post-recovery behavior is observed for any abnormalities such as erratic swimming or lethargy.

Experiment 2: Physiological Stress Response (Cortisol Measurement)
  • Objective: To compare the effects of Metomidate and isoeugenol on the primary stress response by measuring whole-body cortisol levels.

  • Animals: Adult zebrafish (Danio rerio).

  • Experimental Groups:

    • Metomidate-anesthetized group

    • Isoeugenol (as Eugenol)-anesthetized group

    • Sham-handled control group (netted and handled without anesthesia)

    • Untreated control group

  • Procedure:

    • Fish in the anesthetic groups are exposed to the respective anesthetics as described in Experiment 1.

    • At a predetermined time point post-anesthesia or handling (e.g., 30 minutes), fish are euthanized.[5]

    • Whole-body cortisol is extracted and quantified using an appropriate method such as an enzyme-linked immunosorbent assay (ELISA).

    • Cortisol levels are compared across the different experimental groups to assess the impact of each anesthetic on the stress response.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow of a comparative anesthetic study and the logical relationship between anesthetic properties and desired outcomes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FishAcclimation Fish Acclimation AnestheticPrep Anesthetic Preparation (Metomidate & Isoeugenol) AnesthesiaInduction Anesthesia Induction AnestheticPrep->AnesthesiaInduction RecoveryMonitoring Recovery Monitoring AnesthesiaInduction->RecoveryMonitoring DataCollection Data Collection (Time, Behavior, Physiology) RecoveryMonitoring->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Comparison Comparative Evaluation DataAnalysis->Comparison G cluster_anesthetic Anesthetic Properties cluster_outcome Desired Outcomes Recovery Recovery Profile Welfare Animal Welfare Recovery->Welfare Stress Stress Reduction Stress->Welfare Data Data Integrity Stress->Data Safety Margin of Safety Safety->Welfare

References

A Comparative Guide to Metomidate Hydrochloride's Specificity for 11β-Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metomidate hydrochloride's specificity for the enzyme 11β-hydroxylase (CYP11B1) against other notable inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to 11β-Hydroxylase and its Inhibition

Steroid 11β-hydroxylase, a cytochrome P450 enzyme encoded by the CYP11B1 gene, plays a crucial role in the biosynthesis of cortisol.[1] It catalyzes the final step in the cortisol synthesis pathway: the conversion of 11-deoxycortisol to cortisol.[2] Inhibition of this enzyme is a key therapeutic strategy for managing conditions characterized by cortisol excess, such as Cushing's syndrome. This compound is a potent inhibitor of 11β-hydroxylase.[3] This guide evaluates its specificity in comparison to other inhibitors like Osilodrostat and Metyrapone.

Comparative Analysis of Inhibitor Specificity

The ideal 11β-hydroxylase inhibitor would potently block cortisol synthesis without affecting other steroidogenic pathways, thus minimizing side effects. The following table summarizes the available quantitative data on the inhibitory activity (IC50) of this compound (using its close analog Etomidate as a proxy where Metomidate data is unavailable), Osilodrostat, and Metyrapone against key enzymes in the steroidogenesis pathway.

Target EnzymeFunction in SteroidogenesisMetomidate HCl / Etomidate IC50 (nM)Osilodrostat (LCI699) IC50 (nM)Metyrapone IC50 (nM)
CYP11B1 (11β-hydroxylase) Converts 11-deoxycortisol to cortisol ~2-10 (Metomidate) 9.5 ± 0.5 [4]~7.5 - 7830
CYP11B2 (Aldosterone Synthase)Converts corticosterone to aldosteronePotent inhibitor0.28 ± 0.06[4]Less potent than for CYP11B1
CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme)Converts cholesterol to pregnenolonePotent inhibitor (Etomidate)[3]Partial inhibition at >1000[4]-
CYP17A1 (17α-hydroxylase/17,20-lyase)Involved in androgen and cortisol synthesis-Negligible inhibition (<1% at 1000)[4]-
CYP21A2 (21-hydroxylase)Involved in cortisol and aldosterone synthesis-Negligible inhibition (<1% at 1000)[4]-
CYP19A1 (Aromatase)Converts androgens to estrogens---
HSD3B2 (3β-hydroxysteroid dehydrogenase)Isomerization of Δ5-steroids to Δ4-steroids---

Data compiled from multiple sources. Direct head-to-head comparative studies for all compounds against all enzymes are limited. The IC50 values for Metyrapone show significant variability across different studies.

Experimental Protocols

In Vitro Enzyme Inhibition Assay using Human Adrenocortical Carcinoma (NCI-H295R) Cells

This cell-based assay provides a comprehensive overview of a compound's effect on the entire steroidogenic pathway.

a. Cell Culture and Maintenance:

  • Culture NCI-H295R cells in a complete growth medium (e.g., DMEM/F12 supplemented with serum and appropriate factors).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain optimal growth.[5]

b. Experimental Procedure:

  • Seed H295R cells in 24-well or 96-well plates and allow them to attach and acclimate for 24 hours.[6]

  • Replace the growth medium with a serum-free medium.

  • Expose the cells to a range of concentrations of the test inhibitor (e.g., Metomidate HCl, Osilodrostat, Metyrapone) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin to stimulate steroidogenesis).[5][6]

  • After the incubation period, collect the cell culture medium for hormone analysis.

  • Assess cell viability using a standard method (e.g., MTT assay) to rule out cytotoxicity.[6]

c. Hormone Analysis:

  • Quantify the concentrations of key steroid hormones (e.g., cortisol, aldosterone, 11-deoxycortisol, testosterone, estradiol) in the collected medium using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Enzyme-Linked Immunosorbent Assay (ELISA).[5]

d. Data Analysis:

  • Calculate the IC50 value for the inhibition of each hormone's production by fitting the concentration-response data to a sigmoidal curve.

Recombinant Human CYP11B1 Inhibition Assay

This assay specifically measures the direct inhibitory effect of a compound on the 11β-hydroxylase enzyme.

a. Reagents and Materials:

  • Recombinant human CYP11B1 enzyme (can be expressed in various systems, e.g., E. coli or insect cells).

  • Substrate: 11-deoxycortisol.

  • Cofactor: NADPH.

  • Assay buffer.

  • Test inhibitors (Metomidate HCl, Osilodrostat, Metyrapone).

  • Detection system (e.g., LC-MS/MS to measure cortisol production).

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant CYP11B1 enzyme, and NADPH.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol.

  • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

  • Analyze the formation of the product, cortisol, using LC-MS/MS.

c. Data Analysis:

  • Determine the rate of cortisol formation at each inhibitor concentration.

  • Calculate the percent inhibition relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Steroidogenesis_Pathway cluster_inhibition Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH-Progesterone 17-OH-Progesterone 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol CYP19A1 Metomidate Metomidate Metomidate->11-Deoxycortisol Inhibits CYP11B1

Caption: Steroidogenesis pathway highlighting CYP11B1 and Metomidate's point of inhibition.

Experimental_Workflow cluster_cell_based Cell-Based Assay (NCI-H295R) cluster_recombinant Recombinant Enzyme Assay A1 Seed NCI-H295R Cells A2 Acclimate for 24h A1->A2 A3 Expose to Inhibitors (48h) A2->A3 A4 Collect Supernatant A3->A4 A5 Analyze Steroid Profile (LC-MS/MS) A4->A5 A6 Determine IC50 A5->A6 B1 Prepare Reaction Mix (Recombinant CYP11B1, NADPH) B2 Add Inhibitors B1->B2 B3 Add Substrate (11-Deoxycortisol) B2->B3 B4 Incubate at 37°C B3->B4 B5 Stop Reaction B4->B5 B6 Analyze Cortisol (LC-MS/MS) B5->B6 B7 Determine IC50 B6->B7

Caption: Workflow for in vitro validation of 11β-hydroxylase inhibitors.

References

Assessing the Immunomodulatory Effects of Metomidate Hydrochloride in Comparison to Other Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant immunomodulatory effects of anesthetic agents is paramount. This guide provides a comparative analysis of Metomidate hydrochloride (via its active metabolite, etomidate) and other commonly used anesthetics—propofol, sevoflurane, and ketamine—on key immune functions. The information is compiled from a comprehensive review of experimental data to aid in the selection of appropriate anesthetics for preclinical and clinical research where immune responses are a critical consideration.

Executive Summary

Anesthetic agents, while essential for surgical and procedural interventions, are not immunologically inert. They can modulate various components of the innate and adaptive immune systems, potentially influencing inflammatory responses, susceptibility to infection, and even cancer recurrence. This compound, a carboxylated imidazole derivative, is known for its hemodynamic stability. However, its impact on the immune system, particularly in comparison to other agents, warrants careful consideration. This guide presents a side-by-side comparison of the effects of etomidate, propofol, sevoflurane, and ketamine on lymphocytes, macrophages, neutrophils, natural killer (NK) cells, and dendritic cells (DCs), supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Impact on Immune Cell Functions

The following tables summarize the quantitative effects of etomidate, propofol, sevoflurane, and ketamine on various immune parameters as reported in the scientific literature. It is important to note that the data are compiled from multiple studies with varying experimental designs, concentrations, and models. Therefore, direct comparisons should be made with caution.

Table 1: Effects on Lymphocyte Subsets

AnestheticImmune ParameterSpecies/ModelDosage/ConcentrationObserved EffectCitation(s)
Etomidate CD4+ T Cells (%)Human (Lung Adenocarcinoma Patients)Total intravenous anesthesiaHigher % than propofol 24h post-op[1]
CD8+ T Cells (%)Human (Lung Adenocarcinoma Patients)Total intravenous anesthesiaLower % than propofol at T1 (end of surgery)[1]
Propofol CD4+ T Cells (%)Human (Lung Adenocarcinoma Patients)Total intravenous anesthesiaLower % than etomidate 24h post-op[1]
CD8+ T Cells (%)Human (Lung Adenocarcinoma Patients)Total intravenous anesthesiaHigher % than etomidate at T1[1]
Sevoflurane CD4+ T Cells (%)Human (Surgical Patients)Low-flow anesthesiaSignificant increase 24h post-induction[2]
CD8+ T Cells (%)Human (Surgical Patients)Low-flow anesthesiaNo significant change[2]
Ketamine Lymphocyte ProliferationIn vitro (Human Lymphocytes)Clinically relevant concentrationsInhibition of mitogen-stimulated proliferation[3]

Table 2: Effects on Cytokine Production

AnestheticCytokineSpecies/ModelDosage/ConcentrationObserved EffectCitation(s)
Etomidate IL-1βRat (Endotoxemia Model)Multiple dosesSignificantly higher peak plasma concentration vs. control[4]
IL-6Rat (Endotoxemia Model)Multiple dosesSignificantly higher peak plasma concentration vs. control[4]
IL-10Rat (Endotoxemia Model)Multiple dosesSimilarly elevated peak plasma concentration as carboetomidate vs. control[4]
TNF-αRat (Sepsis Model)4 mg/kg IVSignificantly inhibited increase 6h after CLP[5]
Propofol TNF-αMurine Macrophages (RAW264.7)Non-cytotoxic levelsReduced LPS-induced production[4]
IL-6Murine Macrophages (RAW264.7)Non-cytotoxic levelsReduced LPS-induced production[4]
IL-10Murine Macrophages (RAW264.7)Non-cytotoxic levelsReduced LPS-induced production[4]
Sevoflurane IL-1βHuman Peripheral Mononuclear Cells1.5-2.5 MACSuppressed release[6]
TNF-αHuman Peripheral Mononuclear Cells1.5-2.5 MACSuppressed release[6]
IL-6Human (Cardiac Surgery Patients)Standard anesthesiaDecreased release[6]
Ketamine TNF-αIn vitro (Human peripheral blood cells)100 ng/mLInhibited synthesis[7]
IL-6In vitro (Human peripheral blood cells)100 ng/mLInhibited synthesis[7]
IL-1βIn vitro (Human peripheral blood cells)Not specifiedDecreased levels[3]

Table 3: Effects on Neutrophil Function

AnestheticImmune ParameterSpecies/ModelDosage/ConcentrationObserved EffectCitation(s)
Etomidate Phagocytosis & Bactericidal ActivityIn vitro (Human PMNs)Clinically relevant concentrationsSignificant inhibition[8]
MigrationIn vitro (Human Granulocytes)4-32 µg/mlNo effect on spontaneous or directed migration[9]
Propofol Respiratory Burst (Chemiluminescence)In vitro (Human Neutrophils)1.25 - 5.0 x 10⁻⁵ M29.6% - 57.6% inhibition[10]
PhagocytosisIn vitro (Human Neutrophils)Clinically relevant concentrationsSignificant inhibition[6]
Ketamine Neutrophil FunctionGeneral ReviewNot specifiedReduced function[11]

Table 4: Effects on Natural Killer (NK) Cell Cytotoxicity

AnestheticSpecies/ModelDosage/ConcentrationObserved Effect on NKCCCitation(s)
Propofol In vitro (Human PBMCs)Clinically relevant concentrations-3.58% change in CD56dimCD16bright NK cells[4]
Sevoflurane In vitro (Human PBMCs)Clinically relevant concentrations-16.10% change in CD56dimCD16bright NK cells[4]
Ketamine Rat (in vivo)1-hour anesthesiaSignificantly reduced NK activity[12]

Table 5: Effects on Dendritic Cell (DC) Maturation

AnestheticImmune ParameterSpecies/ModelDosage/ConcentrationObserved EffectCitation(s)
Ketamine CD40 ExpressionMurine Bone Marrow-Derived DCsClinically relevant concentrationsSuppressed expression[13][14]
CD80 ExpressionMurine Bone Marrow-Derived DCsClinically relevant concentrationsSuppressed expression[13][14]
MHC Class II ExpressionMurine Bone Marrow-Derived DCsClinically relevant concentrationsSuppressed expression[13][14]
IL-12p40 SecretionMurine Bone Marrow-Derived DCsClinically relevant concentrationsDecreased secretion[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key immunological assays mentioned in this guide.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a mitogen or antigen.[1][14][15][16]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Stimulation: Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Add the desired mitogen (e.g., phytohemagglutinin (PHA) at 5 µg/mL) or antigen to the appropriate wells. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express results as counts per minute (CPM) or as a stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells).

Macrophage Stimulation and Cytokine Analysis

This protocol describes the stimulation of macrophages and subsequent measurement of cytokine production.[3][10][17][18]

  • Cell Culture: Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics until 70-80% confluent.[3][10]

  • Harvesting: Harvest macrophages by gentle scraping or using a non-enzymatic cell dissociation solution.

  • Stimulation: Resuspend the cells and plate in a 24-well plate at a density of 4 x 10⁵ cells/mL.[18] Pre-treat cells with the anesthetic agent at the desired concentration for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.[18] Include appropriate vehicle controls.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatants.

  • Cytokine Measurement: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.

Flow Cytometry for Immune Cell Phenotyping

This protocol outlines the general steps for staining immune cells for analysis by flow cytometry.[7][19]

  • Cell Preparation: Obtain a single-cell suspension of the immune cells of interest (e.g., from blood, spleen, or cultured cells).

  • Blocking: Incubate the cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.

  • Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD19) to the cells.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells with FACS buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Fixation (Optional): If intracellular staining is not required, cells can be fixed with a suitable fixative (e.g., 1% paraformaldehyde).

  • Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of anesthetics are mediated through various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the known or proposed pathways affected by etomidate, propofol, sevoflurane, and ketamine, as well as a typical experimental workflow for assessing anesthetic immunomodulation.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_treatment Anesthetic Exposure cluster_assay Immune Function Assays cluster_analysis Data Analysis & Comparison s1 Whole Blood/Tissue s2 Isolate Immune Cells (e.g., PBMCs, Neutrophils) s1->s2 t2 In vivo Administration (Animal Model/Patient) s1->t2 t1 In vitro Exposure (Clinically Relevant Concentrations) s2->t1 a1 Lymphocyte Proliferation t1->a1 a2 Cytokine Production (ELISA) t1->a2 a3 Phagocytosis Assay t1->a3 a4 Cytotoxicity Assay (NK Cells) t1->a4 a5 Flow Cytometry (Phenotyping) t1->a5 t2->s2 d1 Quantitative Data (e.g., CPM, pg/mL, % positive) a1->d1 a2->d1 a3->d1 a4->d1 a5->d1 d2 Statistical Analysis d1->d2 d3 Comparative Assessment d2->d3

Experimental workflow for assessing anesthetic immunomodulation.

etomidate_pathway Etomidate Etomidate NFkB NF-κB Activation Etomidate->NFkB Inhibits (in some contexts) Mitigates LPS-induced activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Etomidate->Cytokines Increases (in endotoxemia) Inhibits (in sepsis model) LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB NFkB->Cytokines

Proposed immunomodulatory pathway of Etomidate.

propofol_pathway Propofol Propofol ROS Reactive Oxygen Species Propofol->ROS Inhibits Akt Akt Propofol->Akt NFkB NF-κB Activation Propofol->NFkB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->ROS ROS->Akt IKKb IKKβ Akt->IKKb IKKb->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines sevoflurane_pathway Sevoflurane Sevoflurane TLR4_MD2 TLR4-MD-2 Complex Sevoflurane->TLR4_MD2 Directly binds and attenuates LPS LPS LPS->TLR4_MD2 NFkB NF-κB Activation TLR4_MD2->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines ketamine_pathway cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity Ketamine Ketamine NK_cells NK Cell Cytotoxicity Ketamine->NK_cells Reduces Macrophages Macrophage Function Ketamine->Macrophages Reduces function DC_maturation Dendritic Cell Maturation (CD40, CD80, MHC II) Ketamine->DC_maturation Inhibits Lympho_prolif Lymphocyte Proliferation Ketamine->Lympho_prolif Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Ketamine->Cytokines Decreases

References

Safety Operating Guide

Proper Disposal of Metomidate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Metomidate hydrochloride, a potent imidazole-based anesthetic agent, requires stringent disposal procedures due to its toxicity and potential environmental impact. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these protocols is critical for laboratory safety and regulatory compliance.

Immediate Safety and Handling Considerations

This compound is classified as a toxic substance. It is harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional disposal service.[1][2] Do not dispose of this compound with household garbage or allow it to enter the sewage system.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the name "this compound" and appropriate hazard symbols.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Container Management:

    • Use dedicated, leak-proof, and sealed containers for collecting this compound waste.

    • Contaminated packaging and empty containers should be handled in the same manner as the substance itself.[3] Before disposing of a used container, ensure it is completely empty.[1]

  • Spill Management:

    • In the event of a spill, avoid creating dust.

    • Carefully sweep up the solid material or collect it mechanically.[2][3]

    • Place the collected material into a designated hazardous waste container.

    • Ventilate the area and wash the spill site after the material has been removed.[2]

  • Arranging for Professional Disposal:

    • Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

    • Disposal must be conducted in accordance with all local, state, and federal regulations.[1][3]

Data Summary for Disposal and Transport

For proper waste manifest and transportation, the following information is crucial:

ParameterValueCitation
UN Number UN2811[2][3]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. ((R)-Metomidate hydrochloride)[3]
Transport Hazard Class 6.1 (Toxic)[3]
Packing Group II or III[2][3]
Aquatic Hazard Very toxic to aquatic life with long lasting effects.[1]

Note: While some safety data sheets for the related compound Etomidate list UN3077 (Environmentally hazardous substance, solid, n.o.s.), the more prevalent classification for this compound itself appears to be UN2811.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MetomidateDisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_prohibited Prohibited Actions A This compound (Used or Unwanted) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Always I Do NOT Dispose with Regular Trash A->I J Do NOT Pour Down the Drain/Sewer A->J C Place in a Labeled, Sealed Hazardous Waste Container B->C D Segregate from Other Waste Streams C->D E Contact Licensed Hazardous Waste Disposal Service D->E Initiate Disposal F Provide SDS and Waste Information E->F G Schedule Waste Pickup F->G H Proper Disposal according to Local & National Regulations G->H

Caption: this compound Disposal Workflow.

Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for this compound and to comply with all applicable institutional, local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.